molecular formula C10H13B B3279190 (3-Bromo-2-methylpropyl)benzene CAS No. 68996-14-5

(3-Bromo-2-methylpropyl)benzene

Cat. No.: B3279190
CAS No.: 68996-14-5
M. Wt: 213.11 g/mol
InChI Key: RMYMVZYEHYEORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-2-methylpropyl)benzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-9(8-11)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYMVZYEHYEORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, reactivity, and synthesis of (3-Bromo-2-methylpropyl)benzene. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

This compound, with the CAS number 68996-14-5, is a halogenated alkylbenzene.[1][2] While extensive experimental data for this specific compound is limited, its properties can be predicted based on the characteristics of similar molecules.[1] It is anticipated to be a colorless liquid, insoluble in water but soluble in common organic solvents.[1]

PropertyValue
CAS Number 68996-14-5
Molecular Formula C₁₀H₁₃Br[1][3]
Molecular Weight 213.11 g/mol [1]
Appearance Colorless liquid (predicted)[1]
Boiling Point Data not available[1]
Melting Point Data not available[1]
Density Data not available[1]
Solubility Insoluble in water; soluble in organic solvents (predicted)[1]
InChI Key RMYMVZYEHYEORU-UHFFFAOYSA-N[1][3]

Spectroscopic Data

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the aromatic protons of the benzene ring and the protons on the 2-methylpropyl chain. The chemical shifts and splitting patterns would provide detailed structural information about the connectivity of the atoms.[1]
¹³C NMR Unique signals for each carbon atom, including those in the aromatic ring and the aliphatic side chain.[1]
Mass Spectrometry (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). The fragmentation pattern would offer further structural clues.[1]
Infrared (IR) Spectroscopy Characteristic C-H stretching vibrations for both the aromatic and aliphatic hydrogens, C=C stretching from the aromatic ring, and a distinct C-Br stretching vibration.[1]

Reactivity and Chemical Behavior

Halogenated alkylbenzenes like this compound are valuable intermediates in organic synthesis due to the reactivity imparted by the halogen atom.[1] The bromine atom serves as an excellent leaving group, making the compound susceptible to various chemical transformations.

Nucleophilic Substitution Reactions

This compound can undergo nucleophilic substitution reactions where the bromide ion is displaced by a nucleophile.[1] The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the structure of the substrate, the nature of the nucleophile, and the solvent used.[1]

G cluster_sn2 Sₙ2 Pathway cluster_sn1 Sₙ1 Pathway Reactant_SN2 This compound TransitionState_SN2 [Transition State] Reactant_SN2->TransitionState_SN2 Product_SN2 Substituted Product TransitionState_SN2->Product_SN2 LeavingGroup_SN2 Br⁻ TransitionState_SN2->LeavingGroup_SN2 Leaving group departs Nucleophile_SN2 Nucleophile Nucleophile_SN2->Reactant_SN2 Backside attack Reactant_SN1 This compound Carbocation Carbocation Intermediate Reactant_SN1->Carbocation Slow step LeavingGroup_SN1 Br⁻ Product_SN1 Substituted Product Carbocation->Product_SN1 Fast step Nucleophile_SN1 Nucleophile Nucleophile_SN1->Carbocation

Caption: Nucleophilic substitution pathways for this compound.

Cross-Coupling Reactions

This compound is also a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions.[1] These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.[1]

Synthesis

The synthesis of this compound can be achieved through the bromination of the corresponding alkylbenzene. A common method for aliphatic bromination involves the reaction of (2-methylpropyl)benzene with hydrogen bromide (HBr) in the presence of peroxides.[1] This reaction proceeds via a radical mechanism to yield the desired product.[1]

G Start (2-methylpropyl)benzene Product This compound Start->Product Radical Bromination Reagents HBr, Peroxides Reagents->Product

Caption: Synthesis of this compound.

Experimental Protocol: Aliphatic Bromination

The following is a generalized experimental protocol for the radical bromination of an alkylbenzene.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve (2-methylpropyl)benzene in a suitable inert solvent.

  • Initiation: Add a radical initiator, such as a peroxide, to the solution.

  • Addition of HBr: Slowly add hydrogen bromide to the reaction mixture through the dropping funnel. The reaction may need to be initiated with gentle heating or UV light.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, quench the reaction mixture, separate the organic layer, and wash it with a suitable aqueous solution to remove any unreacted HBr and initiator byproducts.

  • Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.

Safety and Handling

As with many brominated organic compounds, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, similar compounds can cause skin and eye irritation.[4][5] It is recommended to handle this chemical in a well-ventilated fume hood and to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[6][7] Avoid inhalation of vapors and contact with skin and eyes.[6][7]

Applications in Research and Development

The unique chemical properties of this compound make it a valuable compound in several areas of research.

  • Medicinal Chemistry: The bromine atom can act as a handle for further molecular modifications, allowing for the synthesis of a diverse range of derivatives to optimize drug candidates.[1] The ability of bromine to participate in halogen bonding can also be exploited in rational drug design.[1]

  • Materials Science: The introduction of a bromine atom can alter the physical and electronic properties of organic materials, making them suitable for applications in fields such as organic electronics.[1]

References

In-Depth Technical Guide: (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 68996-14-5

This technical guide provides a comprehensive overview of (3-Bromo-2-methylpropyl)benzene, geared towards researchers, scientists, and professionals in drug development. The document outlines its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role as a versatile chemical intermediate.

Disclaimer: Experimental data for this compound is limited in publicly available literature. Much of the quantitative data presented is predicted and should be used as a guideline pending experimental verification.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. Physical properties are largely predicted based on the characteristics of similar alkylbenzenes, while spectroscopic data is inferred from the analysis of representative halogenated alkylbenzenes[1].

Table 1: Physicochemical Properties
PropertyValueSource
CAS Number 68996-14-5[1]
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Appearance Colorless liquid (predicted)[1]
Boiling Point Data not available
Melting Point Data not available
Density Data not available
Solubility Insoluble in water; soluble in organic solvents (predicted)[1]
Table 2: Predicted Spectroscopic Data
TechniqueKey Features
¹H NMR Aromatic protons (phenyl group) are expected in the downfield region (δ 6.5-8.0 ppm). Aliphatic protons of the 3-bromo-2-methylpropyl side chain will appear upfield, with the methyl group likely showing as a doublet[1].
¹³C NMR Carbon signals for the benzene ring are anticipated between δ 125-140 ppm. The aliphatic carbons will be in the upfield region, with the carbon bonded to the bromine atom being the most downfield of the aliphatic carbons due to the electronegativity of bromine[1].
Mass Spectrometry (EI) A molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity are expected due to the presence of the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br)[1].
Infrared (IR) Spectroscopy Expected absorptions include C-H stretching for aromatic and aliphatic hydrogens, C=C stretching for the aromatic ring, and a characteristic C-Br stretching vibration[1].

Synthesis and Experimental Protocols

This compound can be synthesized via the radical bromination of (2-methylpropyl)benzene. This method allows for the selective bromination of the alkyl chain[1].

Representative Synthesis Protocol: Radical Bromination

This protocol is a representative procedure based on general methods for aliphatic bromination.

Materials:

  • (2-methylpropyl)benzene

  • Hydrogen bromide (HBr)

  • A radical initiator (e.g., benzoyl peroxide)

  • An inert solvent (e.g., carbon tetrachloride or acetonitrile)

  • A light source (if using photochemical initiation)

Procedure:

  • In a flask equipped with a reflux condenser and a dropping funnel, dissolve (2-methylpropyl)benzene in the chosen inert solvent.

  • Add a catalytic amount of the radical initiator.

  • Heat the mixture to reflux.

  • Slowly add a solution of hydrogen bromide in the same solvent through the dropping funnel. For photochemical initiation, irradiate the mixture with a suitable lamp.

  • Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a dilute solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Materials cluster_process Reaction Process cluster_workup Workup and Purification cluster_product Final Product start_mat1 (2-methylpropyl)benzene reaction Radical Bromination in Inert Solvent start_mat1->reaction start_mat2 HBr + Peroxide start_mat2->reaction workup Aqueous Wash reaction->workup Reaction Completion drying Drying over MgSO4 workup->drying purification Vacuum Distillation drying->purification product This compound purification->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Signaling Pathways

The presence of a bromine atom on the alkyl side chain makes this compound a versatile intermediate in organic synthesis. It is a key substrate for nucleophilic substitution and palladium-catalyzed cross-coupling reactions[1].

Nucleophilic Substitution Reactions

The polarized carbon-bromine bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the nucleophile, solvent, and temperature[1].

Palladium-Catalyzed Cross-Coupling Reactions

This compound can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, which is crucial in the synthesis of complex molecules for drug discovery[1].

Reactivity_Pathways Reactivity of this compound cluster_substitution Nucleophilic Substitution cluster_coupling Suzuki Cross-Coupling start This compound nucleophile Nucleophile (Nu⁻) start->nucleophile Sₙ1 / Sₙ2 boronic_acid Aryl/Alkyl Boronic Acid start->boronic_acid Suzuki Coupling pd_catalyst Pd Catalyst + Base substitution_product Substituted Product nucleophile->substitution_product coupling_product Coupled Product boronic_acid->coupling_product pd_catalyst->coupling_product

Caption: General reactivity pathways of this compound.

Applications in Drug Development

Halogenated organic compounds are significant in medicinal chemistry. The introduction of a bromine atom can modulate a molecule's biological activity and pharmacokinetic properties. The bromine atom can also serve as a "handle" for further chemical modifications to optimize drug candidates[1]. While there are no specific biological activities reported for this compound itself, its structure makes it a valuable scaffold for the synthesis of new chemical entities for drug discovery programs. The ability of bromine to form halogen bonds can also be exploited in rational drug design to enhance binding affinity to biological targets[1].

Conclusion

This compound is a valuable, though not extensively studied, chemical intermediate. Its utility stems from the reactivity of the carbon-bromine bond, which allows for a variety of chemical transformations. While there is a lack of comprehensive experimental data, its predicted properties and known reactivity of similar compounds suggest its potential as a building block in the synthesis of novel organic molecules for research, particularly in the fields of medicinal chemistry and materials science. Further experimental characterization of this compound is warranted to fully explore its potential.

References

Physical and chemical properties of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene of significant interest in organic synthesis. Its structure, featuring a bromine atom on the alkyl side chain, renders it a versatile precursor for a variety of chemical transformations. The presence of the bromine atom provides a reactive site for nucleophilic substitution and elimination reactions, while the benzene ring can undergo electrophilic substitution, allowing for diverse molecular modifications. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its reactivity, with a focus on its potential applications in research and drug development. It is important to note that while theoretical data and information on similar compounds are available, specific experimental data for this compound is limited.

Physicochemical Properties

The empirical data for this compound is not extensively reported in the literature. The following tables summarize the available and predicted physicochemical properties.

Table 1: General Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
CAS Number 68996-14-5[1]
Appearance Colorless liquid (predicted)[1][2]
Solubility Insoluble in water; soluble in organic solvents (predicted)[1][2]

Table 2: Predicted and Comparative Physical Properties

PropertyThis compound (Predicted/Comparative)Notes
Boiling Point Data not availableFor the isomer (1-Bromo-2-methylpropyl)benzene, the boiling point is reported as 228.8 °C at 760 mmHg.
Melting Point Data not available-
Density Data not availableFor the isomer (1-Bromo-2-methylpropyl)benzene, the density is reported as 1.3 g/cm³.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of (2-methylpropyl)benzene. A common method for such aliphatic bromination is radical bromination.

General Experimental Protocol: Radical Bromination of an Alkylbenzene

Objective: To synthesize an alkyl-brominated benzene derivative from the corresponding alkylbenzene. This protocol is a representative method and may require optimization for the specific synthesis of this compound.

Materials:

  • (2-methylpropyl)benzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-methylpropyl)benzene in CCl₄.

  • Add N-Bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO) or AIBN to the solution.

  • Heat the reaction mixture to reflux. The reaction can be monitored by TLC or GC to observe the consumption of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with saturated NaHCO₃ solution, followed by water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Characterization:

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques:

  • ¹H NMR: Expected to show signals for the aromatic protons, the methine proton, the methylene protons adjacent to the bromine and the benzene ring, and the methyl protons.

  • ¹³C NMR: Will display distinct signals for each unique carbon atom in the molecule.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Chemical Reactivity and Applications

This compound is a valuable intermediate in organic synthesis due to the reactivity of the carbon-bromine bond. It can serve as a substrate in a variety of reactions, making it a useful building block for more complex molecules.

Nucleophilic Substitution and Elimination Reactions

As a primary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The reaction pathway is influenced by factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature.

  • Sₙ2 Reactions: Favored by strong, small nucleophiles in polar aprotic solvents. The nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion.

  • Sₙ1 Reactions: Less likely for a primary halide unless a carbocation rearrangement can lead to a more stable carbocation.

  • E2 Reactions: Favored by strong, sterically hindered bases. This pathway leads to the formation of an alkene.

  • E1 Reactions: Competes with Sₙ1 reactions and is favored by weak bases and polar protic solvents.

The interplay between these reaction pathways is a key consideration in synthetic design.

G cluster_substitution Nucleophilic Substitution cluster_elimination Elimination Substrate This compound SN2_Product Substitution Product Substrate->SN2_Product Strong Nucleophile (e.g., CN⁻, OH⁻) SN1_Intermediate Carbocation Intermediate (less favored) Substrate->SN1_Intermediate Weak Nucleophile Polar Protic Solvent E2_Product Alkene Product Substrate->E2_Product Strong, Bulky Base (e.g., t-BuOK) E1_Intermediate Carbocation Intermediate Substrate->E1_Intermediate Weak Base Polar Protic Solvent SN1_Product Substitution Product SN1_Intermediate->SN1_Product E1_Product Alkene Product E1_Intermediate->E1_Product

Reaction pathways of this compound.
Cross-Coupling Reactions

Halogenated alkylbenzenes are important substrates in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions.[1] These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. This compound can potentially be used in such reactions to couple the alkylbenzene moiety with other organic fragments.

G Start This compound Suzuki Suzuki Coupling (with Boronic Acid/Ester) Start->Suzuki Heck Heck Coupling (with Alkene) Start->Heck Sonogashira Sonogashira Coupling (with Terminal Alkyne) Start->Sonogashira Product_Suzuki C-C Bond Formation (New Aryl or Alkyl Group) Suzuki->Product_Suzuki Product_Heck C-C Bond Formation (Substituted Alkene) Heck->Product_Heck Product_Sonogashira C-C Bond Formation (Alkynylated Product) Sonogashira->Product_Sonogashira

Potential cross-coupling reactions.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. It is expected to be an irritant to the skin and eyes. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a halogenated alkylbenzene with significant potential as a versatile building block in organic synthesis. Its reactivity, primarily centered around the carbon-bromine bond, allows for its participation in a wide range of chemical transformations including nucleophilic substitution, elimination, and cross-coupling reactions. While specific experimental data for this compound is not abundant, its predicted properties and the known chemistry of similar compounds suggest its utility in the synthesis of complex organic molecules, including those with potential applications in medicinal chemistry and materials science. Further research into the experimental properties and reactivity of this compound is warranted to fully explore its synthetic potential.

References

(3-Bromo-2-methylpropyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (3-Bromo-2-methylpropyl)benzene

This guide provides the fundamental physicochemical properties of this compound, a halogenated alkylbenzene of interest in organic synthesis.

Core Molecular Data

The essential molecular information for this compound is summarized below. This data is foundational for its use in further chemical reactions and analyses.

PropertyValue
Molecular Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [3]
Monoisotopic Mass 212.02007 Da[1]

Structural and Identifier Information

This compound is an organic compound where a 2-methylpropyl group, substituted with a bromine atom at the third position, is attached to a benzene ring.

Logical Relationship of Compound Properties

The following diagram illustrates the direct relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Figure 1. Core Properties of this compound A This compound B Molecular Formula C₁₀H₁₃Br A->B has C Molecular Weight 213.11 g/mol B->C results in

Caption: Relationship between compound name, formula, and molecular weight.

References

Mass Spectrometry Analysis of (3-Bromo-2-methylpropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (3-Bromo-2-methylpropyl)benzene. It covers the predicted fragmentation patterns under electron ionization, detailed experimental protocols for analysis, and visual representations of the fragmentation pathway and experimental workflow.

Predicted Mass Spectrometry Data

The quantitative data presented below is based on predicted fragmentation patterns for this compound under Electron Ionization (EI) mass spectrometry. The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (m/z and m/z+2).

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Chemical Formula Interpretation
212/214Molecular Ion[C₁₀H₁₃Br]⁺The intact molecule with one electron removed. The two peaks represent the two major isotopes of bromine (⁷⁹Br and ⁸¹Br)[1].
133[C₁₀H₁₃]⁺Loss of the bromine radical from the molecular ion[1].
91Tropylium Ion[C₇H₇]⁺Result of benzylic cleavage, a common fragmentation pathway for alkylbenzenes, leading to a stable tropylium cation[1].

Experimental Protocols

A standard method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). The following is a generalized protocol.

2.1. Sample Preparation

  • Dissolution: Dissolve the sample of this compound in a volatile organic solvent such as dichloromethane or hexane.

  • Concentration: Adjust the concentration to approximately 1 mg/mL. For trace analysis, further dilution may be necessary.

  • Filtration: If any particulate matter is present, filter the sample through a 0.2 µm syringe filter before injection to prevent contamination of the GC column.

2.2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: A standard GC system equipped with a split/splitless injector.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/minute.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 300.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

2.3. Data Analysis

The acquired data should be processed using the instrument's software. The mass spectrum of the peak corresponding to this compound should be examined for the characteristic molecular ion peaks (m/z 212 and 214) and the expected fragment ions.

Visualizations

3.1. Predicted Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway of this compound.

G M [this compound]⁺ m/z 212/214 Br_loss - Br• M->Br_loss F1 [C₁₀H₁₃]⁺ m/z 133 C3H6_loss - C₃H₆ F1->C3H6_loss F2 [C₇H₇]⁺ (Tropylium ion) m/z 91 Br_loss->F1 C3H6_loss->F2

Caption: Predicted EI fragmentation of this compound.

3.2. Experimental Workflow

The diagram below outlines the general workflow for the GC-MS analysis of this compound.

G SamplePrep Sample Preparation (Dissolution & Filtration) GC_Injection GC Injection SamplePrep->GC_Injection GC_Separation Gas Chromatographic Separation GC_Injection->GC_Separation Ionization Electron Ionization (EI) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole/Ion Trap) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Analysis Data Analysis (Spectrum Interpretation) Detection->Data_Analysis

Caption: General workflow for GC-MS analysis.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of (3-Bromo-2-methylpropyl)benzene. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted spectrum based on the characteristic absorption frequencies of its constituent functional groups. It also includes detailed experimental protocols for obtaining an IR spectrum of a liquid sample and a logical workflow for spectral analysis.

Predicted Infrared Spectrum Analysis

This compound is an organic compound containing an aromatic benzene ring, an aliphatic alkyl chain with a methyl group, and a carbon-bromine bond. The infrared spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of these functional groups. The predicted key spectral features are summarized in the table below.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3100-3000Aromatic C-HStretchMedium to Weak
2960-2850Aliphatic C-H (CH₃, CH₂, CH)StretchStrong
1600-1585Aromatic C=CIn-ring StretchMedium
1500-1400Aromatic C=CIn-ring StretchMedium
1470-1430Aliphatic C-HBend (Scissoring)Medium
1385-1365Aliphatic C-H (CH₃)Bend (Umbrella)Medium to Weak
900-675Aromatic C-HOut-of-plane Bend ("oop")Strong
690-515C-BrStretchMedium to Strong

Aromatic C-H Stretching: The absorption bands between 3100-3000 cm⁻¹ are characteristic of the stretching vibrations of the C-H bonds on the benzene ring.[1]

Aliphatic C-H Stretching: Strong absorption bands in the region of 2960-2850 cm⁻¹ are expected due to the stretching vibrations of the C-H bonds in the methyl and propyl groups.[2][3]

Aromatic C=C Stretching: The in-ring carbon-carbon double bond stretches of the benzene ring typically appear as two sharp bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[1][2][3]

Aliphatic C-H Bending: Bending vibrations for the aliphatic C-H bonds are anticipated in the fingerprint region. Specifically, a scissoring vibration for CH₂ is expected around 1470-1430 cm⁻¹, and the characteristic umbrella bending of the methyl (CH₃) group should appear in the 1385-1365 cm⁻¹ range.

Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands can provide information about the substitution pattern of the benzene ring.[1]

Carbon-Bromine Stretching: A medium to strong absorption band is predicted in the lower frequency region of the spectrum, between 690-515 cm⁻¹, corresponding to the C-Br stretching vibration.[1][4]

Experimental Protocol: Acquiring the IR Spectrum of a Liquid Sample

This section details the methodology for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker ALPHA, Thermo Nicolet)[5][6]

  • Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide)

  • Alternatively, salt plates (e.g., NaCl, KBr) can be used for transmission measurements.[7][8]

Procedure for ATR-FTIR:

  • Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This allows the instrument to subtract any environmental interferences (e.g., CO₂, water vapor).[6]

  • Sample Application: Place a small drop of the liquid this compound directly onto the center of the ATR crystal.[6]

  • Pressure Application (if applicable): For some ATR accessories, a pressure arm is used to ensure good contact between the liquid sample and the crystal surface.[6]

  • Spectrum Acquisition: Initiate the scan. The infrared beam will pass through the ATR crystal and interact with the sample.[6] The instrument will record the interferogram and perform a Fourier transform to generate the infrared spectrum.

  • Data Processing: The resulting spectrum is typically displayed as percent transmittance versus wavenumber (cm⁻¹).[2][3]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.[7][8]

Procedure for Transmission Spectroscopy with Salt Plates:

  • Sample Preparation: Place one to two drops of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl).[7][8]

  • Sandwiching the Sample: Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[7][8]

  • Mounting: Mount the "sandwich" of salt plates in the sample holder of the spectrometer.

  • Spectrum Acquisition: Obtain the infrared spectrum.

  • Cleaning: After the analysis, disassemble the plates and clean them thoroughly with a dry solvent like isopropanol. Avoid using water as it will dissolve the salt plates.[7] Store the plates in a desiccator to keep them dry.

Logical Workflow for IR Spectroscopic Analysis

The following diagram illustrates the logical workflow for the infrared spectroscopic analysis of this compound.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_report Reporting A Obtain Liquid Sample of This compound B Prepare ATR Accessory or Salt Plates A->B C Record Background Spectrum B->C D Acquire Sample Spectrum C->D E Identify Characteristic Functional Group Frequencies D->E F Correlate Bands with Molecular Structure E->F G Compare with Spectral Databases (if available) F->G H Summarize Findings in a Report G->H

Caption: Workflow for the IR spectroscopic analysis of this compound.

References

A Technical Guide to the Organic Solvent Solubility of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (3-Bromo-2-methylpropyl)benzene in various organic solvents. Due to a lack of specific experimentally determined quantitative data in publicly available literature, this guide synthesizes information based on the well-established principles of solubility for haloalkanes and related brominated hydrocarbons. The information presented is intended to guide researchers in solvent selection for synthesis, purification, and formulation involving this compound.

Core Concept: Solubility of Haloalkanes

This compound belongs to the class of organic compounds known as haloalkanes. The solubility of these compounds is governed by the principle of "like dissolves like." Generally, haloalkanes are soluble in organic solvents and insoluble in water.[1][2][3] This is because the intermolecular forces in haloalkanes (dipole-dipole interactions and London dispersion forces) are comparable to those in many organic solvents.[4][5] Consequently, the energy required to break the intermolecular bonds within the haloalkane and the solvent is balanced by the energy released when new bonds are formed between the solute and solvent molecules.

Conversely, haloalkanes are typically insoluble or only sparingly soluble in water.[6][7] This is because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker dipole-dipole and dispersion interactions that would be formed between the haloalkane and water.[4]

Predicted Solubility of this compound

Based on its chemical structure—a benzene ring attached to a brominated, branched alkyl chain—this compound is a relatively nonpolar molecule with some polar character due to the carbon-bromine bond. Its solubility in various organic solvents can be predicted as follows:

Solvent ClassRepresentative SolventsPredicted Solubility of this compoundRationale
Nonpolar Hexane, Toluene, Benzene, Diethyl etherHigh The intermolecular forces (primarily London dispersion forces) in both the solute and the solvent are similar, leading to favorable mixing. The presence of the benzene ring in the solute enhances its solubility in aromatic solvents like toluene and benzene.
Polar Aprotic Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl acetateHigh to Moderate These solvents can engage in dipole-dipole interactions with the C-Br bond of this compound. The alkyl and aryl portions of the solute are readily solvated by the organic part of these solvents. Dichloromethane is often an excellent solvent for brominated compounds.[8]
Polar Protic Ethanol, Methanol, IsopropanolModerate to Low While these solvents have polar hydroxyl groups capable of hydrogen bonding, they also have nonpolar alkyl chains that can interact with the solute. However, the strong hydrogen bonding network of the alcohol may be only partially disrupted to accommodate the haloalkane, leading to lower solubility compared to nonpolar and polar aprotic solvents.
Highly Polar Water, Dimethyl sulfoxide (DMSO)Insoluble to Very Low The high polarity and strong hydrogen bonding of water make it a poor solvent for the relatively nonpolar this compound.[9][10] While DMSO is a strong polar aprotic solvent, the large nonpolar structure of the solute would likely limit its solubility.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on the standard shake-flask method.[11]

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Scintillation vials or flasks with airtight caps

  • Thermostatically controlled shaker or water bath

  • Pipettes and syringes

  • Analytical balance

  • Gas chromatograph with a suitable detector (e.g., FID or MS) or an HPLC system

  • Volumetric flasks and appropriate glassware for dilutions

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a flask. The amount of solute should be more than what is expected to dissolve to ensure a saturated solution is formed.

  • Equilibration: Seal the flask tightly and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure that the solvent is fully saturated.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved this compound to settle to the bottom of the flask, leaving a clear saturated solution above it. It is crucial that the temperature remains constant during this step.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette or syringe. Be cautious not to disturb the undissolved solute.

  • Dilution: Dilute the collected sample to a known volume with the same organic solvent in a volumetric flask. The dilution factor will depend on the expected solubility and the analytical instrument's linear range.

  • Analysis: Analyze the diluted sample using a pre-calibrated gas chromatograph (GC) or high-performance liquid chromatograph (HPLC). The concentration of this compound in the diluted sample is determined by comparing its peak area to a calibration curve prepared from standard solutions of known concentrations.

  • Calculation: Calculate the solubility of this compound in the organic solvent using the following formula:

    Solubility (g/L) = Concentration of diluted sample (g/L) × Dilution factor

Experimental Workflow Diagram

G A 1. Addition of excess This compound to solvent B 2. Equilibration in thermostatic shaker A->B C 3. Settling and phase separation B->C D 4. Sampling of supernatant C->D E 5. Dilution of the saturated solution D->E F 6. GC or HPLC analysis E->F G 7. Calculation of solubility F->G

Caption: A general workflow for the experimental determination of solubility.

Logical Relationship of Solubility Principles

The decision-making process for predicting the solubility of a compound like this compound is based on the interaction of molecular properties of both the solute and the solvent.

G cluster_solute Solute: this compound cluster_solvent Solvent Solute_Structure Molecular Structure (Aryl, Alkyl, Bromine) Solute_Forces Intermolecular Forces (Dispersion, Dipole-Dipole) Solute_Structure->Solute_Forces Interaction Solute-Solvent Interaction Strength Solute_Forces->Interaction Solvent_Class Solvent Class (Nonpolar, Polar Aprotic, Polar Protic) Solvent_Forces Intermolecular Forces (Dispersion, Dipole-Dipole, H-Bonding) Solvent_Class->Solvent_Forces Solvent_Forces->Interaction Solubility Predicted Solubility Interaction->Solubility

Caption: Relationship between molecular properties and predicted solubility.

References

Isomers of bromo-methyl-propyl benzene

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Isomers of Bromo-methyl-propyl Benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural isomers of bromo-methyl-propyl benzene, a class of compounds with significant potential in organic synthesis and as intermediates in the development of pharmaceuticals and agrochemicals. The document details the physicochemical properties, spectroscopic data, and synthetic methodologies for key isomers, presented in a format designed for clarity and ease of comparison.

The structural diversity of bromo-methyl-propyl benzene arises from the different possible arrangements of the bromo, methyl, and propyl (n-propyl or isopropyl) groups on the benzene ring, as well as the potential for bromination on the alkyl side chains. A systematic enumeration of these isomers is crucial for understanding their distinct properties and reactivity.

The isomers can be broadly categorized based on the propyl substituent (isopropyl or n-propyl) and the location of the bromine atom (on the aromatic ring or on a side chain).

Logical Relationships of Isomer Categories

isomer_categories Bromo-methyl-propyl Benzene Bromo-methyl-propyl Benzene Isopropyl Benzene Derivatives Isopropyl Benzene Derivatives Bromo-methyl-propyl Benzene->Isopropyl Benzene Derivatives n-Propyl Benzene Derivatives n-Propyl Benzene Derivatives Bromo-methyl-propyl Benzene->n-Propyl Benzene Derivatives Ring Brominated Ring Brominated Isopropyl Benzene Derivatives->Ring Brominated Side-Chain Brominated Side-Chain Brominated Isopropyl Benzene Derivatives->Side-Chain Brominated Ring Brominated_n Ring Brominated n-Propyl Benzene Derivatives->Ring Brominated_n Side-Chain Brominated_n Side-Chain Brominated n-Propyl Benzene Derivatives->Side-Chain Brominated_n

Categorization of bromo-methyl-propyl benzene isomers.

Isomers with an Isopropyl Group (Cymene Derivatives)

Cymene (isopropylmethylbenzene) exists as three isomers: ortho-, meta-, and para-cymene. Bromination of these precursors on the aromatic ring leads to several distinct isomers.

Physicochemical Properties of Ring-Brominated Cymene Isomers
IUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Bromo-1-isopropyl-4-methylbenzene2437-76-5C₁₀H₁₃Br213.112341.267
4-Bromo-1-isopropyl-2-methylbenzene17821-06-6C₁₀H₁₃Br213.11~200~1.3
Experimental Protocols: Synthesis of Ring-Brominated Cymene Isomers

Objective: To synthesize ring-brominated cymene derivatives via electrophilic aromatic substitution.

General Workflow:

synthesis_workflow start Start reactants Cymene Isomer (o-, m-, or p-) + Bromine (Br₂) + Lewis Acid (e.g., FeBr₃) start->reactants reaction Electrophilic Aromatic Substitution reactants->reaction workup Aqueous Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Bromocymene Isomer characterization->product

General workflow for the synthesis of bromocymene.

Detailed Protocol (Example: Synthesis of 4-Bromo-1-isopropyl-2-methylbenzene):

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-isopropyl-2-methylbenzene.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃).

  • Bromination: Slowly add an equimolar amount of bromine (Br₂) to the reaction mixture at room temperature. The reaction is exothermic, and the temperature should be controlled.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, quench the reaction by carefully adding water. Separate the organic layer and wash it with a saturated solution of sodium bicarbonate and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired isomer.[1]

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), the isopropyl methyl protons (a doublet), and the methyl protons on the ring (a singlet). The chemical shifts and splitting patterns of the aromatic protons are diagnostic for the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the substituted and unsubstituted aromatic carbons and the aliphatic carbons of the isopropyl and methyl groups.

Infrared (IR) Spectroscopy: The IR spectrum of bromocymene isomers will exhibit characteristic absorption bands:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C stretching (aromatic): ~1450-1600 cm⁻¹

  • C-Br stretching: ~500-650 cm⁻¹

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation patterns often involve the loss of a methyl group (M-15) or an isopropyl group (M-43).

Isomers with Side-Chain Bromination

Bromination can also occur on the alkyl side chains, typically at the benzylic position, which is activated by the aromatic ring. This is usually achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator like AIBN).[2]

Physicochemical Properties of Side-Chain Brominated Isomers

Quantitative data for many of the side-chain brominated isomers is less readily available in public databases and often requires targeted synthesis and characterization.

Experimental Protocols: Synthesis of Side-Chain Brominated Isomers

Objective: To achieve selective bromination at the benzylic position of a methylpropylbenzene isomer.

General Workflow for Benzylic Bromination:

benzylic_bromination_workflow start Start reactants Methylpropylbenzene + N-Bromosuccinimide (NBS) + Radical Initiator (e.g., AIBN or light) start->reactants reaction Radical Chain Reaction (Benzylic Bromination) reactants->reaction workup Filtration of Succinimide & Aqueous Wash reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Side-Chain Brominated Isomer characterization->product

Workflow for benzylic bromination.

Detailed Protocol (Example: Benzylic Bromination of p-Cymene):

  • Reaction Setup: In a round-bottom flask, dissolve p-cymene in a suitable solvent like carbon tetrachloride (note: use of CCl₄ is now restricted in many labs due to toxicity; alternative solvents like cyclohexane can be used).

  • Reagent Addition: Add N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN.

  • Initiation: Heat the mixture to reflux or expose it to UV light to initiate the radical chain reaction.

  • Reaction Monitoring: Follow the reaction's progress by monitoring the disappearance of the starting material using GC or TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct. Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining bromine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and evaporate the solvent.

  • Purification: Purify the resulting benzylic bromide by vacuum distillation or column chromatography. The product may be unstable and should be handled with care.

Spectroscopic Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The key diagnostic signal for benzylic bromination on the methyl group is the disappearance of the methyl singlet and the appearance of a new singlet for the -CH₂Br group at a downfield chemical shift (typically 4.0-4.5 ppm). For bromination at the isopropyl benzylic position, the methine septet is replaced by a singlet for the -C(Br)(CH₃)₂ group, and the methyl doublet is replaced by a singlet.

  • ¹³C NMR: The carbon attached to the bromine will show a significant downfield shift in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy: The IR spectrum will be similar to the ring-brominated isomers, but the C-Br stretching vibration may be more pronounced.

Mass Spectrometry (MS): The mass spectrum will show the characteristic M⁺ and M+2 isotope pattern for bromine. The fragmentation pattern will be significantly different from the ring-brominated isomers, with a prominent peak corresponding to the loss of a bromine radical to form a stable benzylic carbocation.

Conclusion

The isomers of bromo-methyl-propyl benzene represent a diverse set of molecules with varied physicochemical and spectroscopic properties. The synthetic route to a specific isomer is dictated by the desired position of the bromine atom. Electrophilic aromatic substitution is employed for ring bromination, while radical-initiated reactions with NBS are used for selective side-chain bromination. Careful control of reaction conditions is essential to achieve high yields and selectivity. The detailed characterization data provided in this guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Navigating the Safety and Handling of (3-Bromo-2-methylpropyl)benzene: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For research and development purposes only. Not for human or veterinary use.

Physicochemical and Toxicological Profile

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene with the molecular formula C₁₀H₁₃Br and a molecular weight of 213.11 g/mol .[1] While detailed experimental data is limited, the following tables summarize the available predicted and known properties.

Table 1: Physicochemical Properties of this compound [1]

PropertyValueSource
CAS Number 68996-14-5[1]
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Appearance Colorless liquidPredicted[1]
Boiling Point Data not available-
Melting Point Data not available-
Density Data not available-
Solubility Insoluble in water; soluble in organic solventsPredicted[1]

Table 2: Toxicological Data Summary (Predicted and Inferred)

Hazard CategoryGHS Classification (Inferred)Potential Health Effects
Acute Toxicity (Oral) No data availableHarmful if swallowed.
Acute Toxicity (Dermal) No data availableMay be harmful in contact with skin.
Acute Toxicity (Inhalation) No data availableMay cause respiratory irritation.
Skin Corrosion/Irritation Causes skin irritationRedness, pain, and inflammation of the skin.
Serious Eye Damage/Irritation Causes serious eye irritationRedness, pain, and watering of the eyes.
Carcinogenicity No data availableNot classified.
Mutagenicity No data availableNot classified.
Reproductive Toxicity No data availableNot classified.

Handling Precautions and Personal Protective Equipment (PPE)

Given the potential hazards associated with halogenated organic compounds, strict adherence to safety protocols is mandatory when handling this compound. The following workflow outlines the essential precautions.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Identify Hazards Fume Hood Fume Hood Gather PPE->Fume Hood Don PPE Grounding Grounding Fume Hood->Grounding Ensure Ventilation Inert Atmosphere Inert Atmosphere Grounding->Inert Atmosphere Prevent Static Discharge Waste Disposal Waste Disposal Inert Atmosphere->Waste Disposal After Experiment Decontamination Decontamination Waste Disposal->Decontamination Segregate Waste

Figure 1: Recommended workflow for handling this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

First Aid Measures

In the event of exposure, immediate action is critical. The following diagram outlines the appropriate first aid responses.

G cluster_routes Routes of Exposure cluster_actions First Aid Actions Exposure Exposure Inhalation Inhalation Exposure->Inhalation Skin Contact Skin Contact Exposure->Skin Contact Eye Contact Eye Contact Exposure->Eye Contact Ingestion Ingestion Exposure->Ingestion Fresh Air Fresh Air Inhalation->Fresh Air Wash Skin Wash Skin Skin Contact->Wash Skin Rinse Eyes Rinse Eyes Eye Contact->Rinse Eyes Do NOT Induce Vomiting Do NOT Induce Vomiting Ingestion->Do NOT Induce Vomiting Seek Medical Attention Seek Medical Attention Fresh Air->Seek Medical Attention Wash Skin->Seek Medical Attention Rinse Eyes->Seek Medical Attention Do NOT Induce Vomiting->Seek Medical Attention

Figure 2: First aid procedures for exposure to this compound.
  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols and Reactivity

This compound, as a halogenated alkylbenzene, is a versatile intermediate in organic synthesis.[1] Its reactivity is primarily centered around the carbon-bromine bond, making it a substrate for nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions: The bromine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functional groups. The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions.[1]

Elimination Reactions: In the presence of a strong base, this compound can undergo elimination reactions to form an alkene.

Experimental Synthesis: One potential synthetic route to this compound involves the reaction of (2-methylpropyl)benzene with a brominating agent.[1]

Note on Experimental Design: Due to the limited availability of specific experimental data, researchers should conduct small-scale pilot reactions to determine optimal conditions and assess potential hazards before scaling up. All reactions should be performed in a well-ventilated fume hood, and appropriate measures should be in place to handle any potential exothermic events or the release of hazardous byproducts.

Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal: Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations. Do not allow it to enter drains or waterways.

This technical guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a comprehensive risk assessment, which should be conducted by qualified personnel before any work with this compound commences. Always consult the most current and complete safety information available and adhere to the highest standards of laboratory safety.

References

An In-depth Technical Guide on the Potential Hazards and Toxicity of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methylpropyl)benzene is a halogenated alkylbenzene.[1] Compounds in this class serve as important precursors in a variety of chemical transformations, primarily due to the reactivity imparted by the halogen atom, which makes them good electrophiles for nucleophilic substitution reactions.[1] Given its potential utility in synthesis, a thorough understanding of its potential hazards is critical for ensuring laboratory safety and for the toxicological assessment of any final products derived from it. Due to the absence of specific toxicological studies on this compound, this document employs a read-across approach, leveraging data from structurally related molecules to infer potential hazards.

Hazard Assessment via Read-Across from Structural Analogs

The principle of read-across in toxicology allows for the prediction of the toxicity of a substance by using data from structurally similar chemicals. Below is a summary of the known hazards of compounds structurally analogous to this compound.

Data Presentation: Summary of GHS Hazard Classifications for Structural Analogs
Chemical NameCAS NumberMolecular FormulaGHS Hazard StatementsSource
(1-Bromo-2-methylpropyl)benzene 57181-82-5C₁₀H₁₃BrH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[2]
Bromobenzene 108-86-1C₆H₅BrH226: Flammable liquid and vaporH315: Causes skin irritationH411: Toxic to aquatic life with long lasting effects
(3-Bromopropyl)benzene 637-59-2C₉H₁₁BrH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[3]
3-Bromo-2-methylpropene 1458-98-6C₄H₇BrH225: Highly flammable liquid and vaporH314: Causes severe skin burns and eye damageH335: May cause respiratory irritation[4]

Based on this read-across analysis, it is prudent to handle this compound as a substance that is potentially irritating to the skin, eyes, and respiratory tract. The presence of the alkylbenzene moiety and the bromine atom suggests a potential for these effects.

Toxicological Profile of Brominated Benzenes

The broader class of brominated benzenes has been studied for its toxicological effects, particularly hepatotoxicity.

Hepatotoxicity

A study on various brominated benzenes in mice revealed a relationship between the chemical structure and hepatotoxic effects.[5] Key findings from this research include:

  • Glutathione Depletion: All tested brominated benzenes caused a decrease in liver glutathione (GSH) levels shortly after administration.[5] GSH is a critical antioxidant, and its depletion is an early indicator of cellular stress and potential organ damage.

  • Enzyme Level Alterations: Certain brominated benzenes, such as bromobenzene (BB) and 1,2-dibromobenzene (1,2-dBB), led to significant increases in serum alanine aminotransferase (ALT) activity, a biomarker for liver damage.[5]

  • Histopathological Changes: Compounds like BB and 1,2-dBB resulted in coagulative or haemorrhagic necrosis in the central lobular zone of the liver.[5]

While the acute toxicity of brominated benzenes tends to decrease with an increasing number of bromine atoms, the single bromine atom on the alkyl chain of this compound warrants caution regarding potential liver toxicity.[5]

Proposed Experimental Workflow for Toxicological Evaluation

For a novel compound like this compound with limited toxicological data, a structured, tiered approach to testing is recommended. The following outlines a potential experimental workflow.

Experimental Protocols
  • In Silico Assessment:

    • Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational tools to predict potential toxicological endpoints such as mutagenicity, carcinogenicity, skin/eye irritation, and systemic toxicity.[6][7][8] This step helps in prioritizing subsequent in vitro and in vivo assays.[7][8]

  • In Vitro Assays:

    • Cytotoxicity:

      • Protocol: Expose relevant cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin irritation) to a range of concentrations of the test compound. Cell viability can be assessed using assays like the MTT or LDH release assays.

    • Genotoxicity:

      • Protocol: Conduct an Ames test using various strains of Salmonella typhimurium to assess point mutations. Additionally, an in vitro micronucleus test on mammalian cells (e.g., CHO or TK6 cells) can be performed to detect chromosomal damage.

    • Skin and Eye Irritation:

      • Protocol: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™, EpiSkin™) for skin irritation testing and reconstructed human cornea-like epithelium (RhCE) models for eye irritation assessment, following OECD test guidelines.

  • Acute Systemic Toxicity (In Vivo):

    • Protocol: If necessary based on the results of in vitro testing and intended use, perform an acute oral toxicity study in rodents (e.g., rats or mice) following a guideline such as OECD 423 (Acute Toxic Class Method). This involves a stepwise dosing procedure to minimize animal usage while determining a dose range for lethality (LD50). Key observations include clinical signs of toxicity, body weight changes, and gross necropsy findings.

Experimental_Workflow cluster_0 Tier 1: Preliminary Assessment cluster_1 Tier 2: In Vitro Screening cluster_2 Tier 3: In Vivo Confirmation in_silico In Silico Toxicology (QSAR, Read-Across) cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) in_silico->cytotoxicity Guide Assay Selection genotoxicity Genotoxicity Assays (e.g., Ames Test, Micronucleus) in_silico->genotoxicity irritation Skin/Eye Irritation (RhE/RhCE models) in_silico->irritation acute_toxicity Acute Systemic Toxicity (e.g., OECD 423) cytotoxicity->acute_toxicity Inform Dose Selection genotoxicity->acute_toxicity irritation->acute_toxicity

Caption: Tiered experimental workflow for toxicological assessment.

The Role of In Silico Toxicology

In the absence of empirical data, in silico (computational) toxicology provides a crucial first step in assessing the potential hazards of a chemical.[6][7][8] These methods use computer models to predict the toxicity of a substance based on its chemical structure.[6]

Methodology
  • Data Input: The primary input is the chemical structure of this compound, typically in a format like SMILES or InChI.

  • Modeling Approaches:

    • Expert Rule-Based Systems: These systems contain structural alerts (toxicophores) that are known to be associated with specific types of toxicity. The software screens the chemical's structure for the presence of these alerts.

    • Statistical-Based (QSAR) Models: These models are built from large datasets of chemicals with known toxicological properties. They identify statistical correlations between structural features (descriptors) and toxicity, allowing for predictions for new chemicals.

  • Endpoints Predicted: A wide range of toxicological endpoints can be predicted, including carcinogenicity, mutagenicity, skin sensitization, and aquatic toxicity.[7]

In_Silico_Workflow cluster_input Input cluster_models Predictive Models cluster_output Output chem_structure Chemical Structure of This compound qsar Statistical-Based (QSAR) Models chem_structure->qsar expert Expert Rule-Based Systems chem_structure->expert toxicity_profile Predicted Toxicity Profile qsar->toxicity_profile expert->toxicity_profile

Caption: Workflow for in silico toxicological prediction.

Conclusion

While specific toxicological data for this compound is currently unavailable, a read-across analysis from structurally similar compounds suggests that it should be handled as a potential skin, eye, and respiratory irritant. The broader class of brominated benzenes is associated with potential hepatotoxicity, primarily through mechanisms involving oxidative stress. For definitive risk assessment, the proposed tiered experimental workflow, beginning with in silico modeling and progressing to in vitro and, if necessary, in vivo studies, is strongly recommended. This approach ensures a data-driven evaluation of the compound's safety profile, which is essential for professionals in research and drug development.

References

Stability and Storage of (3-Bromo-2-methylpropyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the chemical compound (3-Bromo-2-methylpropyl)benzene. Due to the limited availability of specific stability data for this compound, this guide draws upon established principles of organic chemistry, information on structurally similar alkyl bromides, and standardized protocols for stability testing of chemical reagents and pharmaceutical substances.

Chemical Properties and Inherent Stability

This compound is a halogenated aromatic hydrocarbon. The presence of a bromine atom on the alkyl side chain makes the molecule susceptible to nucleophilic substitution and elimination reactions. The stability of the compound is influenced by several factors, including temperature, light, moisture, and the presence of other chemical agents.

Table 1: General Chemical and Physical Properties of this compound and Related Compounds

PropertyThis compoundGeneral Alkyl Bromides
Molecular Formula C₁₀H₁₃BrVaries
Molecular Weight 213.11 g/mol Varies
Appearance Likely a colorless to pale yellow liquidColorless to yellow liquids or solids[1]
Solubility Insoluble in water, soluble in organic solventsGenerally have limited solubility in water[1]
Reactivity Susceptible to nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E₁/E₂) reactions.[2]Prone to nucleophilic substitution and elimination reactions.[2]

Recommended Storage Conditions

To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on general guidelines for alkyl halides and other light- and air-sensitive reagents.

Table 2: Recommended Storage and Handling Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Refrigerated (2-8 °C)To minimize thermal degradation and reduce vapor pressure.[3]
Light Store in an amber or opaque, tightly sealed container.[3]To prevent photo-induced degradation, which can proceed via free radical mechanisms.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).To prevent oxidation and reaction with atmospheric moisture.
Container Tightly sealed glass or other inert material.To prevent evaporation and contamination.[3][4]
Ventilation Store in a well-ventilated area.[3][5][6][7][8]To safely dissipate any vapors that may be released.[1][3][5][6][7][8]

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be hydrolysis, photodegradation, and thermal decomposition.

Hydrolysis

In the presence of water, this compound can undergo hydrolysis to form the corresponding alcohol, 2-methyl-3-phenyl-1-propanol, and hydrobromic acid. This reaction can proceed via either an Sₙ1 or Sₙ2 mechanism, depending on the conditions.

reactant This compound intermediate Carbocation Intermediate (SN1 Pathway) reactant->intermediate H₂O (slow) product 2-Methyl-3-phenyl-1-propanol reactant->product OH⁻ (SN2 Pathway) intermediate->product H₂O (fast) hbr HBr

Figure 1: Simplified Hydrolysis Pathways for this compound.

Photodegradation

Exposure to light, particularly UV radiation, can induce the homolytic cleavage of the carbon-bromine bond, leading to the formation of free radicals. These highly reactive species can then participate in a variety of secondary reactions, leading to a complex mixture of degradation products.

reactant This compound radicals Alkyl and Bromine Radicals reactant->radicals hv (Light) products Various Degradation Products radicals->products Secondary Reactions

Figure 2: General Photodegradation Pathway of this compound.

Thermal Degradation

At elevated temperatures, this compound can undergo thermal decomposition. A likely pathway is elimination to form an alkene and hydrogen bromide.

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting forced degradation studies to assess the stability of this compound. These protocols are based on ICH guidelines for stability testing of new drug substances and products.

General Forced Degradation Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

start Prepare Solutions of This compound stress Expose to Stress Conditions (Heat, Light, Humidity, Acid, Base, Oxidation) start->stress sample Withdraw Samples at Time Intervals stress->sample analyze Analyze Samples by Stability-Indicating Method (e.g., GC-MS) sample->analyze end Identify Degradants and Determine Degradation Rate analyze->end

Figure 3: General Workflow for a Forced Degradation Study.

Specific Stress Conditions

Table 3: Example Stress Conditions for Forced Degradation Studies

Stress ConditionProtocol
Acid Hydrolysis Dissolve the compound in a suitable solvent (e.g., acetonitrile) and add 0.1 N HCl. Heat at 60°C for a specified period (e.g., 24, 48, 72 hours).
Base Hydrolysis Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature for a specified period.
Oxidative Degradation Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified period.
Thermal Degradation Store the solid compound or a solution in a sealed container at elevated temperatures (e.g., 60°C, 80°C) for a specified period.
Photostability Expose the compound (solid or in solution) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9][10] A dark control should be maintained in parallel.
Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. Gas chromatography (GC) is a suitable technique for analyzing volatile and semi-volatile halogenated hydrocarbons.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) or an electron capture detector (ECD). GC-ECD is particularly sensitive to halogenated compounds.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Method: Develop a temperature gradient method to ensure separation of the parent compound from potential degradation products.

  • Quantification: Use an internal or external standard method for accurate quantification of the remaining parent compound and the formation of degradation products.

Conclusion

While specific stability data for this compound is not extensively documented in publicly available literature, its chemical structure suggests susceptibility to degradation via hydrolysis, photodegradation, and thermal decomposition. Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial for maintaining its purity and stability. The provided experimental protocols, based on established guidelines, offer a framework for researchers to conduct their own stability assessments and develop appropriate handling and storage procedures. It is imperative for users to perform their own risk assessments and stability studies to ensure the material's suitability for their specific applications.

References

Methodological & Application

Application Notes and Protocols: Synthesis of (3-Bromo-2-methylpropyl)benzene from Benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, multi-step protocol for the synthesis of (3-bromo-2-methylpropyl)benzene, a valuable building block in organic synthesis, starting from benzene. The outlined synthetic strategy involves a sequence of well-established organic reactions to construct the target molecule's carbon skeleton and introduce the required functional groups in a controlled manner.

The overall synthetic pathway is as follows:

  • Friedel-Crafts Alkylation: Formation of toluene from benzene.

  • Radical Bromination: Synthesis of benzyl bromide from toluene.

  • Grignard Reagent Formation: Preparation of benzylmagnesium bromide.

  • Conjugate Addition: Carbon-carbon bond formation via Michael addition to methyl methacrylate.

  • Ester Reduction: Conversion of the methyl ester to a primary alcohol using a powerful reducing agent.

  • Alcohol Bromination: Final conversion of the primary alcohol to the target alkyl bromide.

Each step is detailed with specific experimental protocols, reagent quantities, and reaction conditions. Safety precautions must be observed throughout the synthesis due to the use of hazardous materials.

Experimental Protocols

Step 1: Friedel-Crafts Alkylation of Benzene to Toluene

This reaction involves the electrophilic substitution of a methyl group onto the benzene ring using a methyl halide and a Lewis acid catalyst.[1][2]

Protocol:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add anhydrous aluminum chloride (AlCl₃, 147 g, 1.1 mol).

  • Add dry benzene (250 mL, 2.8 mol) to the flask and cool the mixture in an ice bath.

  • Slowly add chloromethane (CH₃Cl, 55.5 g, 1.1 mol) through the dropping funnel over a period of 1 hour while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Carefully quench the reaction by slowly pouring the mixture over 500 g of crushed ice with vigorous stirring.

  • Separate the organic layer, wash with 10% HCl (2 x 100 mL), followed by water (100 mL), and finally with a saturated sodium bicarbonate solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the benzene by distillation.

  • Distill the residue to obtain pure toluene.

Reagent/ParameterValueReference
Benzene2.8 mol[1][3]
Chloromethane1.1 mol[1][3]
Aluminum Chloride1.1 mol[1][3]
Temperature0-10°C, then RT[4]
Reaction Time3 hours[4]
Typical Yield ~60% [3]
Step 2: Radical Bromination of Toluene to Benzyl Bromide

This step utilizes a free-radical chain reaction to selectively brominate the benzylic position of toluene.[5][6]

Protocol:

  • In a 500 mL round-bottom flask, combine toluene (92.1 g, 1.0 mol), N-bromosuccinimide (NBS, 178 g, 1.0 mol), and carbon tetrachloride (CCl₄, 250 mL).

  • Add a radical initiator, such as benzoyl peroxide (2.4 g, 0.01 mol).

  • Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Irradiate the flask with a 100W lamp to facilitate the initiation.

  • Continue refluxing for 3-4 hours or until the denser succinimide floats to the surface.

  • Cool the mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with water (2 x 100 mL) and dry over anhydrous calcium chloride (CaCl₂).

  • Remove the solvent by rotary evaporation. The crude benzyl bromide can be purified by vacuum distillation.

Reagent/ParameterValueReference
Toluene1.0 mol[6][7]
N-Bromosuccinimide (NBS)1.0 mol[6][7]
Benzoyl Peroxide0.01 mol[5]
SolventCCl₄[6]
Reaction Time3-4 hours[6]
Typical Yield ~80-85% [8]
Step 3: Preparation of Benzylmagnesium Bromide

This protocol describes the formation of a Grignard reagent, a potent organometallic nucleophile, from benzyl bromide.[9][10]

Protocol:

  • Set up a flame-dried 500 mL three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings (26.7 g, 1.1 mol) in the flask.

  • Add 50 mL of anhydrous diethyl ether (Et₂O) to the flask.

  • Dissolve benzyl bromide (171 g, 1.0 mol) in 200 mL of anhydrous Et₂O and place it in the dropping funnel.

  • Add a small portion (~10 mL) of the benzyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

  • Once the reaction initiates (indicated by bubbling and cloudiness), add the remaining benzyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grayish-brown solution is the Grignard reagent and should be used immediately.[11]

Reagent/ParameterValueReference
Benzyl Bromide1.0 mol[9]
Magnesium Turnings1.1 mol[9]
SolventAnhydrous Diethyl Ether[10]
Reaction Time~2 hours[12]
Typical Yield ~80-90% (Assumed)[12]
Step 4: Conjugate Addition to Methyl Methacrylate

The nucleophilic benzyl group from the Grignard reagent adds to the β-carbon of the α,β-unsaturated ester in a Michael-type 1,4-addition.

Protocol:

  • In a flame-dried 1 L three-necked flask under a nitrogen atmosphere, prepare a solution of methyl methacrylate (100.1 g, 1.0 mol) in 200 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Add copper(I) iodide (CuI, 9.5 g, 0.05 mol) to the flask.

  • Slowly add the previously prepared benzylmagnesium bromide solution (~1.0 mol) via cannula to the cooled methyl methacrylate solution over 1 hour.

  • Stir the reaction mixture at -78°C for 3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 200 mL).

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 200 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure. Purify the resulting ester, methyl 3-phenyl-2-methylpropanoate, by vacuum distillation.

Reagent/ParameterValueReference
Benzylmagnesium Bromide~1.0 mol[13]
Methyl Methacrylate1.0 mol[13]
Copper(I) Iodide (Catalyst)0.05 molN/A
Temperature-78°CN/A
Reaction Time3 hoursN/A
Typical Yield ~70-80% (Estimated)N/A
Step 5: Reduction of Ester to 3-phenyl-2-methylpropan-1-ol

The ester is reduced to a primary alcohol using the powerful reducing agent, lithium aluminum hydride (LiAlH₄).[14][15]

Protocol:

  • Set up a flame-dried 2 L three-necked flask with a dropping funnel, reflux condenser, and nitrogen inlet.

  • Carefully add lithium aluminum hydride (LiAlH₄, 19 g, 0.5 mol) to 500 mL of anhydrous THF in the flask and cool to 0°C in an ice bath.

  • Dissolve the ester, methyl 3-phenyl-2-methylpropanoate (~0.7 mol), in 200 mL of anhydrous THF and add it to the dropping funnel.

  • Add the ester solution dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4 hours, then gently reflux for 1 hour.

  • Cool the reaction back to 0°C and quench it cautiously by the sequential dropwise addition of water (19 mL), 15% aqueous NaOH (19 mL), and then water again (57 mL).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Combine the filtrate and washes, and remove the solvent by rotary evaporation to yield the crude alcohol, 3-phenyl-2-methylpropan-1-ol. Purify by vacuum distillation if necessary.

Reagent/ParameterValueReference
Methyl 3-phenyl-2-methylpropanoate~0.7 mol[16]
Lithium Aluminum Hydride0.5 mol[16][17]
SolventAnhydrous THF[14]
Reaction Time~6 hours[14]
Typical Yield ~90-95% [14]
Step 6: Bromination of Alcohol to this compound

The final step involves the conversion of the primary alcohol to the target alkyl bromide using phosphorus tribromide (PBr₃) via an Sₙ2 mechanism.[18][19]

Protocol:

  • Place the alcohol, 3-phenyl-2-methylpropan-1-ol (~0.6 mol), in a 500 mL round-bottom flask and cool to 0°C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, 54.1 g, 0.2 mol) dropwise with stirring, ensuring the temperature remains below 10°C.

  • After the addition, remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Heat the reaction mixture to 100°C for 1 hour to ensure completion.

  • Cool the mixture and carefully pour it onto 200 g of crushed ice.

  • Extract the product with diethyl ether (2 x 150 mL).

  • Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the final product, this compound, by vacuum distillation.

Reagent/ParameterValueReference
3-phenyl-2-methylpropan-1-ol~0.6 mol[18][19]
Phosphorus Tribromide0.2 mol[18][19]
Temperature0°C, then RT, then 100°C[19]
Reaction Time~4 hours[19]
Typical Yield ~85-90% [19]

Synthesis Workflow Diagram

Synthesis_Workflow Benzene Benzene Toluene Toluene Benzene->Toluene CH₃Cl, AlCl₃ (Friedel-Crafts Alkylation) BenzylBromide Benzyl Bromide Toluene->BenzylBromide NBS, Initiator (Radical Bromination) Grignard Benzylmagnesium Bromide BenzylBromide->Grignard Mg, Et₂O (Grignard Formation) Ester Methyl 3-phenyl- 2-methylpropanoate Grignard->Ester 1. Methyl Methacrylate, CuI 2. NH₄Cl quench (Conjugate Addition) Alcohol 3-phenyl-2-methyl- propan-1-ol Ester->Alcohol 1. LiAlH₄ 2. H₂O quench (Ester Reduction) FinalProduct This compound Alcohol->FinalProduct PBr₃ (Bromination)

Caption: Multi-step synthesis of this compound from benzene.

References

Application Notes and Protocols for the Synthesis of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the synthesis of (3-bromo-2-methylpropyl)benzene, a halogenated alkylbenzene with potential applications in organic synthesis and as a building block for pharmaceutical compounds. The primary focus is on the challenging yet illustrative Friedel-Crafts alkylation approach, followed by a more viable, alternative synthetic route.

Introduction

This compound is a valuable intermediate in organic synthesis, serving as a precursor for the introduction of the 2-methyl-3-phenylpropyl moiety into larger molecules. The strategic placement of the bromine atom allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions. While Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds with aromatic rings, its application in the synthesis of this specific target molecule is fraught with challenges, primarily due to the high propensity for carbocation rearrangements. This note will first explore the theoretical Friedel-Crafts approach and its inherent limitations, and then present a more practical and reliable synthetic protocol.

Friedel-Crafts Alkylation Approach: A Challenging Pathway

The direct Friedel-Crafts alkylation of benzene with a suitable haloalkane, such as 1,3-dibromo-2-methylpropane, would theoretically be the most direct route to this compound. However, this reaction is complicated by the mechanism of Friedel-Crafts alkylation, which proceeds through a carbocation intermediate.

  • Carbocation Rearrangement: The primary alkyl halide, 1,3-dibromo-2-methylpropane, would form an unstable primary carbocation upon interaction with a Lewis acid catalyst (e.g., AlCl₃). This primary carbocation is highly susceptible to a 1,2-hydride shift to form a more stable tertiary carbocation. Consequently, the major product would likely be the rearranged isomer, tert-butylbenzene, rather than the desired product.[1][2]

  • Polyalkylation: The alkyl group introduced onto the benzene ring is an activating group, making the product more reactive than the starting material. This can lead to multiple alkylations of the benzene ring, resulting in a mixture of mono-, di-, and poly-substituted products.[3]

  • Di-alkylation/Cyclization: The presence of two bromine atoms in the alkylating agent could lead to a second Friedel-Crafts reaction, either intermolecularly to form a di-phenylated product or intramolecularly to form a cyclized product.

Due to these significant and competing side reactions, the direct Friedel-Crafts alkylation is not a recommended method for the clean synthesis of this compound.

For illustrative purposes, a hypothetical protocol for the direct Friedel-Crafts alkylation is presented below. Researchers attempting this route should be prepared for a complex product mixture requiring extensive purification and characterization.

Table 1: Hypothetical Reaction Parameters for Friedel-Crafts Alkylation

ParameterValueNotes
Reactants Benzene, 1,3-dibromo-2-methylpropaneBenzene should be in large excess to minimize polyalkylation.
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Other Lewis acids like FeCl₃ or BF₃ could be explored.
Molar Ratio Benzene : Alkyl Halide : Catalyst (20 : 1 : 1.1)A high excess of benzene is crucial.
Solvent Benzene (serves as both reactant and solvent)An inert solvent like carbon disulfide could also be used.
Temperature 0-5 °CLow temperature is necessary to minimize side reactions.
Reaction Time 2-4 hoursMonitor by TLC or GC-MS for consumption of starting material.
Work-up Quenching with ice-water, followed by extraction.Neutralize with a weak base (e.g., NaHCO₃ solution).
Purification Fractional distillation followed by column chromatography.Extensive purification will be required to isolate the desired product from isomers and byproducts.
Expected Yield Very Low (<10%)The majority of the product is expected to be rearranged isomers.

Recommended Synthetic Route: A Two-Step Approach

A more reliable and higher-yielding synthesis of this compound involves a two-step process: the synthesis of isobutylbenzene followed by a selective radical bromination.

As direct Friedel-Crafts alkylation with isobutyl chloride leads to rearrangement, the recommended method is a Friedel-Crafts acylation followed by a reduction.

  • Reaction: Benzene is first acylated with isobutyryl chloride in the presence of AlCl₃ to form isobutyrophenone. The resulting ketone is then reduced to isobutylbenzene using a Clemmensen or Wolff-Kishner reduction. This two-step process avoids carbocation rearrangement.

The most effective method for introducing a bromine atom onto the alkyl side chain of isobutylbenzene is through a radical bromination reaction, typically using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[4]

  • Reaction: Isobutylbenzene is treated with NBS in the presence of a radical initiator such as benzoyl peroxide or AIBN, and often with light irradiation, in an inert solvent like carbon tetrachloride. This reaction selectively brominates the benzylic position. However, to obtain the desired this compound, where the bromine is on a primary carbon, a different strategy is required as the benzylic position of isobutylbenzene is a tertiary carbon and would be preferentially brominated.

Correction and Alternative Strategy: The direct radical bromination of isobutylbenzene will not yield the desired product. A more sophisticated multi-step synthesis is required. A plausible route would involve the anti-Markovnikov hydrobromination of an appropriate alkene.

Revised Recommended Synthesis:

  • Wittig Reaction: React benzaldehyde with isopropyltriphenylphosphonium bromide to form 3-methyl-1-phenyl-1-butene.

  • Anti-Markovnikov Hydrobromination: Treat 3-methyl-1-phenyl-1-butene with HBr in the presence of peroxides (e.g., benzoyl peroxide) to achieve anti-Markovnikov addition of bromine to the double bond, yielding the desired this compound.

Step 1: Synthesis of 3-methyl-1-phenyl-1-butene (Wittig Reaction)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add isopropyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq) dropwise.

  • Allow the resulting deep red solution to stir at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add benzaldehyde (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 3-methyl-1-phenyl-1-butene.

Step 2: Synthesis of this compound (Anti-Markovnikov Hydrobromination)

  • Dissolve 3-methyl-1-phenyl-1-butene (1.0 eq) in a suitable solvent such as pentane.

  • Add a catalytic amount of benzoyl peroxide (0.05 eq).

  • Bubble HBr gas through the solution at 0 °C, or alternatively, use a solution of HBr in acetic acid.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Table 2: Expected Quantitative Data for the Alternative Synthesis

StepProductTypical YieldPurity (by GC)
13-methyl-1-phenyl-1-butene70-85%>95%
2This compound60-75%>98%

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR Aromatic protons (multiplet, ~7.1-7.3 ppm), benzylic protons (doublet of doublets), methine proton (multiplet), and methyl protons (doublet).[1]
¹³C NMR Aromatic carbons, benzylic carbon, methine carbon, brominated methylene carbon, and methyl carbons.
Mass Spec Molecular ion peak corresponding to C₁₀H₁₃Br and characteristic isotopic pattern for bromine.
IR Aromatic C-H stretching, aliphatic C-H stretching, and C-Br stretching frequencies.

Visualizations

Synthetic_Challenges Friedel-Crafts Alkylation Friedel-Crafts Alkylation Desired Product Desired Product Friedel-Crafts Alkylation->Desired Product Minor Pathway Rearranged Product Rearranged Product Friedel-Crafts Alkylation->Rearranged Product Major Pathway (Carbocation Rearrangement) Polyalkylation Polyalkylation Friedel-Crafts Alkylation->Polyalkylation Side Reaction Cyclization Cyclization Friedel-Crafts Alkylation->Cyclization Side Reaction

Caption: Challenges in the direct Friedel-Crafts synthesis.

Recommended_Workflow cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Hydrobromination Benzaldehyde Benzaldehyde Wittig Reagent Formation Wittig Reagent Formation Benzaldehyde->Wittig Reagent Formation Wittig Reaction Wittig Reaction Wittig Reagent Formation->Wittig Reaction Purification 1 Purification 1 Wittig Reaction->Purification 1 Alkene Intermediate Alkene Intermediate Purification 1->Alkene Intermediate Anti-Markovnikov Hydrobromination Anti-Markovnikov Hydrobromination Alkene Intermediate->Anti-Markovnikov Hydrobromination Work-up Work-up Anti-Markovnikov Hydrobromination->Work-up Purification 2 Purification 2 Work-up->Purification 2 Final Product Final Product Purification 2->Final Product

Caption: Recommended two-step synthetic workflow.

Conclusion

While the Friedel-Crafts alkylation is a cornerstone of aromatic chemistry, it is not a suitable method for the synthesis of this compound due to predictable and unavoidable side reactions. A more robust and reliable multi-step synthesis, proceeding through a Wittig reaction followed by anti-Markovnikov hydrobromination, is recommended for researchers and professionals in drug development seeking to prepare this compound with high purity and in good yield. This alternative route offers greater control over the regioselectivity of the bromination, which is crucial for the synthesis of well-defined molecular building blocks.

References

Application Notes and Protocols for the Bromination of 2-Methyl-1-phenylpropane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromination of 2-methyl-1-phenylpropane is a key synthetic transformation that introduces a bromine atom at the benzylic position, yielding 1-bromo-2-methyl-1-phenylpropane. This functionalization is of significant interest in medicinal chemistry and drug development as the resulting benzylic bromide is a versatile intermediate for the synthesis of more complex molecules. The reaction proceeds via a free-radical mechanism and exhibits high regioselectivity for the benzylic carbon due to the resonance stabilization of the intermediate benzylic radical.[1][2] N-Bromosuccinimide (NBS) is the reagent of choice for this transformation as it provides a low, constant concentration of bromine, which suppresses undesired electrophilic aromatic substitution on the phenyl ring.[3]

This document provides detailed application notes and experimental protocols for the selective benzylic bromination of 2-methyl-1-phenylpropane.

Reaction Principle and Regioselectivity

The bromination of 2-methyl-1-phenylpropane with N-bromosuccinimide is initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), or by photochemical means. The reaction proceeds through a radical chain mechanism. The benzylic C-H bond is significantly weaker than the other C-H bonds in the molecule, leading to the preferential abstraction of a hydrogen atom from the benzylic position by a bromine radical. The resulting benzylic radical is stabilized by resonance with the adjacent phenyl ring, further favoring its formation over other possible radical intermediates.[1][2]

The stability of the benzylic radical is the key factor governing the high regioselectivity of this reaction. Bromination at the tertiary carbon of the isobutyl group is not favored due to the lack of resonance stabilization for the corresponding tertiary radical.

Tabulated Reaction Parameters and Product Characterization

A summary of typical reaction conditions and the expected product characteristics are provided below for easy reference.

ParameterValueReference
Reactants
2-Methyl-1-phenylpropane1.0 equiv-
N-Bromosuccinimide (NBS)1.1 equivGeneral Protocol
2,2'-Azobisisobutyronitrile (AIBN)0.02 equiv[4]
Solvent Carbon Tetrachloride (CCl4) or Acetonitrile (CH3CN)[4]
Reaction Temperature Reflux (approx. 77°C for CCl4, 82°C for CH3CN)[4]
Reaction Time 2-4 hoursGeneral Protocol
Expected Product 1-Bromo-2-methyl-1-phenylpropane-
CAS Number 6941-32-8[5]
Molecular Formula C10H13Br[6]
Molecular Weight 213.11 g/mol [6]
Appearance Colorless to pale yellow liquidGeneral Observation

Predicted Spectroscopic Data for 1-Bromo-2-methyl-1-phenylpropane:

¹H NMR (CDCl₃, 400 MHz) Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (Hz)
Phenyl-H7.25-7.40m5H-
CH-Br5.15d1HJ = 8.0
CH-(CH₃)₂2.30m1H-
CH₃1.05d3HJ = 6.8
CH₃'0.95d3HJ = 6.8
¹³C NMR (CDCl₃, 100 MHz) Predicted Chemical Shift (ppm)
Aromatic C (quaternary)140.5
Aromatic CH128.8
Aromatic CH128.5
Aromatic CH127.0
CH-Br65.0
CH-(CH₃)₂35.0
CH₃22.5
CH₃'22.0

Note: Predicted NMR data is based on analogous compounds and general principles of NMR spectroscopy.

Experimental Protocols

Safety Precautions:

  • N-Bromosuccinimide is a lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Carbon tetrachloride is a toxic and environmentally hazardous solvent. Acetonitrile is a flammable and toxic solvent. Handle with care in a fume hood.

  • AIBN is a flammable solid and can decompose violently upon heating. Store in a cool, dry place away from heat and light.

  • Benzylic bromides are lachrymators and skin irritants. Handle the product with care.

Protocol 1: Bromination using Carbon Tetrachloride

This protocol is a classic method for benzylic bromination.

Materials:

  • 2-Methyl-1-phenylpropane

  • N-Bromosuccinimide (NBS), recrystallized from water

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • To a dry round-bottom flask, add 2-methyl-1-phenylpropane (e.g., 10 mmol, 1.34 g).

  • Add anhydrous carbon tetrachloride (e.g., 50 mL).

  • Add N-bromosuccinimide (11 mmol, 1.96 g).

  • Add AIBN (0.2 mmol, 0.033 g).

  • Equip the flask with a reflux condenser and gently reflux the mixture with stirring for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete (consumption of the starting material), cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 2: Bromination using Acetonitrile (A Greener Alternative)

This protocol utilizes a less toxic solvent compared to carbon tetrachloride.

Materials:

  • 2-Methyl-1-phenylpropane

  • N-Bromosuccinimide (NBS), recrystallized from water

  • 2,2'-Azobisisobutyronitrile (AIBN)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Ice bath

Procedure:

  • Follow steps 1-4 from Protocol 1, substituting carbon tetrachloride with anhydrous acetonitrile.

  • Gently reflux the mixture with stirring for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide.

  • Filter off the succinimide.

  • Carefully remove the acetonitrile under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Wash the organic solution with water and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent to obtain the crude product.

  • Purify the product by vacuum distillation or column chromatography.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination AIBN AIBN Two_R_dot 2 R• + N₂ AIBN->Two_R_dot Δ or hν NBS NBS Br_dot Br• NBS->Br_dot Δ or hν Succinimide_dot Succinimide• NBS->Succinimide_dot Δ or hν Substrate 2-Methyl-1-phenylpropane Benzylic_Radical Benzylic Radical Substrate->Benzylic_Radical + Br• Product 1-Bromo-2-methyl-1-phenylpropane Benzylic_Radical->Product + Br₂ HBr HBr Br2 Br₂ HBr->Br2 + NBS Product->Br_dot regenerates Two_Br_dot 2 Br• Br2_term Br₂ Two_Br_dot->Br2_term

Caption: Free-radical mechanism of benzylic bromination.

Experimental_Workflow start Start: Mixing Reactants reaction Reflux with Stirring (2-4 hours) start->reaction cooling Cooling to Precipitate Succinimide reaction->cooling filtration Filtration cooling->filtration workup Aqueous Workup (Washing) filtration->workup drying Drying Organic Layer workup->drying concentration Solvent Removal drying->concentration purification Purification (Distillation or Chromatography) concentration->purification product Final Product: 1-Bromo-2-methyl-1-phenylpropane purification->product

Caption: General experimental workflow for the synthesis.

Potential Side Products and Purification

The primary side product is succinimide, which is sparingly soluble in non-polar organic solvents and can be largely removed by filtration after cooling the reaction mixture.[4] Over-bromination to form a dibrominated product is possible but can be minimized by using a slight excess of NBS and monitoring the reaction closely. Electrophilic aromatic substitution on the phenyl ring is unlikely when using NBS under radical conditions.[3]

Purification of the crude product is typically achieved by vacuum distillation to separate the desired 1-bromo-2-methyl-1-phenylpropane from any remaining starting material and minor impurities. Alternatively, column chromatography on silica gel using a non-polar eluent system (e.g., hexanes/ethyl acetate) can provide a highly pure product.

Applications in Drug Development

1-Bromo-2-methyl-1-phenylpropane serves as a valuable building block in the synthesis of various pharmaceutical compounds. The bromine atom can be readily displaced by a variety of nucleophiles in Sₙ1 or Sₙ2 reactions, allowing for the introduction of diverse functional groups at the benzylic position. This enables the construction of carbon-carbon and carbon-heteroatom bonds, which is fundamental in the assembly of complex drug molecules. For example, it can be used in the synthesis of analogs of various bioactive compounds where modification at the benzylic position is desired to modulate pharmacological activity.

References

Application Notes and Protocols for the Formation of (2-Methyl-3-phenylpropyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent, (2-methyl-3-phenylpropyl)magnesium bromide, from (3-Bromo-2-methylpropyl)benzene. Grignard reagents are fundamental organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds. This protocol outlines the necessary reagents, equipment, and procedural steps to ensure a successful synthesis. Additionally, it addresses potential side reactions and offers guidance on reaction monitoring and work-up procedures. The information presented is intended to serve as a valuable resource for researchers in synthetic chemistry and drug development.

Introduction

Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases that react with a wide variety of electrophiles to form new carbon-carbon bonds.[1] The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal in an ethereal solvent, typically diethyl ether or tetrahydrofuran (THF).[2] The successful formation of these reagents is highly dependent on the reaction conditions, including the purity of reagents and the exclusion of atmospheric moisture and oxygen.[3]

The specific substrate, this compound, is a primary alkyl bromide with a methyl substituent at the beta-position relative to the bromine atom. This structural feature may influence the rate of Grignard reagent formation due to steric hindrance. This application note provides a comprehensive protocol derived from general principles of Grignard synthesis and procedures for structurally similar compounds.

Reaction Scheme

Quantitative Data Summary

Alkyl BromideSolventActivating AgentReaction Time (h)Temperature (°C)Yield (%)Reference
1-Bromo-2-methylpropaneDiethyl etherIodine0.5 - 1Reflux~85-95General Knowledge
1-Bromo-3-phenylpropaneTHFIodine1 - 2RefluxHighGeneral Knowledge
Benzyl bromideTHFIodine0.5Reflux>90[4]

Experimental Protocol

Materials and Reagents
  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Anhydrous diethyl ether (for washing)

  • Nitrogen or Argon gas (inert atmosphere)

  • Standard glassware for anhydrous reactions (round-bottom flask, reflux condenser, dropping funnel)

  • Magnetic stirrer and heating mantle

  • Schlenk line or equivalent inert atmosphere setup

Experimental Workflow Diagram

G prep Preparation of Glassware and Reagents setup Reaction Setup under Inert Atmosphere prep->setup initiation Initiation of Grignard Reaction setup->initiation addition Addition of Alkyl Bromide initiation->addition reflux Reflux and Reaction Monitoring addition->reflux product (2-Methyl-3-phenylpropyl)magnesium bromide solution reflux->product workup Quenching and Work-up (optional, for analysis) product->workup

Caption: Experimental workflow for the synthesis of (2-Methyl-3-phenylpropyl)magnesium bromide.

Procedure
  • Preparation of Glassware and Reagents:

    • All glassware must be thoroughly dried in an oven at >100 °C overnight and assembled hot under a stream of dry nitrogen or argon.

    • Anhydrous THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a commercial supplier in a sealed bottle and handled under an inert atmosphere.

  • Reaction Setup:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel, place magnesium turnings (1.2 equivalents relative to the alkyl bromide).

    • Add a single crystal of iodine to the flask. The iodine acts as an activating agent.[1]

    • Flush the entire apparatus with nitrogen or argon for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Initiation of the Reaction:

    • Add a small amount of anhydrous THF to the flask, just enough to cover the magnesium turnings.

    • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.

    • Add a small portion (approximately 10%) of the alkyl bromide solution to the magnesium suspension.

    • Gently warm the flask with a heating mantle or by hand. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by gentle refluxing of the solvent.[5] If the reaction does not start, gentle heating and/or sonication may be applied.

  • Addition of the Alkyl Bromide:

    • Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[6]

  • Reflux and Reaction Monitoring:

    • After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for 1-2 hours to ensure complete consumption of the magnesium.[7]

    • The completion of the reaction is indicated by the disappearance of most of the magnesium metal. The resulting Grignard reagent solution will typically be a cloudy, grayish-brown color.

  • Work-up and Analysis (for characterization):

    • For determination of the Grignard reagent concentration, a sample can be quenched with a known amount of a standard acid (e.g., HCl) and back-titrated.

    • Alternatively, a small aliquot can be reacted with an excess of an electrophile (e.g., benzaldehyde), and the yield of the corresponding alcohol can be determined by techniques such as GC-MS or NMR spectroscopy.

Signaling Pathway and Logical Relationships Diagram

The formation of a Grignard reagent involves a series of steps on the surface of the magnesium metal. While the exact mechanism is complex and still debated, a simplified representation of the key relationships is shown below.

G cluster_0 Reaction Initiation cluster_1 Grignard Formation cluster_2 Side Reaction Mg Mg(0) surface Mg_act Activated Mg surface Mg->Mg_act I2 Iodine (activator) I2->Mg_act SET Single Electron Transfer Mg_act->SET RMgBr (2-Methyl-3-phenylpropyl)magnesium bromide Mg_act->RMgBr RBr This compound RBr->SET Radical Alkyl Radical Intermediate SET->Radical Radical->RMgBr Wurtz Wurtz Coupling Product Radical->Wurtz

Caption: Simplified pathway of Grignard reagent formation and a potential side reaction.

Discussion

The formation of (2-methyl-3-phenylpropyl)magnesium bromide is expected to proceed under standard Grignard conditions. However, the presence of a methyl group at the beta-position may introduce some steric hindrance, potentially slowing down the reaction rate compared to unbranched primary alkyl bromides. Therefore, ensuring proper activation of the magnesium and maintaining a gentle reflux are crucial for driving the reaction to completion.

A common side reaction in Grignard synthesis is the Wurtz coupling, where two alkyl radicals dimerize.[8] While this is generally more prevalent for more reactive halides, it is a possibility that should be considered. The use of THF as a solvent is often beneficial as it can better solvate the Grignard reagent and may help to minimize side reactions compared to diethyl ether.

Conclusion

This application note provides a detailed and practical guide for the synthesis of (2-methyl-3-phenylpropyl)magnesium bromide. By following the outlined protocol and considering the potential challenges, researchers can successfully prepare this valuable Grignard reagent for use in a variety of synthetic applications, including the development of novel pharmaceutical compounds. The provided diagrams and quantitative data for similar compounds offer additional context and guidance for the successful execution of this reaction.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2-methylpropyl)benzene is a versatile reagent in organic synthesis, serving as a precursor for a variety of functionalized molecules. Its structure, featuring a primary alkyl bromide with a proximate phenyl group, allows for facile nucleophilic substitution reactions. These reactions are fundamental in the construction of novel molecular entities with potential applications in medicinal chemistry, materials science, and agrochemicals. The presence of the bromine atom provides a reactive handle for the introduction of a wide array of nucleophiles, enabling the synthesis of amines, ethers, nitriles, and other valuable compounds. This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions of this compound.

Reaction Mechanisms: SN1 vs. SN2 Pathways

Nucleophilic substitution reactions of this compound can proceed through either a unimolecular (SN1) or bimolecular (SN2) mechanism, depending on the reaction conditions.[1][2]

  • SN2 Mechanism: This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. The reaction occurs in a single, concerted step where the nucleophile attacks the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon were chiral.[1] Given that this compound is a primary alkyl halide, the SN2 pathway is generally preferred due to minimal steric hindrance at the reaction center.[1]

  • SN1 Mechanism: This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the intermediate carbocation. The reaction proceeds in two steps: the slow, rate-determining departure of the bromide leaving group to form a primary carbocation, followed by a rapid attack by the nucleophile. While primary carbocations are generally unstable, rearrangement to a more stable secondary or tertiary carbocation via a hydride or methyl shift can occur.

The choice of reaction conditions is therefore critical in directing the outcome of the substitution reaction.

Data Presentation: Summary of Nucleophilic Substitution Reactions

The following table summarizes various nucleophilic substitution reactions performed on this compound and analogous primary alkyl bromides, highlighting the reaction conditions and expected outcomes.

NucleophileReagentSolventTemperature (°C)Reaction Time (h)ProductTypical Yield (%)Ref.
AzideSodium Azide (NaN₃)DMF80121-(3-azido-2-methylpropyl)benzene85-95[3]
CyanideSodium Cyanide (NaCN)DMSO9064-phenyl-3-methylbutanenitrile80-90[4]
EthoxideSodium Ethoxide (NaOEt)EthanolReflux41-ethoxy-3-phenyl-2-methylpropane75-85[5][6]
MethoxideSodium Methoxide (NaOMe)MethanolReflux41-methoxy-3-phenyl-2-methylpropane75-85[7]
ThioureaThioureaEthanolReflux8S-(3-phenyl-2-methylpropyl)isothiourea hydrobromide80-90[8]
AmmoniaAqueous AmmoniaEthanol100 (sealed tube)243-phenyl-2-methylpropan-1-amine50-60[9]

Experimental Protocols

Protocol 1: Synthesis of 1-(3-azido-2-methylpropyl)benzene

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add sodium azide (1.2 eq) to the solution.

  • Heat the reaction mixture to 80°C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Williamson Ether Synthesis of 1-ethoxy-3-phenyl-2-methylpropane

Materials:

  • This compound

  • Sodium metal

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add small pieces of sodium metal (1.1 eq) to absolute ethanol at room temperature to prepare sodium ethoxide in situ.

  • After all the sodium has reacted, add this compound (1.0 eq) to the freshly prepared sodium ethoxide solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully add water to quench any unreacted sodium ethoxide.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by distillation.

Visualizations

Reaction Mechanisms

G cluster_SN2 SN2 Mechanism cluster_SN1 SN1 Mechanism Reactants_SN2 This compound + Nu⁻ TS_SN2 [Nu---C---Br]⁻ Transition State Reactants_SN2->TS_SN2 Concerted Step Product_SN2 Product + Br⁻ TS_SN2->Product_SN2 Reactant_SN1 This compound Carbocation Primary Carbocation + Br⁻ Reactant_SN1->Carbocation Slow, Rate-determining Product_SN1 Product Carbocation->Product_SN1 Fast, Nu⁻ attack

Caption: SN1 and SN2 reaction pathways for this compound.

Experimental Workflow

G Start Start: Combine Reactants Reaction Reaction under specified conditions (heat, stir) Start->Reaction Monitoring Monitor progress by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup (Quenching, Extraction) Monitoring->Workup Reaction Complete Drying Dry organic layer Workup->Drying Concentration Remove solvent (Rotary Evaporation) Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification Product Final Product Purification->Product

Caption: General experimental workflow for nucleophilic substitution reactions.

References

Application Notes and Protocols: (3-Bromo-2-methylpropyl)benzene as a Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (3-bromo-2-methylpropyl)benzene as a key starting material in the synthesis of various pharmaceutical intermediates. The unique structural features of this compound, namely the reactive bromine atom and the substituted benzene ring, allow for a diverse range of chemical transformations, making it a valuable building block in medicinal chemistry. The following sections detail key reactions, experimental protocols, and potential applications in the synthesis of intermediates for several classes of therapeutic agents.

Overview of Synthetic Applications

This compound is a versatile reagent that can be employed in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its utility stems from the presence of a primary alkyl bromide, which is amenable to nucleophilic substitution and organometallic reactions, and a phenyl group that can be further functionalized if necessary. Key transformations include:

  • Nucleophilic Substitution Reactions: The displacement of the bromide ion by a wide range of nucleophiles allows for the introduction of diverse functional groups.

  • Grignard Reagent Formation: Conversion of the alkyl bromide to a Grignard reagent opens up possibilities for reaction with various electrophiles to form more complex carbon skeletons.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond can participate in powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures or introduce other organic moieties.

These reactions pave the way for the synthesis of precursors for a range of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs), anticonvulsants, and anxiolytics.

Key Experimental Protocols

The following are detailed protocols for key reactions involving this compound.

Protocol for Nucleophilic Substitution: Synthesis of a Phenylpropylnitrile Intermediate

This protocol describes the reaction of this compound with sodium cyanide to yield 4-phenyl-3-methylbutanenitrile, a potential intermediate for the synthesis of various pharmaceuticals, including certain anticonvulsant drugs.

Reaction Scheme:

Materials and Methods:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound213.1210.65 g0.05
Sodium Cyanide (NaCN)49.012.94 g0.06
Dimethyl Sulfoxide (DMSO)78.13100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium cyanide (2.94 g, 0.06 mol) and dimethyl sulfoxide (100 mL).

  • Stir the mixture at room temperature for 15 minutes to ensure the dissolution of sodium cyanide.

  • Add this compound (10.65 g, 0.05 mol) to the flask.

  • Heat the reaction mixture to 90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield 4-phenyl-3-methylbutanenitrile.

Expected Yield and Characterization:

MetricValue
Theoretical Yield7.96 g
Expected Experimental Yield80-90%
AppearanceColorless to pale yellow oil
Boiling Point~120-125°C at 10 mmHg
Key IR Peaks (cm⁻¹)~2245 (C≡N), ~3030, 2960, 1600, 1495 (Aromatic C-H and C=C)
¹H NMR (CDCl₃, ppm)δ 7.1-7.4 (m, 5H), 2.5-2.8 (m, 2H), 2.2-2.4 (m, 2H), 1.0-1.2 (d, 3H)
Protocol for Grignard Reagent Formation and Reaction with an Aldehyde

This protocol details the formation of a Grignard reagent from this compound and its subsequent reaction with an aldehyde (e.g., formaldehyde) to produce a substituted alcohol, a common intermediate in drug synthesis.

Reaction Workflow:

Grignard_Workflow cluster_1 Grignard Formation cluster_2 Electrophilic Addition A This compound C (3-Phenyl-2-methylpropyl)magnesium bromide (Grignard Reagent) A->C Reaction with Mg B Magnesium Turnings (in dry THF) B->C F 4-Phenyl-3-methylbutan-1-ol (Product) C->F Reaction with Electrophile D Formaldehyde (or other electrophile) D->F E Acidic Workup (e.g., aq. NH4Cl)

Caption: Workflow for the synthesis of a substituted alcohol via a Grignard reaction.

Materials and Methods:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
This compound213.1210.65 g0.05
Magnesium Turnings24.311.46 g0.06
Anhydrous Tetrahydrofuran (THF)72.11100 mL-
Formaldehyde (37% in H₂O)30.034.5 mL~0.055
Saturated aq. NH₄Cl-50 mL-

Procedure:

  • Grignard Reagent Formation:

    • Dry all glassware in an oven at 120°C for at least 4 hours and assemble under a nitrogen atmosphere.

    • Place magnesium turnings (1.46 g, 0.06 mol) in a 250 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer.

    • Add 20 mL of anhydrous THF to the flask.

    • Dissolve this compound (10.65 g, 0.05 mol) in 80 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion of the bromide solution (~5 mL) to the magnesium turnings. The reaction should initiate, indicated by gentle refluxing. If not, gently warm the flask.

    • Once the reaction starts, add the remaining bromide solution dropwise to maintain a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Slowly add formaldehyde solution (4.5 mL, ~0.055 mol) dropwise, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the resulting oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain 4-phenyl-3-methylbutan-1-ol.

Expected Yield and Characterization:

MetricValue
Theoretical Yield8.21 g
Expected Experimental Yield60-75%
AppearanceColorless oil
Key IR Peaks (cm⁻¹)~3350 (O-H), ~3030, 2950, 1600, 1495 (Aromatic C-H and C=C)
¹H NMR (CDCl₃, ppm)δ 7.1-7.4 (m, 5H), 3.6-3.8 (t, 2H), 2.4-2.6 (m, 2H), 1.8-2.0 (m, 1H), 0.9-1.0 (d, 3H)

Application in the Synthesis of Pharmaceutical Scaffolds

This compound serves as a precursor to scaffolds for various classes of drugs.

Precursors for NSAIDs

While not a direct precursor in the most common industrial syntheses, the isobutylbenzene moiety is the core of ibuprofen . The synthetic routes established for this compound can be adapted to introduce the necessary propionic acid side chain, for example, through a Grignard reaction followed by carboxylation.

Intermediates for Anticonvulsant Drugs

Many anticonvulsant drugs feature a core structure that can be accessed through intermediates derived from this compound. For instance, the synthesis of certain pyrrolidine-2,5-dione derivatives, a class of anticonvulsants, can involve alkylation of a suitable nitrogen-containing heterocycle with this compound. The resulting intermediate can then undergo further transformations to yield the final active pharmaceutical ingredient (API).

Potential Signaling Pathway Involvement:

Anticonvulsant_Pathway A Intermediate derived from This compound B Final Anticonvulsant Drug A->B Further Synthesis C Voltage-Gated Sodium Channels B->C Modulation D GABAergic System B->D Enhancement E Reduced Neuronal Excitability C->E Inhibition of Action Potentials D->E Increased Inhibition

Caption: Potential mechanism of action for anticonvulsants derived from the precursor.

Building Blocks for Anxiolytic Agents

The synthesis of certain anxiolytic drugs, such as some benzodiazepine analogues or other novel heterocyclic systems, may utilize intermediates prepared from this compound. Nucleophilic substitution with an appropriate amine-containing scaffold is a common strategy to build the core structure of these molecules.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide array of pharmaceutical intermediates. The protocols and applications outlined in these notes demonstrate its potential in accessing complex molecular architectures for the development of new therapeutic agents. Researchers and drug development professionals can leverage the reactivity of this compound to create diverse libraries of molecules for screening and lead optimization.

Application Notes and Protocols for Suzuki Coupling Reactions with (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (3-Bromo-2-methylpropyl)benzene as a key starting material. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of complex molecules with applications in medicinal chemistry and materials science. The protocols provided herein are based on established methodologies for sp³-sp² Suzuki couplings and are intended to serve as a comprehensive guide for researchers.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound.[1] Its versatility, mild reaction conditions, and tolerance of a wide range of functional groups have made it an indispensable tool in modern organic synthesis.[1][2] While traditionally employed for the coupling of sp²-hybridized carbons (e.g., aryl or vinyl halides), significant advancements have extended its utility to sp³-hybridized alkyl halides.[3]

This compound is a valuable building block that can introduce the 2-methyl-3-phenylpropyl moiety into target molecules. This structural motif is of interest in the development of novel therapeutic agents and functional materials. The presence of a primary alkyl bromide in this substrate makes it a suitable candidate for Suzuki coupling reactions with various aryl- and heteroarylboronic acids or their esters.[4]

Reaction Principle and Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the organoboron species.[6]

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle General Catalytic Cycle for the Suzuki-Miyaura Coupling cluster_cycle cluster_reactants cluster_products Pd(0)L2 Pd(0)L₂ R-Pd(II)L2-X R-Pd(II)L₂-X R-Pd(II)L2-R' R-Pd(II)L₂-R' RR' Coupled Product (R-R') R-Pd(II)L2-R'->RR' RX This compound (R-X) RX->R-Pd(II)L2-X R'B(OH)2 Arylboronic Acid (R'-B(OH)₂) R'B(OH)2->R-Pd(II)L2-R' Base

Experimental Protocols

The following protocols are representative methods for the Suzuki coupling of this compound with an arylboronic acid. Optimization of reaction conditions may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki Coupling with an Arylboronic Acid

This protocol outlines a general method using a common palladium catalyst and ligand system.

Materials and Reagents:

Reagent/MaterialGradeSupplier
This compound≥97%Commercially Available
Arylboronic Acid≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available
Tricyclohexylphosphine (PCy₃)97%Commercially Available
Potassium Phosphate (K₃PO₄)≥98%Commercially Available
TolueneAnhydrousCommercially Available
WaterDeionized-
Diethyl EtherACS GradeCommercially Available
Saturated Sodium Bicarbonate Solution-Prepared in-house
Brine-Prepared in-house
Anhydrous Magnesium Sulfate≥97%Commercially Available

Experimental Setup:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, Arylboronic Acid, K₃PO₄, Pd(OAc)₂, and PCy₃ in a reaction vessel. B Evacuate and backfill the vessel with an inert gas (e.g., Argon). A->B C Add anhydrous toluene and water. B->C D Heat the reaction mixture at the specified temperature with vigorous stirring. C->D E Monitor reaction progress by TLC or GC-MS. D->E F Cool the reaction to room temperature and dilute with diethyl ether. E->F G Wash with saturated NaHCO₃ solution and brine. F->G H Dry the organic layer over anhydrous MgSO₄. G->H I Filter and concentrate in vacuo. H->I J Purify the crude product by flash column chromatography. I->J

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and tricyclohexylphosphine (0.04 mmol, 4 mol%).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Under a positive pressure of argon, add anhydrous toluene (5 mL) and deionized water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether (20 mL).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

Data Presentation: Representative Reaction Conditions and Expected Yields

The following table summarizes typical reaction parameters for the Suzuki coupling of this compound with various arylboronic acids. Yields are estimated based on similar sp³-sp² couplings reported in the literature and may vary depending on the specific substrate and reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (2)Toluene/H₂O1001870-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1)SPhos (2)K₃PO₄ (2)Dioxane/H₂O1001675-90
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DME/H₂O902465-80
43-Pyridinylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (3)Toluene/EtOH/H₂O802450-70

dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands (e.g., Buchwald-type ligands like SPhos or XPhos), or using a stronger base such as cesium carbonate. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Side Reactions: The primary side reaction to consider is protodebromination of the starting material. This can be minimized by ensuring an efficient catalytic cycle. Homocoupling of the boronic acid can also occur; using a slight excess of the boronic acid can mitigate the impact on the yield of the desired product.

  • Reaction Time: For less reactive boronic acids, extending the reaction time or increasing the temperature may be necessary.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organophosphine ligands can be air-sensitive and pyrophoric and should be handled under an inert atmosphere.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

By following these guidelines, researchers can effectively utilize the Suzuki-Miyaura coupling of this compound to synthesize a diverse range of valuable compounds for various applications in drug discovery and materials science.

References

Synthesis of 2-methyl-3-phenylpropan-1-ol from (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the synthesis of 2-methyl-3-phenylpropan-1-ol from (3-Bromo-2-methylpropyl)benzene via a nucleophilic substitution reaction. The described method is suitable for researchers in organic synthesis, medicinal chemistry, and materials science. This document outlines the reaction mechanism, experimental procedure, purification methods, and expected outcomes.

Introduction

2-Methyl-3-phenylpropan-1-ol is a valuable building block in the synthesis of various organic molecules, including pharmaceuticals and fragrance compounds. Its structure, featuring both a phenyl group and a chiral center, makes it an interesting target for stereoselective syntheses and a precursor for more complex molecules. The synthesis described herein utilizes the readily available starting material this compound and converts it to the desired alcohol through a bimolecular nucleophilic substitution (SN2) reaction. This method offers a straightforward and cost-effective route to the target compound.

Reaction and Mechanism

The synthesis proceeds via an SN2 mechanism, where a hydroxide ion (OH⁻) acts as the nucleophile and displaces the bromide ion from the primary alkyl halide. The reaction is typically carried out in a polar aprotic solvent to favor the SN2 pathway and minimize the competing E2 elimination reaction.

Reaction Scheme:

This compound + NaOH → 2-methyl-3-phenylpropan-1-ol + NaBr

The hydroxide ion attacks the carbon atom bonded to the bromine from the backside, leading to an inversion of configuration if a chiral center were present at the reaction site. Given that the starting material is a primary alkyl halide, the SN2 pathway is generally favored over the SN1 mechanism, which proceeds through a less stable primary carbocation.[1][2][3] To further suppress the E2 elimination side reaction, which can be promoted by strong bases, the reaction temperature should be carefully controlled.

Experimental Protocol

Materials:

  • This compound

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Acetone (or other suitable polar aprotic solvent like DMF or DMSO)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq.) in acetone (a suitable volume to ensure dissolution, e.g., 10 mL per gram of substrate).

  • Reagent Addition: In a separate flask, prepare a solution of sodium hydroxide (1.5 eq.) in a minimal amount of water and then dilute with acetone. Add this solution dropwise to the stirred solution of the alkyl bromide at room temperature.

  • Reaction: Heat the reaction mixture to reflux (the boiling point of acetone, approximately 56°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetone using a rotary evaporator.

  • Extraction: To the residue, add deionized water and diethyl ether. Transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate.

  • Washing: Collect the organic layer and wash it sequentially with deionized water and then with a saturated brine solution to remove any remaining inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 2-methyl-3-phenylpropan-1-ol.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure alcohol.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of 2-methyl-3-phenylpropan-1-ol.

ParameterValue
Starting Material This compound
Reagent Sodium Hydroxide (NaOH)
Solvent Acetone
Reaction Temperature Reflux (~56°C)
Reaction Time 4-6 hours
Expected Yield 75-85%
Product Purity (after purification) >95%
Product Appearance Colorless to pale yellow oil
Boiling Point of Product ~100°C at 1 mmHg[4]

Experimental Workflow Diagram

experimental_workflow start Start dissolve Dissolve this compound in Acetone start->dissolve add_naoh Add NaOH solution dropwise dissolve->add_naoh prepare_naoh Prepare NaOH solution in Acetone/Water prepare_naoh->add_naoh reflux Reflux for 4-6 hours (approx. 56°C) add_naoh->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Acetone (Rotary Evaporator) cool->evaporate extract Extract with Diethyl Ether and Water evaporate->extract wash Wash organic layer with Water and Brine extract->wash dry Dry organic layer (Anhydrous MgSO4) wash->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purify by Vacuum Distillation concentrate->purify product 2-methyl-3-phenylpropan-1-ol purify->product

Caption: Experimental workflow for the synthesis of 2-methyl-3-phenylpropan-1-ol.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • This compound is a halogenated organic compound and should be handled with care.

  • Sodium hydroxide is corrosive and can cause severe burns. Avoid contact with skin and eyes.

  • Acetone and diethyl ether are highly flammable. Keep away from open flames and ignition sources.

Conclusion

The described protocol provides a reliable and efficient method for the synthesis of 2-methyl-3-phenylpropan-1-ol from this compound. The SN2 reaction with sodium hydroxide in acetone offers good yields and a straightforward purification procedure. This application note serves as a valuable resource for researchers requiring this versatile alcohol for their synthetic endeavors.

References

Application Notes and Protocols for the Scale-up Synthesis of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the multi-gram scale-up synthesis of (3-Bromo-2-methylpropyl)benzene, a valuable building block in organic synthesis and drug discovery. The described two-step synthetic route involves the preparation of the alkene intermediate, 2-methyl-1-phenylpropene, via a Wittig reaction, followed by a regioselective anti-Markovnikov hydrobromination. This method is scalable and affords the target compound in good yield and purity.

Introduction

This compound is a key intermediate for the introduction of the 2-methyl-3-phenylpropyl moiety in the synthesis of complex organic molecules. Its utility is prominent in the development of novel therapeutic agents and other functional materials. The presence of a primary bromide allows for a variety of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions. This document outlines a reliable and scalable two-step synthesis protocol for this compound, suitable for laboratory and pilot-plant scale production.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process starting from commercially available benzaldehyde and an isopropyl phosphonium ylide precursor. The first step is a Wittig reaction to form the intermediate alkene, 2-methyl-1-phenylpropene. The second step is the anti-Markovnikov addition of hydrogen bromide across the double bond, facilitated by a radical initiator, to yield the final product.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-1-phenylpropene via Wittig Reaction

This protocol describes the synthesis of the alkene intermediate from benzaldehyde and the ylide generated from isopropyltriphenylphosphonium bromide.

Materials:

  • Isopropyltriphenylphosphonium bromide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzaldehyde

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a dry three-neck round-bottom flask under a nitrogen atmosphere, add isopropyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C. The formation of a deep red or orange color indicates the generation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at 0 °C over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with hexane (3 x volumes).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product is purified by fractional distillation under reduced pressure to afford 2-methyl-1-phenylpropene as a colorless liquid.

Step 2: Anti-Markovnikov Hydrobromination of 2-Methyl-1-phenylpropene

This protocol details the free-radical initiated hydrobromination of the alkene intermediate to yield the target compound.

Materials:

  • 2-Methyl-1-phenylpropene

  • Hydrogen bromide (HBr) in acetic acid (33 wt%)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Anhydrous diethyl ether or methyl tert-butyl ether (MTBE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Ice-water bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-methyl-1-phenylpropene (1.0 equivalent) and anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add the radical initiator, AIBN (0.05 equivalents).

  • Slowly add hydrogen bromide in acetic acid (1.2 equivalents) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow oil.

Data Presentation

Table 1: Summary of Reagents for the Synthesis of 2-Methyl-1-phenylpropene

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
Isopropyltriphenylphosphonium bromide383.281.111042.16 g
n-Butyllithium (2.5 M in hexanes)64.061.111044 mL
Benzaldehyde106.121.010010.61 g
Anhydrous THF---500 mL

Table 2: Yield and Purity for the Synthesis of 2-Methyl-1-phenylpropene

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
2-Methyl-1-phenylpropene13.2210.5880>98%

Table 3: Summary of Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Methyl-1-phenylpropene132.201.0759.92 g
HBr in Acetic Acid (33 wt%)80.91 (HBr)1.290~22 mL
AIBN164.210.053.750.62 g
Anhydrous Diethyl Ether---250 mL

Table 4: Yield and Purity for the Synthesis of this compound

ProductTheoretical Yield (g)Actual Yield (g)Yield (%)Purity (by GC)
This compound15.9913.1182>97%

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Wittig Reaction cluster_step2 Step 2: Anti-Markovnikov Hydrobromination Benzaldehyde Benzaldehyde nBuLi n-BuLi, THF, 0°C to rt Benzaldehyde->nBuLi Isopropyltriphenylphosphonium_bromide Isopropyltriphenyl- phosphonium bromide Isopropyltriphenylphosphonium_bromide->nBuLi 2_Methyl_1_phenylpropene 2-Methyl-1-phenylpropene nBuLi->2_Methyl_1_phenylpropene HBr_AIBN HBr, AIBN, Et2O, 0°C to rt 2_Methyl_1_phenylpropene->HBr_AIBN Final_Product This compound HBr_AIBN->Final_Product

Caption: Overall synthetic pathway for this compound.

Experimental_Workflow cluster_wittig Wittig Reaction Workflow cluster_hydrobromination Hydrobromination Workflow Ylide_Formation Ylide Formation (Phosphonium salt + n-BuLi) Reaction_with_Aldehyde Reaction with Benzaldehyde Ylide_Formation->Reaction_with_Aldehyde 1 hr, 0°C Quench_and_Extraction Aqueous Work-up (NH4Cl, Hexane) Reaction_with_Aldehyde->Quench_and_Extraction 12-16 hrs, rt Purification_1 Fractional Distillation Quench_and_Extraction->Purification_1 Reaction_Setup Alkene + AIBN in Et2O Cool to 0°C HBr_Addition Slow addition of HBr/AcOH Reaction_Setup->HBr_Addition Reaction_Completion Stir at rt HBr_Addition->Reaction_Completion 4-6 hrs Quench_and_Extraction_2 Aqueous Work-up (NaHCO3, Et2O) Reaction_Completion->Quench_and_Extraction_2 Purification_2 Vacuum Distillation Quench_and_Extraction_2->Purification_2

Caption: Experimental workflow for the two-step synthesis.

Catalytic cross-coupling reactions involving bromo-organic compounds

Author: BenchChem Technical Support Team. Date: November 2025

Below are detailed application notes and protocols for key catalytic cross-coupling reactions involving bromo-organic compounds, designed for researchers, scientists, and drug development professionals.

Suzuki-Miyaura Coupling

Application Note

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organoboron species (like a boronic acid or ester) with an organohalide.[1] Bromo-organic compounds, particularly aryl and vinyl bromides, are highly effective substrates in this reaction. They offer a good balance of reactivity and stability, generally being more reactive than the corresponding chloro-derivatives while being more accessible and less expensive than iodo-derivatives.[2] The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step.[1] Its wide functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids make it a favored method for synthesizing complex molecules like biaryls, polyolefins, and styrenes.[1][3]

Catalytic Cycle: Suzuki-Miyaura Reaction

The mechanism involves three primary steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronate complex, and reductive elimination to form the product and regenerate the catalyst.[2][4]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition pd2_boronate L₂Pd(II)(Ar)(Ar') product Ar-Ar' pd2_boronate->product reactants Ar-Br + (HO)₂B-Ar' base_boronate [(HO)₃B-Ar']⁻ base_boronate->center_point base Base (e.g., K₂CO₃) base->base_boronate center_point->pd2_boronate Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4-Phenylpyridine

This protocol details the coupling of 4-bromopyridine with phenylboronic acid.

  • Reagent Preparation : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 equiv.), phenylboronic acid (1.2 equiv.), and PdCl₂(dppf) (0.05 equiv.).

  • Solvent and Base Addition : Add toluene (15 mL) and a 2 M aqueous solution of Na₂CO₃ (10 mL).

  • Degassing : Seal the flask with a septum and degas the mixture by bubbling nitrogen gas through the solution for 15-20 minutes.

  • Reaction : Place the flask under a nitrogen atmosphere and heat the mixture to 85 °C in an oil bath. Stir vigorously for 4 hours.

  • Work-up : After cooling to room temperature, filter the mixture through a pad of Celite, rinsing with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers.

  • Extraction : Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification : Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Data Summary Table
ParameterValue
Aryl Bromide 4-Bromopyridine HCl (1.0 equiv.)
Boronic Acid Phenylboronic Acid (1.2 equiv.)
Catalyst PdCl₂(dppf) (5 mol%)
Base 2 M Na₂CO₃ (aq.)
Solvent Toluene / Water
Temperature 85 °C
Time 4 hours
Typical Yield >90%

Heck Reaction

Application Note

The Mizoroki-Heck reaction is a powerful method for forming carbon-carbon bonds by coupling unsaturated halides (including bromo-organic compounds) with alkenes.[5] The reaction is catalyzed by a palladium species and requires a base to regenerate the active Pd(0) catalyst at the end of the cycle.[6] Aryl and vinyl bromides are common substrates due to their reliable reactivity. The Heck reaction is particularly valuable for the synthesis of substituted alkenes and is widely used in the production of fine chemicals and pharmaceuticals.[6][7] The stereoselectivity of the reaction is a key feature; the coupling typically proceeds via a syn-addition of the organopalladium species to the alkene, followed by a syn-elimination of a palladium hydride, often resulting in the trans alkene product.[8]

Catalytic Cycle: Heck Reaction

The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and base-mediated regeneration of the Pd(0) catalyst.[5][9]

Heck_Reaction_Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition pi_complex Alkene π-Complex pd2_complex->pi_complex Alkene Coordination insertion_product Migratory Insertion Intermediate pi_complex->insertion_product Migratory Insertion (syn-addition) elimination_product L₂Pd(II)(H)(Br) + Product insertion_product->elimination_product β-Hydride Elimination (syn-elimination) aryl_bromide Ar-Br alkene Alkene base Base (e.g., Et₃N) base->base_interaction base_interaction->pd0 Reductive Elimination (Base-mediated) Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition (Ar-Br) pd2_alkyne L₂Pd(II)(Ar)(C≡CR) pd2_complex->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd2_alkyne->product cu_halide Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide Alkyne Deprotonation (Base) cu_acetylide->pd2_complex Enters Pd Cycle alkyne H-C≡CR alkyne->cu_halide Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L pd2_complex LPd(II)(Ar)(Br) pd0->pd2_complex Oxidative Addition amine_complex [LPd(Ar)(HNR'R'')]⁺Br⁻ pd2_complex->amine_complex Amine Coordination amide_complex LPd(Ar)(NR'R'') amine_complex->amide_complex Deprotonation (Base) product Ar-NR'R'' amide_complex->product Reductive Elimination aryl_bromide Ar-Br amine HNR'R'' base Base (e.g., NaOtBu) base->amine_complex Negishi_Coupling_Cycle cluster_cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(R)(Br) pd0->pd2_complex Oxidative Addition pd2_trans L₂Pd(II)(R)(R') product R-R' pd2_trans->product org_bromide R-Br org_zinc R'-ZnBr org_zinc->center_point center_point->pd2_trans Transmetalation

References

Application Notes and Protocols for the Synthesis of Novel Organic Compounds Using (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel nitrogen-containing organic compounds utilizing (3-Bromo-2-methylpropyl)benzene as a key starting material. The methodologies outlined below focus on nucleophilic substitution and N-alkylation reactions to generate primary amines and N-substituted anilines and indoles, which are important scaffolds in medicinal chemistry.

Synthesis of 2-Methyl-3-phenylpropan-1-amine

A valuable primary amine, 2-methyl-3-phenylpropan-1-amine, can be synthesized in a two-step process from this compound. This process involves an initial nucleophilic substitution with sodium cyanide to form the nitrile intermediate, followed by a reduction to the primary amine.

Experimental Protocols

Step 1: Synthesis of 2-Methyl-3-phenylpropanenitrile

This protocol outlines the nucleophilic substitution reaction to replace the bromine atom with a nitrile group.

  • Materials:

    • This compound

    • Sodium cyanide (NaCN)

    • Dimethyl sulfoxide (DMSO)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1 equivalent) in DMSO.

    • Add sodium cyanide (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 24 hours.

    • Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-methyl-3-phenylpropanenitrile.

Step 2: Reduction of 2-Methyl-3-phenylpropanenitrile to 2-Methyl-3-phenylpropan-1-amine

This protocol details the reduction of the nitrile to the corresponding primary amine.

  • Materials:

    • 2-Methyl-3-phenylpropanenitrile

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether

    • 1 M Sodium hydroxide (NaOH)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous diethyl ether at 0 °C, add a solution of 2-methyl-3-phenylpropanenitrile (1 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction mixture to 0 °C and quench by the sequential dropwise addition of water, 1 M NaOH, and then more water.

    • Filter the resulting precipitate and wash with diethyl ether.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-methyl-3-phenylpropan-1-amine.[1]

Reaction Workflow: Synthesis of 2-Methyl-3-phenylpropan-1-amine

G A This compound B 2-Methyl-3-phenylpropanenitrile A->B  NaCN, DMSO   C 2-Methyl-3-phenylpropan-1-amine B->C  1. LiAlH4, Et2O  2. H2O  

A two-step synthesis of 2-methyl-3-phenylpropan-1-amine.

Synthesis of N-(2-Methyl-3-phenylpropyl)aniline Derivatives

N-alkylation of anilines with this compound provides a direct route to novel secondary amine derivatives. These compounds can serve as precursors for molecules with potential biological activities.

Experimental Protocol
  • Materials:

    • This compound

    • Substituted or unsubstituted aniline

    • Potassium carbonate (K₂CO₃)

    • Acetonitrile (CH₃CN)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of the desired aniline (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents) and this compound (1.0 equivalent).

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the N-(2-methyl-3-phenylpropyl)aniline derivative.

General Scheme: N-Alkylation of Anilines

G cluster_reactants Reactants A This compound B Substituted Aniline C N-(2-Methyl-3-phenylpropyl)aniline Derivative A->C B->C

Synthesis of N-substituted anilines.

Synthesis of N-(2-Methyl-3-phenylpropyl)indole

The indole scaffold is a privileged structure in drug discovery. N-alkylation of indole with this compound can lead to novel compounds with potential therapeutic applications. Some N-substituted indole derivatives have shown cytotoxic activity against cancer cell lines.[1]

Experimental Protocol
  • Materials:

    • This compound

    • Indole

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a stirred solution of indole (1.2 equivalents) in anhydrous DMF at 0 °C, add sodium hydride (1.2 equivalents) portion-wise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

    • Extract the mixture with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain N-(2-methyl-3-phenylpropyl)indole.

Signaling Pathway Context: Potential Cytotoxic Activity

G A N-(2-Methyl-3-phenylpropyl)indole Derivative B Cancer Cell Signaling Pathways A->B  Interacts with   C Inhibition of Cell Proliferation B->C  Leads to   D Apoptosis B->D  Induces  

Potential mechanism of action for novel indole derivatives.

Quantitative Data Summary

While specific yield and characterization data for the direct products of this compound are not extensively available in the literature, the following table provides expected ranges based on similar reactions and data for related compounds.

ProductSynthetic MethodExpected Yield (%)Key Characterization Techniques
2-Methyl-3-phenylpropanenitrileNucleophilic Substitution70-90IR, ¹H NMR, ¹³C NMR, MS
2-Methyl-3-phenylpropan-1-amineNitrile Reduction60-80IR, ¹H NMR, ¹³C NMR, MS
N-(2-Methyl-3-phenylpropyl)aniline DerivativesN-Alkylation50-75¹H NMR, ¹³C NMR, MS, HRMS
N-(2-Methyl-3-phenylpropyl)indoleN-Alkylation60-85¹H NMR, ¹³C NMR, MS, HRMS

Biological Activity Considerations

Novel N-substituted indole derivatives have demonstrated promising cytotoxic effects against various cancer cell lines. For instance, certain 1-substituted-3-methylindole derivatives have shown selective inhibitory effects on breast cancer (MCF-7) cells with IC₅₀ values in the micromolar range.[1] The synthesis of new derivatives using this compound could lead to the discovery of compounds with enhanced potency and selectivity, warranting further investigation in drug development programs. The primary amine and aniline derivatives also represent valuable intermediates for the synthesis of a wider range of biologically active molecules.

References

Application Notes and Protocols for the Laboratory Preparation of Substituted Benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key substituted benzene derivatives. The methodologies outlined are foundational in organic synthesis, particularly relevant in medicinal chemistry and materials science where precise functionalization of aromatic rings is paramount.

General Principles: Electrophilic Aromatic Substitution (EAS)

The most common pathway for introducing substituents to a benzene ring is through Electrophilic Aromatic Substitution (EAS). This class of reactions involves the replacement of a hydrogen atom on the aromatic ring with an electrophile.

1.1. General Mechanism

The mechanism of EAS typically proceeds in two main steps[1][2]:

  • Formation of the Sigma Complex: The aromatic π-electron system acts as a nucleophile, attacking a strong electrophile (E+). This initial step is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[1][2]

  • Re-aromatization: A weak base in the reaction mixture removes a proton from the sp³-hybridized carbon of the sigma complex. This restores the stable aromatic system and yields the substituted benzene product.

EAS_Mechanism cluster_reactants Reactants cluster_products Products Benzene Benzene Ring (Nucleophile) Sigma_Complex Sigma Complex (Arenium Ion, Non-aromatic) Benzene->Sigma_Complex Attack by π-electrons (Rate-determining step) Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Benzene (Aromatic) Sigma_Complex->Product Deprotonation (Fast) Protonated_Base Protonated Base (HB) Base Base (B:) Base->Product

1.2. Directing Effects of Substituents

When a monosubstituted benzene undergoes a second substitution, the existing group on the ring directs the position of the incoming electrophile. Substituents are classified into two main categories[3]:

  • Ortho-, Para-Directing Groups: These groups direct the incoming electrophile to the positions adjacent (ortho) and opposite (para) to themselves. Most of these groups are "activating," meaning they increase the rate of reaction compared to benzene itself by donating electron density to the ring.[3][4][5] Examples include -OH, -NH₂, -OR (alkoxy), and alkyl groups. Halogens (-F, -Cl, -Br, -I) are an exception; they are deactivating but still direct ortho- and para-substitution.[4]

  • Meta-Directing Groups: These groups direct the incoming electrophile to the position two carbons away (meta). These groups are "deactivating" as they withdraw electron density from the ring, making it less reactive than benzene.[3][5][6] Examples include -NO₂, -CN, -SO₃H, and carbonyl groups (-CHO, -COR, -COOH).[6]

Directing_Effects cluster_OrthoPara Ortho-, Para-Directors (Activating Groups) cluster_Meta Meta-Directors (Deactivating Groups) OP_Director e.g., -OH, -NHR, -R (Electron Donating) Ortho Ortho Position OP_Director->Ortho Directs to Para Para Position OP_Director->Para Directs to Meta_Director e.g., -NO2, -CN, -COR (Electron Withdrawing) Meta Meta Position Meta_Director->Meta Directs to

Application Note 1: Nitration of Benzene

Application: The nitration of benzene to produce nitrobenzene is a fundamental step in the synthesis of many industrially important chemicals, most notably aniline, which is a precursor for dyes, polymers, and pharmaceuticals. The nitro group is a strong deactivating, meta-director, making nitrobenzene a key starting material for meta-substituted derivatives.[7]

Protocol: Laboratory Preparation of Nitrobenzene [7][8][9]

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 40 mL of concentrated sulfuric acid (H₂SO₄) to 35 mL of concentrated nitric acid (HNO₃).[8] Cool the mixture in an ice bath to below room temperature. This mixture generates the nitronium ion (NO₂⁺), the active electrophile.[9]

  • Reaction: Slowly add 30 mL of benzene to the cooled nitrating mixture in small portions with constant swirling or stirring.[8] After the addition is complete, attach a reflux condenser and heat the mixture in a water bath at 60°C for approximately one hour.[7][8]

  • Work-up and Isolation: Cool the flask to room temperature. Carefully pour the reaction mixture into a separatory funnel. Two layers will form; separate the upper layer of crude nitrobenzene.

  • Purification: Wash the crude nitrobenzene layer sequentially with cold water, 5% sodium carbonate (Na₂CO₃) solution to neutralize residual acid, and finally with water again.[8][9] Dry the washed product over anhydrous calcium chloride (CaCl₂).

  • Distillation: Purify the dried nitrobenzene by distillation, collecting the fraction that boils at approximately 211°C.[8] An air condenser should be used due to the high boiling point.

Reagent/ProductMolar Mass ( g/mol )Amount UsedMolesBoiling/Melting Point
Benzene78.1130 mL (26.3 g)~0.33780.1°C (BP)
Conc. HNO₃63.0135 mL--
Conc. H₂SO₄98.0840 mL--
Nitrobenzene (Product) 123.11 ~30-35 g (Typical Yield) ~0.24-0.28 211°C (BP)

Application Note 2: Halogenation of Benzene

Application: The bromination of benzene yields bromobenzene, a versatile aryl halide used in Grignard reactions and various cross-coupling reactions (e.g., Suzuki, Heck) to form new carbon-carbon bonds. The bromine atom is a deactivating but ortho-, para-director.

Protocol: Laboratory Preparation of Bromobenzene [10]

  • Apparatus Setup: In a 250 mL round-bottom flask, place 34 mL (30 g) of dry benzene and 0.5 mL of pyridine (or a small quantity of iron filings) to act as a Lewis acid catalyst.[10] Fit the flask with a reflux condenser. To absorb the hydrogen bromide (HBr) gas evolved, connect the top of the condenser to a gas trap.[10]

  • Reaction: Place the flask in a cold water bath. Carefully and slowly add 24 mL (76 g) of bromine down the condenser.[10] A vigorous reaction will occur.

  • Heating: Once the initial vigorous reaction subsides, heat the water bath to 25-30°C for about 30 minutes to bring the reaction to completion.[10]

  • Work-up and Isolation: Cool the flask and transfer the contents to a separatory funnel. Wash the organic layer with water, then with 5% sodium hydroxide (NaOH) solution to remove unreacted bromine, and finally with water again. The lower layer of crude bromobenzene should become nearly colorless.[10]

  • Purification: Separate the organic layer and dry it with anhydrous calcium chloride. Filter the dried liquid into a distillation flask and distill, collecting the fraction boiling between 150-160°C.[10] The expected yield is around 22-29 g.[10]

Reagent/ProductMolar Mass ( g/mol )Amount UsedMolesBoiling/Melting Point
Benzene78.1134 mL (30 g)~0.38480.1°C (BP)
Bromine159.8124 mL (76 g)~0.47658.8°C (BP)
Pyridine (Catalyst)79.100.5 mL--
Bromobenzene (Product) 157.01 ~22-29 g (Typical Yield) ~0.14-0.18 156°C (BP)

Application Note 3: Friedel-Crafts Acylation of Benzene

Application: Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring, forming a ketone. The product, acetophenone, is a common building block in organic synthesis and is used in fragrances and as a photoinitiator. Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from polysubstitution or carbocation rearrangements.

Protocol: Laboratory Preparation of Acetophenone [11][12][13]

  • Apparatus Setup: In a dry 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 20.0 g of anhydrous aluminum chloride (AlCl₃) and 40 mL of dry thiophene-free benzene.[14]

  • Reaction: Cool the flask in an ice bath. From the dropping funnel, add 6.0 mL of acetic anhydride (or an equimolar amount of acetyl chloride) dropwise while stirring.[12][14] Control the rate of addition to prevent the reaction from becoming too vigorous.[14]

  • Heating: After the addition is complete, heat the mixture in a water bath at about 60°C for 30 minutes to complete the reaction.[12][13]

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Very carefully, pour the mixture onto a mixture of 50 g of crushed ice and 50 mL of concentrated hydrochloric acid to decompose the aluminum chloride complex.[14]

  • Purification: Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash it with 5% NaOH solution and then with water.[14] Dry the organic layer over anhydrous magnesium sulfate. Distill off the benzene solvent, then change to an air condenser and collect the acetophenone fraction boiling between 198-202°C.[14]

Reagent/ProductMolar Mass ( g/mol )Amount UsedMolesBoiling/Melting Point
Benzene78.1140 mL (35.1 g)~0.4580.1°C (BP)
Acetic Anhydride102.096.0 mL (6.5 g)~0.064139.8°C (BP)
Aluminum Chloride133.3420.0 g~0.15192.4°C (Sublimes)
Acetophenone (Product) 120.15 ~4-5 g (Typical Yield) ~0.033-0.042 202°C (BP)

Multi-Step Synthesis Pathways

Often, the synthesis of a desired substituted benzene requires multiple steps. The order of these steps is critical and is dictated by the directing effects of the substituents.

Multi_Step_Synthesis Benzene Benzene Nitrobenzene Nitrobenzene Benzene->Nitrobenzene Nitration (HNO3, H2SO4) Aniline Aniline (Phenylamine) Nitrobenzene->Aniline Reduction (Sn, HCl) Diazonium Benzenediazonium Chloride Aniline->Diazonium Diazotization (NaNO2, HCl, 0-5°C) Phenol Phenol Diazonium->Phenol Hydrolysis (H2O, Warm)

5.1. Protocol: Reduction of Nitrobenzene to Aniline [15][16][17][18]

  • Reaction Setup: Place 3.5 g of granulated tin (Sn) and 1.5 mL of nitrobenzene in a 50 mL flask.[15]

  • Reduction: In an ice bath, slowly add 6 mL of concentrated HCl.[15] The reaction is exothermic; control the temperature to keep it below 55-60°C.[15] After the initial vigorous reaction, heat the mixture for 30-60 minutes to ensure the reduction is complete.[17] The disappearance of the characteristic smell of nitrobenzene indicates completion.[17]

  • Isolation: Cool the flask and add a 50% aqueous solution of NaOH until the mixture is strongly basic. This will precipitate tin hydroxides, which then redissolve in excess base, liberating the free aniline.[15][17]

  • Purification: Aniline can be purified by steam distillation directly from the reaction mixture.[17] The aniline co-distills with water. The aniline layer is then separated from the aqueous distillate, dried, and can be further purified by distillation.

5.2. Protocol: Preparation of Phenol via a Diazonium Salt [19][20]

  • Diazotization of Aniline: Dissolve aniline in aqueous HCl and cool the solution to 0-5°C in an ice-salt bath. Slowly add a cold aqueous solution of sodium nitrite (NaNO₂). This forms an unstable benzenediazonium chloride solution, which must be used immediately.[20]

  • Hydrolysis: To convert the diazonium salt to phenol, simply warm the solution gently. Nitrogen gas will evolve as the diazonium group is replaced by a hydroxyl group from the water.

  • Isolation and Purification: Phenol can be isolated from the resulting solution by steam distillation or solvent extraction, followed by distillation for purification.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

  • Chemicals:

    • Benzene is a known carcinogen and is highly flammable. Handle with extreme care.

    • Concentrated Acids (H₂SO₄, HNO₃) are highly corrosive and strong oxidizing agents. Add reagents slowly and ensure adequate cooling to control exothermic reactions.

    • Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood.

    • Diazonium salts can be explosive when isolated and dry. They should be prepared in cold solutions and used immediately without isolation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of (3-Bromo-2-methylpropyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

The two primary methods for synthesizing this compound are:

  • Benzylic Bromination of (2-methylpropyl)benzene: This involves the selective bromination of the benzylic position of (2-methylpropyl)benzene using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator.[1][2]

  • Friedel-Crafts Alkylation of Benzene: This method involves the reaction of benzene with a suitable alkylating agent, such as 3-bromo-2-methylpropene, in the presence of a Lewis acid catalyst.[3][4][5]

Q2: I am getting a low yield in my benzylic bromination reaction. What are the potential causes and solutions?

Low yields in benzylic bromination are often due to several factors. Here's a troubleshooting guide:

  • Over-bromination: The formation of di-brominated and other poly-brominated byproducts is a common issue.[2]

    • Solution: Carefully control the stoichiometry of the brominating agent (NBS). Use of NBS is intended to provide a low, constant concentration of bromine radicals, which favors the desired mono-bromination.[1][2]

  • Reaction Conditions: Inappropriate reaction conditions can hinder the desired reaction.

    • Solution: Ensure the use of a suitable radical initiator, such as light (hν) or a chemical initiator like benzoyl peroxide. The reaction should be carried out in an appropriate solvent. While carbon tetrachloride (CCl₄) has been traditionally used, alternative solvents like acetonitrile or cyclohexane can offer improved yields and are less hazardous.[1]

  • Impure Reagents: Impurities in the starting material or reagents can lead to side reactions.

    • Solution: Use purified (2-methylpropyl)benzene and high-purity NBS. Impurities in NBS, such as excess bromine or HBr, can lead to undesired side reactions.[2]

Q3: I am observing significant amounts of side products in my Friedel-Crafts alkylation. How can I minimize them?

Side product formation in Friedel-Crafts alkylation is a known challenge. Key issues and their solutions include:

  • Carbocation Rearrangement: The primary carbocation formed from the alkylating agent can rearrange to a more stable carbocation, leading to isomeric products.[4]

    • Solution: To minimize rearrangements, consider using a milder Lewis acid catalyst and lower reaction temperatures. Alternatively, Friedel-Crafts acylation followed by a reduction step can be a more reliable method to introduce a specific alkyl group without rearrangement.[3]

  • Polyalkylation: The initial product, this compound, is more reactive than benzene itself, leading to the addition of multiple alkyl groups to the benzene ring.[4]

    • Solution: Use a large excess of benzene relative to the alkylating agent to favor mono-alkylation. This increases the probability that the electrophile will react with a benzene molecule rather than the already substituted product.[4]

  • Reaction with Strongly Deactivating Groups: Friedel-Crafts reactions are not successful on aromatic rings that have strongly electron-withdrawing substituents.[4]

Q4: How can I effectively purify the final product?

Purification of this compound typically involves the following steps:

  • Work-up: After the reaction is complete, the mixture is typically washed with water and a mild base (like sodium bicarbonate solution) to remove any remaining acid catalyst and inorganic byproducts.

  • Extraction: The product is then extracted into a suitable organic solvent.

  • Drying: The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Distillation: The final purification is usually achieved by fractional distillation under reduced pressure to separate the desired product from unreacted starting materials and high-boiling side products.[1]

Data Presentation

Table 1: Effect of Solvent on the Yield of Benzylic Bromination

SolventBrominating AgentProduct Yield (%)Unreacted Educt (%)Side Products (%)
CCl₄ (comparative)NBS70.02.927.1
CyclohexaneNBS64.429.73.8
AcetonitrileNBS81.01.117.6

This data, sourced from patent literature, illustrates the impact of solvent choice on the side-chain bromination of an alkylbenzene, showing that acetonitrile can lead to a higher yield of the desired product compared to the traditional carbon tetrachloride.[1]

Experimental Protocols

Protocol 1: Benzylic Bromination of (2-methylpropyl)benzene

  • Materials:

    • (2-methylpropyl)benzene

    • N-Bromosuccinimide (NBS)

    • Benzoyl peroxide (radical initiator)

    • Acetonitrile (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (2-methylpropyl)benzene in acetonitrile.

    • Add N-Bromosuccinimide (1.05 equivalents) and a catalytic amount of benzoyl peroxide.

    • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter off the succinimide byproduct.

    • Wash the filtrate with water and a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol 2: Friedel-Crafts Alkylation of Benzene

  • Materials:

    • Benzene (in large excess)

    • 3-Bromo-2-methylpropene (alkylating agent)

    • Anhydrous Aluminum Chloride (AlCl₃) (Lewis acid catalyst)

  • Procedure:

    • To a three-necked flask equipped with a dropping funnel, a condenser, and a mechanical stirrer, add a large excess of dry benzene and anhydrous aluminum chloride.

    • Cool the mixture in an ice bath.

    • Slowly add 3-bromo-2-methylpropene dropwise from the dropping funnel with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction by TLC or GC.

    • Quench the reaction by slowly pouring the mixture over crushed ice and hydrochloric acid.

    • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous calcium chloride.

    • Remove the excess benzene by distillation.

    • Purify the residue by vacuum distillation to yield this compound.

Visualizations

Troubleshooting_Yield_Improvement start Low Yield of this compound synthesis_route Identify Synthesis Route start->synthesis_route bromination Benzylic Bromination synthesis_route->bromination Route 1 friedel_crafts Friedel-Crafts Alkylation synthesis_route->friedel_crafts Route 2 over_bromination Check for Over-bromination (Di- or Poly-brominated products) bromination->over_bromination brom_conditions Review Reaction Conditions (Initiator, Solvent) bromination->brom_conditions rearrangement Check for Isomeric Products (Carbocation Rearrangement) friedel_crafts->rearrangement polyalkylation Check for Polyalkylation friedel_crafts->polyalkylation brom_solution Solution: Control NBS stoichiometry over_bromination->brom_solution end Improved Yield brom_solution->end brom_cond_solution Solution: Use radical initiator (light/peroxide) & consider alternative solvents (e.g., Acetonitrile) brom_conditions->brom_cond_solution brom_cond_solution->end fc_solution1 Solution: Use milder Lewis acid & lower temperature rearrangement->fc_solution1 fc_solution1->end fc_solution2 Solution: Use large excess of benzene polyalkylation->fc_solution2 fc_solution2->end

Caption: Troubleshooting workflow for improving the yield of this compound.

Reaction_Pathway cluster_bromination Benzylic Bromination cluster_friedel_crafts Friedel-Crafts Alkylation start_brom (2-methylpropyl)benzene product_brom This compound start_brom->product_brom + NBS, Initiator side_product_dibromo Di-brominated Product product_brom->side_product_dibromo + NBS (excess) start_fc Benzene + 3-Bromo-2-methylpropene product_fc This compound start_fc->product_fc + AlCl3 side_product_rearranged Rearranged Isomer start_fc->side_product_rearranged Carbocation Rearrangement side_product_poly Polyalkylated Product product_fc->side_product_poly + Alkylating Agent

Caption: Synthetic pathways and potential side reactions for this compound.

References

Technical Support Center: Bromination of Alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of alkylbenzene bromination. The information is designed to help diagnose and resolve common side reactions and experimental challenges.

Troubleshooting Guide

This section addresses specific issues that may arise during the bromination of alkylbenzenes, providing potential causes and recommended solutions.

Issue 1: Low Yield of Benzylic Bromination Product

Question: I am attempting to brominate the benzylic position of my alkylbenzene using N-bromosuccinimide (NBS), but I am getting a low yield of the desired product. What could be the issue?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Insufficient radical initiation Ensure adequate initiation by using a fresh radical initiator (e.g., AIBN, benzoyl peroxide) or by providing sufficient light (UV lamp) or heat as per the protocol. The homolytic cleavage of the bromine source is crucial for starting the radical chain reaction.[1][2][3]
Presence of radical inhibitors Ensure all glassware is clean and free of contaminants that could quench the radical reaction. Impurities in the solvent or starting material can act as inhibitors.
Incorrect solvent Non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane are typically preferred for benzylic bromination with NBS.[4] Using a polar solvent can sometimes lead to competing ionic reactions.
Decomposition of NBS Use freshly opened or properly stored NBS. Old or improperly stored NBS may have decomposed, leading to a lower effective concentration of the brominating agent.
Side reaction with the solvent Some solvents can react with the bromine radicals. Ensure the chosen solvent is inert under the reaction conditions.

Issue 2: Formation of Ring-Brominated Byproducts in Benzylic Bromination

Question: I am trying to achieve selective benzylic bromination, but I am observing significant amounts of bromination on the aromatic ring. How can I prevent this?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
High concentration of molecular bromine (Br₂) The key to selective benzylic bromination is maintaining a low concentration of Br₂. N-Bromosuccinimide (NBS) is used for this purpose as it generates Br₂ in situ at a low and steady rate.[1][2][3][5] Avoid using molecular bromine directly for benzylic bromination if ring substitution is a concern.
Presence of Lewis acids Ensure the absence of any Lewis acidic impurities (e.g., metal salts from spatulas or glassware) which can catalyze electrophilic aromatic substitution.[6]
Reaction conditions favoring electrophilic substitution Avoid acidic conditions, which can promote ring bromination. The reaction should be run under neutral or slightly basic conditions.

Issue 3: Polybromination of the Aromatic Ring

Question: During the electrophilic aromatic bromination of my alkylbenzene, I am getting significant amounts of di- and tri-brominated products. How can I achieve mono-bromination?

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Excess of brominating agent Use a stoichiometric amount or a slight excess (e.g., 1.0-1.1 equivalents) of the brominating agent (e.g., Br₂). Adding the bromine slowly to the reaction mixture can also help control the reaction.
Highly activating substrate Alkyl groups are activating, making the product more reactive than the starting material towards further substitution.[7] To minimize polybromination, consider using a milder Lewis acid catalyst or running the reaction at a lower temperature.
Prolonged reaction time Monitor the reaction progress using techniques like TLC or GC-MS and stop the reaction once the starting material is consumed to an acceptable level.

Logical Flow for Troubleshooting Bromination Reactions

Troubleshooting_Bromination start Start: Bromination of Alkylbenzene benzylic_or_ring Benzylic or Ring Bromination? start->benzylic_or_ring desired_product Desired Product? low_yield Low Yield? desired_product->low_yield No side_products Side Products? desired_product->side_products Yes benzylic Benzylic Bromination benzylic_or_ring->benzylic Benzylic (NBS, light/heat) ring Ring Bromination (Electrophilic) benzylic_or_ring->ring Ring (Br2, Lewis Acid) benzylic->desired_product ring->desired_product check_initiator Check Radical Initiator & Reaction Conditions low_yield->check_initiator Yes check_reagents Check Reagent Purity (NBS, Solvent) low_yield->check_reagents Yes ring_sub Ring Substitution? side_products->ring_sub Benzylic Rxn poly_brom Polybromination? side_products->poly_brom Ring Rxn end Successful Bromination check_initiator->end check_reagents->end use_nbs Use NBS to maintain low [Br2] ring_sub->use_nbs Yes avoid_lewis Avoid Lewis Acids ring_sub->avoid_lewis Yes control_stoich Control Stoichiometry (slow addition of Br2) poly_brom->control_stoich Yes milder_cond Use Milder Conditions (lower temp, weaker catalyst) poly_brom->milder_cond Yes use_nbs->end avoid_lewis->end control_stoich->end milder_cond->end

Caption: Troubleshooting workflow for alkylbenzene bromination.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between benzylic bromination and aromatic (ring) bromination of alkylbenzenes?

A1: The key difference lies in the reaction mechanism and the required conditions.

  • Benzylic Bromination is a free-radical substitution reaction that occurs on the alkyl side chain at the carbon atom adjacent to the benzene ring (the benzylic position). This reaction is typically initiated by light, heat, or a radical initiator (like AIBN or benzoyl peroxide) and is best carried out using N-bromosuccinimide (NBS) to maintain a low concentration of bromine, which favors the radical pathway and minimizes reaction with the aromatic ring.[1][2][3][8]

  • Aromatic (Ring) Bromination is an electrophilic aromatic substitution (EAS) reaction where a bromine atom substitutes a hydrogen atom directly on the benzene ring. This reaction requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃), to polarize the bromine molecule and generate a strong electrophile (Br⁺) that can attack the electron-rich aromatic ring.[6][9]

Q2: Why is N-bromosuccinimide (NBS) the preferred reagent for benzylic bromination over molecular bromine (Br₂)?

A2: NBS is preferred because it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction.[1][2][3][5] This is crucial for selectivity. High concentrations of Br₂ can lead to the competing electrophilic addition to the aromatic ring, a significant side reaction.[2] By keeping the Br₂ concentration low, the free-radical chain reaction at the benzylic position is favored.

Q3: I am observing a mixture of ortho, para, and meta isomers in my electrophilic aromatic bromination. How can I control the regioselectivity?

A3: The regioselectivity of electrophilic aromatic bromination is primarily governed by the directing effect of the alkyl substituent on the benzene ring. Alkyl groups are ortho, para-directing and activating. The ratio of ortho to para isomers can be influenced by several factors:

  • Steric Hindrance: Larger alkyl groups (e.g., tert-butyl) will sterically hinder the ortho positions, leading to a higher proportion of the para isomer.

  • Solvent: The polarity of the solvent can influence the transition state and thus the ortho/para ratio.

  • Temperature: Higher temperatures can sometimes lead to less selectivity and a product distribution closer to the statistical ratio.

  • Catalyst: The choice of Lewis acid catalyst can also affect the isomer distribution.

Q4: What are the common side reactions in Friedel-Crafts alkylation that are analogous to bromination side reactions?

A4: Friedel-Crafts alkylation is prone to polyalkylation because the newly introduced alkyl group activates the aromatic ring, making it more susceptible to further alkylation than the starting material.[7][10] A similar issue, polybromination, can occur during electrophilic aromatic bromination for the same reason.[11] Another limitation of Friedel-Crafts alkylation is carbocation rearrangement, which is not a direct analogue in bromination, but highlights the formation of reactive intermediates that can lead to undesired products.[10]

Data on Isomer Distribution in the Bromination of Toluene

The following table summarizes the isomer distribution for the electrophilic bromination of toluene under specific conditions.

Reaction ConditionsOrtho (%)Meta (%)Para (%)Reference
Br₂ in 85% acetic acid at 25°C (uncatalyzed)32.90.366.8--INVALID-LINK--

Reaction Mechanisms

Benzylic Bromination (Free-Radical Mechanism)

Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator 2 R. 2 R. Initiator->2 R. Heat/Light R. R. Br. Br. R.->Br. + Br2 Br2 Br2 Br.->Br2 + Br. Alkylbenzene Alkylbenzene Benzylic Radical Benzylic Radical Alkylbenzene->Benzylic Radical + Br. Benzyl Bromide Benzyl Bromide Benzylic Radical->Benzyl Bromide + Br2 Dimer Dimer Benzylic Radical->Dimer + Benzylic Radical Benzyl Bromide->Br.

Caption: Mechanism of benzylic bromination.

Electrophilic Aromatic Bromination

Electrophilic_Aromatic_Bromination Br2 Br2 Br-Br-FeBr3 Complex Br-Br-FeBr3 Complex Br2->Br-Br-FeBr3 Complex + FeBr3 Br+ + FeBr4- Br+ + FeBr4- Br-Br-FeBr3 Complex->Br+ + FeBr4- Alkylbenzene Alkylbenzene Sigma Complex\n(Arenium Ion) Sigma Complex (Arenium Ion) Alkylbenzene->Sigma Complex\n(Arenium Ion) + Br+ Brominated Alkylbenzene Brominated Alkylbenzene Sigma Complex\n(Arenium Ion)->Brominated Alkylbenzene - H+ FeBr4- FeBr4- FeBr3 + HBr FeBr3 + HBr FeBr4-->FeBr3 + HBr + H+

Caption: Mechanism of electrophilic aromatic bromination.

Experimental Protocols

Protocol 1: Selective Benzylic Bromination of Ethylbenzene using NBS

Objective: To synthesize 1-bromo-1-phenylethane with high selectivity.

Materials:

  • Ethylbenzene

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄) or Cyclohexane

  • Sodium bicarbonate solution (5%)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethylbenzene (1.0 eq) in CCl₄.

  • Add NBS (1.05 eq) and a catalytic amount of AIBN or benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Once the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct will precipitate.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with 5% sodium bicarbonate solution to remove any remaining HBr, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure 1-bromo-1-phenylethane.

Troubleshooting:

  • Low Conversion: Increase the amount of radical initiator or the reaction time. Ensure the reaction is adequately heated or irradiated.

  • Formation of Ring-Brominated Products: Ensure no acidic impurities are present. Use high-purity NBS.

Protocol 2: Electrophilic Aromatic Bromination of Toluene with Br₂ and FeBr₃

Objective: To synthesize a mixture of ortho- and para-bromotoluene.

Materials:

  • Toluene

  • Bromine (Br₂)

  • Iron filings or anhydrous Iron(III) bromide (FeBr₃)

  • Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄)

  • Sodium bisulfite solution (10%)

  • Sodium hydroxide solution (5%)

  • Anhydrous calcium chloride

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place toluene (1.0 eq) and iron filings (catalytic amount).

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in CH₂Cl₂ from the dropping funnel over a period of 30-60 minutes with vigorous stirring. The reaction is exothermic. Maintain the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours until the red color of bromine disappears.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer with 10% sodium bisulfite solution to remove any unreacted bromine, then with 5% sodium hydroxide solution, and finally with water.

  • Dry the organic layer over anhydrous calcium chloride, filter, and remove the solvent by distillation.

  • The resulting crude product is a mixture of ortho- and para-bromotoluene, which can be separated by fractional distillation or chromatography if desired.

Troubleshooting:

  • Polybromination: Use a strict 1:1 stoichiometry of toluene to bromine and add the bromine slowly.

  • Reaction does not start: Ensure the iron catalyst is active. If using iron filings, they may need to be activated (e.g., by washing with dilute HCl). Ensure the absence of water in the initial reaction setup, as it can deactivate the Lewis acid.[6]

References

Purification of crude (3-Bromo-2-methylpropyl)benzene by column chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of crude (3-Bromo-2-methylpropyl)benzene using column chromatography. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for purifying this compound by column chromatography? A1: The purification relies on the principle of adsorption chromatography.[1][2] this compound is a relatively non-polar compound. In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a non-polar mobile phase.[3][4] Non-polar compounds such as the target product interact weakly with the stationary phase and travel down the column more quickly, while more polar impurities adsorb more strongly and elute more slowly. This difference in interaction allows for effective separation.[1][4]

Q2: What is the recommended stationary phase for this purification? A2: Silica gel (SiO₂) is the most common and effective stationary phase for purifying alkyl halides like this compound.[1][2] Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice.[1][5] It is important to note that silica gel is slightly acidic, which could potentially cause degradation of highly sensitive compounds, though this is less common for simple alkyl halides.[1]

Q3: How do I select the optimal mobile phase (eluent)? A3: The ideal mobile phase is determined by preliminary analysis using Thin Layer Chromatography (TLC).[4] Start with a non-polar solvent like hexane or petroleum ether and gradually add a slightly more polar solvent (e.g., ethyl acetate or diethyl ether) to achieve the desired separation. The goal is to find a solvent system where the target compound has an Rf value between 0.25 and 0.35, ensuring a good balance between migration speed and separation efficiency.[4]

Q4: How much silica gel should I use in relation to my crude sample? A4: A general guideline is to use a weight ratio of silica gel to crude sample between 30:1 and 100:1.[4] For separations that are difficult (i.e., impurities have similar polarity to the product), a higher ratio is recommended.[1]

Q5: What is "dry loading" and when should I use it? A5: Dry loading is a sample application technique where the crude product is pre-adsorbed onto a small amount of silica gel.[6] The solvent is then evaporated to yield a free-flowing powder, which is carefully added to the top of the packed column.[6] This method is particularly useful if your crude sample has poor solubility in the chosen eluent or if you need to ensure a very narrow and uniform starting band for a difficult separation.[6]

Detailed Experimental Protocol

This protocol outlines a standard procedure for the purification of this compound.

Materials and Reagents:

  • Crude this compound

  • Silica gel (for column chromatography, e.g., 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate (or diethyl ether)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel coated)

  • Collection vessels (test tubes or flasks)

  • Rotary evaporator

Methodology:

  • Selection of Solvent System via TLC:

    • Dissolve a small amount of the crude mixture in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 100:0, 99:1, 95:5, 90:10).

    • Identify the solvent system that provides an Rf value of approximately 0.25-0.35 for the product spot and good separation from impurities.[4]

  • Column Preparation and Packing (Wet Slurry Method):

    • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[1]

    • Add a thin layer of sand (approx. 1-2 cm).

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[1]

    • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Crucially, never let the solvent level fall below the top of the silica gel.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during solvent addition.[6]

  • Sample Loading:

    • Dissolve the crude product in the minimum possible volume of the eluent or a slightly more polar solvent.[6]

    • Carefully pipette the concentrated sample solution onto the top layer of sand.

    • Open the stopcock and allow the sample to absorb into the silica, stopping when the liquid level just reaches the top of the sand.[6]

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and let it absorb again. Repeat this step once more to ensure all the sample is loaded as a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the top of the column with the eluent.

    • Begin eluting the column by opening the stopcock, collecting the solvent in fractions.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more strongly adsorbed compounds after your product has been collected.[5]

  • Analysis of Fractions and Product Isolation:

    • Monitor the collected fractions using TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Typical Parameters for Column Chromatography Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar adsorbent for non-polar compounds.[2]
Silica to Sample Ratio 30:1 to 100:1 (by weight)Ensures sufficient surface area for effective separation.[4]
Mobile Phase System Hexane / Ethyl AcetateOffers a good polarity range for eluting alkyl halides.
Target Rf (on TLC) 0.25 - 0.35Optimal for good resolution on the column.[4]

Table 2: Common Solvents and Eluting Strength

SolventPolarityNotes
Petroleum Ether / HexaneVery LowUsed as the primary non-polar solvent.
Diethyl EtherLowSlightly more polar than hexane.
DichloromethaneLow-MediumCan be used, but ensure compound stability.
Ethyl AcetateMediumCommon polar co-solvent to increase eluting power.[4]
MethanolHighUsed for flushing highly polar impurities after the product has eluted.

Troubleshooting Guide

Problem: The compound is not eluting from the column.

  • Possible Cause: The mobile phase is not polar enough to move the compound.

  • Solution: Gradually increase the percentage of the polar co-solvent (e.g., ethyl acetate) in your mobile phase.[5]

  • Possible Cause: The compound may have decomposed on the acidic silica gel.

  • Solution: Test the stability of your compound on a small amount of silica beforehand.[5] If it is unstable, consider using a deactivated (neutral) silica or alumina.[5]

Problem: The compound is eluting too quickly, with the solvent front.

  • Possible Cause: The mobile phase is too polar.

  • Solution: Start again with a less polar solvent system (e.g., pure hexane or a lower percentage of ethyl acetate).[5] Always check the first few fractions, as your compound may have eluted undetected.[5]

Problem: Separation between the product and impurities is poor (co-elution).

  • Possible Cause: The chosen solvent system does not have sufficient resolving power.

  • Solution: Re-evaluate your mobile phase with TLC. Try different solvent combinations.

  • Possible Cause: The column was overloaded with the crude sample.

  • Solution: Use less sample material or increase the amount of silica gel.

  • Possible Cause: The initial sample band was too wide.

  • Solution: Load the sample dissolved in the absolute minimum volume of solvent. Consider using the dry loading method.[6]

  • Possible Cause: The column was packed poorly, leading to channeling.

  • Solution: Ensure the column is packed carefully and uniformly, without any air bubbles or cracks.[1]

Problem: The bands on the column are streaking or "tailing".

  • Possible Cause: The sample is too concentrated or has low solubility in the eluent.

  • Solution: Dilute the sample or use the dry loading technique. If trailing persists, slightly increasing the eluent polarity can sometimes help.[5]

  • Possible Cause: The compound is interacting too strongly with the acidic sites on the silica.

  • Solution: Add a very small amount (e.g., 0.1-1%) of triethylamine to the eluent to neutralize the silica surface. This should only be done if the product is stable to basic conditions.

Problem: The solvent flow has stopped or is extremely slow.

  • Possible Cause: The silica gel is packed too tightly, or fine particles are clogging the bottom frit.

  • Solution: Apply gentle positive pressure to the top of the column (flash chromatography).[2] Ensure the silica gel mesh size is appropriate.

  • Possible Cause: An insoluble impurity has precipitated at the top of the column.

  • Solution: If possible, carefully remove the top layer of sand and the precipitated material before continuing.

Problem: No compound is detected in the collected fractions.

  • Possible Cause: The fractions are too dilute to be detected by TLC.

  • Solution: Concentrate a few of the fractions in the expected elution range and re-spot them on a TLC plate.[5]

  • Possible Cause: The compound decomposed on the column or eluted in the very first fractions.[5]

  • Solution: Check the stability of your compound on silica. Concentrate and analyze the initial fractions that were collected with the solvent front.[5]

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Select Solvent System) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Load 3. Load Crude Sample (Minimal Solvent) Elute 4. Elute & Collect Fractions Load->Elute Analyze 5. Analyze Fractions by TLC Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Isolate 7. Evaporate Solvent (Rotary Evaporator) Combine->Isolate Pure Purified Product Isolate->Pure Crude Crude Product Crude->Load

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Problem Observed q1 Is product eluting? start->q1 q2 Is separation poor? q1->q2 Yes sol1 Increase eluent polarity. Check for decomposition. q1->sol1 No q3 Is flow rate okay? q2->q3 No, separation is good sol2 Decrease eluent polarity. Check solvent front fractions. q2->sol2 No, elutes too fast sol3 Re-optimize solvent via TLC. Check for column overload. Repack column if channeling. q2->sol3 Yes, co-elution sol4 Apply gentle pressure. Check for blockage. q3->sol4 No, flow is slow/stopped end Purification Successful q3->end Yes

Caption: Troubleshooting decision tree for common chromatography issues.

References

Preventing rearrangement in Friedel-Crafts alkylation for benzene derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding rearrangement in Friedel-Crafts alkylation. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges with this reaction in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Friedel-Crafts alkylation and why does carbocation rearrangement occur?

Friedel-Crafts alkylation is an electrophilic aromatic substitution reaction that introduces an alkyl group onto an aromatic ring.[1][2] The reaction typically involves an alkyl halide, a Lewis acid catalyst (like AlCl₃), and the aromatic compound.[1][3] Rearrangement occurs because the reaction proceeds through a carbocation intermediate.[1][3][4] If this carbocation can rearrange to a more stable form (e.g., a primary to a secondary or tertiary carbocation) via a hydride or alkyl shift, it will do so before the aromatic ring attacks.[3][5]

Q2: What are the primary limitations of Friedel-Crafts alkylation?

Besides carbocation rearrangements, there are several other limitations:

  • Polyalkylation: The product of the reaction, an alkylbenzene, is more reactive than the starting material, which can lead to the addition of multiple alkyl groups to the ring.[4][6][7]

  • Unreactivity of certain substrates: The reaction fails with aromatic rings that have strongly deactivating groups (e.g., -NO₂).[4][5][8] Additionally, aryl and vinyl halides cannot be used as the alkylating agent because their corresponding carbocations are too unstable to form.[4][5][8]

  • Reaction with amines: Aromatic compounds bearing amino groups (-NH₂, -NHR, -NR₂) are unsuitable as they react with the Lewis acid catalyst, deactivating the ring.[4][7]

Q3: How can carbocation rearrangement be prevented?

The most effective way to prevent rearrangement is to use an alternative two-step method: Friedel-Crafts acylation followed by reduction.[5][9][10]

  • Friedel-Crafts Acylation: This reaction introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst. The key intermediate is a resonance-stabilized acylium ion, which does not undergo rearrangement.[2][5][6][11][12]

  • Reduction: The resulting ketone can then be reduced to the desired linear alkyl group. Common methods for this reduction include the Clemmensen reduction (using a zinc-mercury amalgam in acidic conditions) or the Wolff-Kishner reduction (using hydrazine and a strong base at high temperatures).[9][11]

Q4: Are there any alkylating agents that can be used in Friedel-Crafts alkylation without rearrangement?

Yes, rearrangements can be avoided if the carbocation formed is already the most stable possible isomer.[13] For example, using tertiary alkyl halides like t-butyl chloride will not result in rearrangement.[5][13] Methyl and ethyl halides also do not rearrange as they cannot form more stable carbocations.[5]

Troubleshooting Guide

Problem: My reaction of benzene with 1-chloropropane yielded isopropylbenzene as the major product instead of the expected n-propylbenzene. What happened?

Answer: This is a classic example of carbocation rearrangement. The Lewis acid helps form a primary carbocation from 1-chloropropane. This primary carbocation then undergoes a 1,2-hydride shift to form a more stable secondary carbocation, which is then attacked by the benzene ring to yield isopropylbenzene.[3][14]

Problem: I am observing significant amounts of di- and tri-substituted products in my alkylation reaction. How can I favor mono-substitution?

Answer: Polyalkylation occurs because the alkyl group added to the ring is an activating group, making the product more reactive than the starting material.[4][7] To minimize this, you can use a large excess of the aromatic substrate relative to the alkylating agent.

Problem: My attempt to alkylate nitrobenzene was unsuccessful. Why did the reaction fail?

Answer: The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring.[4][5] This deactivation makes the ring too electron-poor to attack the carbocation electrophile, thus preventing the Friedel-Crafts reaction from occurring.[8]

Data on Product Distribution in Friedel-Crafts Alkylation

The following table illustrates the typical product distribution resulting from the rearrangement during the Friedel-Crafts alkylation of benzene with 1-chlorobutane.

Starting Alkyl HalideIntended Product (Structure)Actual Major Product (Structure)Other Observed ProductsApproximate Product Ratio (Major:Other)
1-Chlorobutanen-Butylbenzenesec-Butylbenzenen-Butylbenzene2:1

Note: Ratios can vary depending on reaction conditions such as temperature and catalyst.

Visualizing the Mechanisms

The following diagrams illustrate the carbocation rearrangement process and the alternative acylation-reduction workflow.

G cluster_0 Carbocation Formation & Rearrangement A 1-Chloropropane + AlCl₃ B Primary Carbocation (less stable) A->B Formation C 1,2-Hydride Shift B->C D Secondary Carbocation (more stable) C->D E Benzene Attack D->E F Isopropylbenzene E->F Final Product G cluster_1 Acylation-Reduction Workflow start Benzene + Acyl Halide (e.g., Propanoyl chloride) step1 Friedel-Crafts Acylation (AlCl₃ catalyst) start->step1 intermediate Aryl Ketone Intermediate (No Rearrangement) step1->intermediate step2 Reduction Step intermediate->step2 clemmensen Clemmensen Reduction (Zn(Hg), HCl) step2->clemmensen wolff_kishner Wolff-Kishner Reduction (H₂NNH₂, KOH) step2->wolff_kishner end Desired Linear Alkylbenzene (n-Propylbenzene) clemmensen->end wolff_kishner->end

References

Technical Support Center: Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Grignard reactions involving sterically hindered alkyl halides.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with a sterically hindered alkyl halide is not initiating. What are the common causes and solutions?

A1: Initiation failure is a frequent issue with sterically hindered alkyl halides due to the slow reaction rate and the persistent magnesium oxide layer on the magnesium turnings. Here are the primary causes and troubleshooting steps:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1][2]

    • Solution: Activate the magnesium surface using chemical, mechanical, or thermal methods. Common activating agents include iodine, 1,2-dibromoethane, and diisobutylaluminum hydride (DIBAL-H).[1][3][4] Mechanical activation by crushing the magnesium turnings can also expose a fresh reactive surface.[5]

  • Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by any water present in the glassware or solvent.[6][7]

    • Solution: Ensure all glassware is rigorously flame-dried or oven-dried before use.[2][8] Use anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[9]

  • Impurities in Reagents: Impurities in the alkyl halide or solvent can inhibit the reaction.

    • Solution: Use freshly distilled alkyl halides and high-purity anhydrous solvents.

Q2: I am observing a low yield for my Grignard reaction with a tertiary alkyl halide. How can I improve it?

A2: Low yields with sterically hindered substrates are common and can often be attributed to side reactions or incomplete conversion. Consider the following to improve your yield:

  • Suboptimal Magnesium Activation: Incomplete activation of magnesium will result in a lower concentration of the Grignard reagent.

    • Solution: Employ a more effective activation method. For particularly challenging substrates, "Turbo-Grignard" reagents, prepared with the addition of lithium chloride (LiCl), can significantly enhance reactivity and yield.[10][11] The use of DIBAL-H as an activator has also been shown to be effective.[4][12]

  • Side Reactions: Sterically hindered alkyl halides are prone to elimination reactions (E2) when forming the Grignard reagent, leading to the formation of an alkene.[13] The Grignard reagent itself can also participate in side reactions like Wurtz coupling.[14]

    • Solution: Control the reaction temperature. Lower temperatures can sometimes favor the desired Grignard formation over elimination. The slow addition of the alkyl halide to the magnesium suspension can also minimize side reactions.

  • Solvent Choice: The choice of solvent can significantly impact the stability and reactivity of the Grignard reagent.[15]

    • Solution: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its higher solvating power.[2][13]

Q3: What are "Turbo-Grignard" reagents and when should I use them?

A3: "Turbo-Grignard" reagents are organomagnesium compounds prepared in the presence of lithium chloride (LiCl).[11] The addition of LiCl breaks down the polymeric aggregates of the Grignard reagent, leading to more soluble and reactive monomeric species.[16][17] This results in a significant acceleration of the Br/Mg exchange reaction.[10]

You should consider using "Turbo-Grignard" reagents when:

  • Working with sterically hindered or electronically deactivated aryl or heteroaryl bromides.[10]

  • Encountering low yields or slow reaction rates with conventional Grignard conditions.[18]

  • Needing to perform the reaction at lower temperatures to avoid decomposition of sensitive functional groups.[10]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction does not start (no exotherm, no color change) Inactive magnesium surface due to oxide layer.Activate magnesium with a crystal of iodine, a small amount of 1,2-dibromoethane, or a few drops of DIBAL-H.[1][3][4] Consider mechanical activation by crushing the magnesium turnings.[5]
Presence of water in glassware or solvent.Flame-dry or oven-dry all glassware immediately before use.[2][8] Use anhydrous solvents and maintain an inert atmosphere.[9]
Low yield of Grignard reagent Incomplete reaction.Extend the reaction time. Ensure efficient stirring to maximize contact between the alkyl halide and the magnesium surface.
Side reactions (e.g., elimination, Wurtz coupling).[14][19]Add the alkyl halide slowly to the magnesium suspension. Maintain a controlled, moderate temperature; avoid excessive heating.[2]
Poor quality of alkyl halide.Use freshly purified/distilled alkyl halide.
Formation of significant byproducts (e.g., alkene, homocoupled product) Elimination reaction competing with Grignard formation.Use a less polar solvent or lower the reaction temperature.
Wurtz coupling reaction.Dilute the reaction mixture and ensure slow addition of the alkyl halide.
Grignard reagent appears cloudy and dark Decomposition of the Grignard reagent.This can happen with prolonged heating.[2] Once the magnesium is consumed, avoid further heating. Use the freshly prepared reagent as soon as possible.
Reaction with the electrophile gives low yield Steric hindrance at the electrophile.For sterically hindered ketones, consider using cerium chloride (CeCl₃) to generate a more reactive organocerium reagent (Luche reaction), which can improve 1,2-addition.[18]
Enolization of the ketone by the basic Grignard reagent.[19]Use a less basic Grignard reagent if possible, or add the Grignard reagent at a lower temperature.

Quantitative Data

Table 1: Effect of Magnesium Activation Method on Grignard Yield

Alkyl HalideActivation MethodSolventTemperature (°C)Time (h)Yield (%)Reference
BromocyclohexaneIodineTHFReflux2~70-80[2] (Qualitative)
1-ChlorobutaneNoneMethylcyclohexane99-1000.573[20]
1-ChlorobutaneAluminum isopropoxideMethylcyclohexane99-1000.581[20]
Aryl BromidesDIBAL-HTHF≤ 20-High[4][12]
tert-Butyl ChlorideIodineDiethyl Ether-6-8-[13]

Note: Quantitative data for direct comparison of activation methods with the same sterically hindered alkyl halide is limited in the searched literature. The table provides examples of yields under different reported conditions.

Experimental Protocols

Protocol 1: General Procedure for Grignard Reagent Formation with Iodine Activation
  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.[8][9]

  • Magnesium Addition: Add magnesium turnings (1.2 equivalents) to the cooled flask under a positive pressure of inert gas.

  • Activation: Add a single crystal of iodine.[1][5]

  • Solvent Addition: Add a portion of the total anhydrous diethyl ether or THF via the dropping funnel.

  • Initiation: Add a small amount of the alkyl halide (dissolved in the remaining anhydrous solvent) to the dropping funnel and add a few drops to the magnesium suspension. The disappearance of the iodine color and the onset of a gentle reflux indicate initiation.[5] Gentle warming with a heat gun may be necessary.[9]

  • Addition: Once the reaction has initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a steady reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.[2]

Protocol 2: Preparation of a "Turbo-Grignard" Reagent (i-PrMgCl·LiCl)

Adapted from Knochel et al.[10][11]

  • Preparation: In a flame-dried, argon-flushed flask, place magnesium turnings (1.5 equivalents) and anhydrous lithium chloride (1.0 equivalent).

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the slow addition of isopropyl chloride (1.0 equivalent).

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 12 hours. The resulting solution of i-PrMgCl·LiCl can then be used for subsequent reactions.

Visualizations

Experimental Workflow for Optimizing Grignard Reactions

experimental_workflow Workflow for Optimizing Grignard Reactions with Sterically Hindered Alkyl Halides cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis & Troubleshooting prep_glass Flame-dry glassware add_mg Add Mg turnings prep_glass->add_mg prep_solvent Use anhydrous solvent prep_solvent->add_mg prep_reagents Purify alkyl halide initiation Initiate with small amount of alkyl halide prep_reagents->initiation add_activator Add activator (I₂, 1,2-dibromoethane, DIBAL-H) add_mg->add_activator add_activator->initiation addition Slowly add remaining alkyl halide initiation->addition completion Stir until Mg is consumed addition->completion check_yield Determine yield completion->check_yield low_yield Low Yield? check_yield->low_yield troubleshoot Troubleshoot: - Change activator - Use LiCl (Turbo-Grignard) - Change solvent - Adjust temperature low_yield->troubleshoot Yes success Successful Reaction low_yield->success No troubleshoot->add_mg

Caption: A flowchart illustrating the key steps and decision points for optimizing Grignard reactions with challenging substrates.

Troubleshooting Logic for Failed Grignard Initiation

troubleshooting_initiation Troubleshooting Failed Grignard Reaction Initiation start Reaction Fails to Initiate q1 Is glassware completely dry? start->q1 a1_no Flame-dry all glassware and restart q1->a1_no No q2 Is solvent anhydrous? q1->q2 Yes a1_no->start a2_no Use freshly opened or distilled anhydrous solvent q2->a2_no No q3 Is Mg surface activated? q2->q3 Yes a2_no->start a3_no Add chemical activator (e.g., I₂, 1,2-dibromoethane) q3->a3_no No q4 Still no initiation? q3->q4 Yes a3_yes Apply gentle heat with a heat gun a3_no->a3_yes a3_yes->q4 a4_yes Try mechanical activation (crush Mg) or sonication q4->a4_yes Yes success Initiation Successful q4->success No q5 Still no initiation? a4_yes->q5 a5_yes Consider alternative methods: - DIBAL-H activation - Rieke Magnesium - Use of LiCl q5->a5_yes Yes q5->success No a5_yes->success

Caption: A decision tree to diagnose and resolve common issues preventing the initiation of a Grignard reaction.

References

Technical Support Center: Grignard Reagent Formation with (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of the Grignard reagent from (3-Bromo-2-methylpropyl)benzene.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Grignard reaction with this compound fails to initiate. What are the common causes and how can I fix it?

A1: Failure to initiate is the most common issue in Grignard reagent formation. The primary culprits are typically moisture, an unreactive magnesium surface, or issues with the starting materials.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols.[1][2]

    • Glassware: All glassware must be rigorously dried, either by flame-drying under a stream of inert gas (nitrogen or argon) or by oven-drying overnight at >120°C and assembling while hot under an inert atmosphere.

    • Solvent: Use freshly distilled, anhydrous ether or tetrahydrofuran (THF). Ether is a common solvent for Grignard reactions.[1] THF can also be used and is sometimes better for less reactive halides.[3]

    • Starting Material: Ensure your this compound is free of water. If necessary, distill it from a suitable drying agent like calcium hydride.

  • Activate the Magnesium: Magnesium turnings are often coated with a passivating layer of magnesium oxide which prevents the reaction.[1]

    • Iodine Activation: Add a small crystal of iodine to the flask with the magnesium turnings.[4] The disappearance of the brown iodine color is an indicator of magnesium activation.

    • Mechanical Activation: Vigorously stir the magnesium turnings before adding the alkyl halide to mechanically break the oxide layer. In some cases, crushing the magnesium with a dry glass rod (carefully!) can initiate the reaction.[1]

    • Chemical Activation: Adding a small amount of 1,2-dibromoethane can be effective. It reacts with the magnesium to form ethylene gas and magnesium bromide, exposing a fresh metal surface.

  • Initiation Techniques:

    • Add a small portion of the this compound solution to the activated magnesium and warm the mixture gently with a heat gun. A color change (often cloudy or brownish) and gentle refluxing of the ether indicates initiation.[5]

    • Once initiated, add the remaining alkyl halide solution dropwise to maintain a gentle reflux.

Q2: My reaction starts, but then turns cloudy/dark and the yield of the Grignard reagent is low. What is happening?

A2: This often indicates the occurrence of side reactions. For a primary alkyl halide like this compound, the most likely side reaction is Wurtz-type coupling.[6][7]

Understanding the Side Reaction:

  • Wurtz Coupling: The already formed Grignard reagent can act as a nucleophile and react with the unreacted this compound in an SN2 reaction. This results in a homocoupled dimer (1,4-dimethyl-2,5-diphenylhexane) and magnesium bromide. This is a significant side reaction, especially with primary or benzylic halides.[6][7][8][9]

Troubleshooting Steps to Minimize Wurtz Coupling:

  • Slow Addition: Add the this compound solution to the magnesium suspension very slowly and at a rate that maintains a gentle reflux. This keeps the concentration of the alkyl halide low, minimizing the chance of it reacting with the formed Grignard reagent.

  • Dilution: Use a sufficient volume of anhydrous ether or THF to keep the reactants dilute.

  • Temperature Control: While some initial heating may be necessary for initiation, avoid excessive heating during the addition, as this can favor the Wurtz coupling reaction.

Q3: Could the steric hindrance from the beta-methyl group in this compound be causing problems?

A3: Yes, steric hindrance can play a role, although it is less of a factor for primary alkyl halides compared to secondary or tertiary ones. The methyl group at the beta position can slightly hinder the approach of the alkyl halide to the magnesium surface. However, with proper activation and reaction conditions, this is usually overcome. Steric hindrance is a more significant concern in the subsequent reactions of the Grignard reagent with sterically hindered electrophiles.[10][11]

Q4: Are there alternative solvents I can use if diethyl ether is not working well?

A4: Tetrahydrofuran (THF) is a common alternative to diethyl ether for Grignard reagent formation. THF is a better solvating agent for the magnesium species and can sometimes facilitate the reaction with less reactive or sterically hindered alkyl halides.[3] It is important to use dry, freshly distilled THF.

Quantitative Data Summary

ParameterRecommendationRationale
Temperature Gentle reflux (approx. 35°C for diethyl ether)To maintain a steady reaction rate without promoting side reactions.
Addition Rate Dropwise, maintaining gentle refluxTo keep the concentration of alkyl halide low and minimize Wurtz coupling.
Solvent Anhydrous diethyl ether or THFEssential for stabilizing the Grignard reagent and preventing its decomposition.
Magnesium 1.1 - 1.2 equivalentsA slight excess ensures complete reaction of the alkyl halide.
Initiator 1-2 small crystals of IodineTo activate the magnesium surface by removing the oxide layer.

Experimental Protocol: Formation of (2-methyl-3-phenylpropyl)magnesium bromide

This protocol is adapted from procedures for structurally similar beta-branched alkyl halides.[4][12]

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas manifold

Procedure:

  • Preparation: Assemble the glassware and flame-dry all components under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) and a small crystal of iodine into the reaction flask. Gently warm the flask with a heat gun under a flow of inert gas until the iodine sublimes and its color begins to fade.

  • Solvent Addition: Add a portion of anhydrous diethyl ether to the flask to cover the magnesium.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous diethyl ether. Add a small amount (approx. 10%) of this solution to the stirred magnesium suspension. The reaction should initiate, indicated by a gentle reflux and a cloudy appearance of the solution. If it does not start, gently warm the flask.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a steady but gentle reflux.

  • Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray or brownish solution is the Grignard reagent and should be used immediately.

Visual Troubleshooting Guide

Troubleshooting_Grignard_Formation start Reaction Fails to Initiate check_anhydrous Are all reagents and glassware scrupulously dry? start->check_anhydrous Check check_mg_activation Is the magnesium surface activated? check_anhydrous->check_mg_activation Yes solution_dry Dry all glassware (flame or oven). Use anhydrous, distilled solvent. check_anhydrous->solution_dry No check_initiation_temp Was gentle heating applied for initiation? check_mg_activation->check_initiation_temp Yes solution_activate_mg Add an iodine crystal. Use mechanical stirring/crushing. Consider 1,2-dibromoethane. check_mg_activation->solution_activate_mg No solution_heat Gently warm a small portion of the reaction mixture with a heat gun. check_initiation_temp->solution_heat No problem_side_reaction Reaction starts but yield is low. Mixture turns dark/cloudy. check_initiation_temp->problem_side_reaction Yes, but... solution_dry->check_mg_activation solution_activate_mg->check_initiation_temp success Successful Grignard Formation solution_heat->success check_addition_rate Was the alkyl halide added slowly? problem_side_reaction->check_addition_rate Investigate check_concentration Is the reaction mixture sufficiently dilute? check_addition_rate->check_concentration Yes solution_slow_addition Add alkyl halide dropwise to maintain a gentle, steady reflux. check_addition_rate->solution_slow_addition No solution_dilute Use an adequate volume of anhydrous solvent. check_concentration->solution_dilute No check_concentration->success Yes solution_slow_addition->success solution_dilute->success

Caption: Troubleshooting workflow for failed Grignard reagent formation.

References

Technical Support Center: Purification of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from (3-Bromo-2-methylpropyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and solutions to ensure the highest possible purity of the final product.

Issue 1: Product is contaminated with starting material, (2-methylpropyl)benzene.

  • Possible Cause: Incomplete reaction during synthesis.

  • Solution:

    • Fractional Distillation: Due to the difference in boiling points, fractional distillation is an effective method. This compound has an estimated boiling point of 219-220°C, while (2-methylpropyl)benzene boils at a lower temperature. Careful fractionation should effectively separate the two.

    • Column Chromatography: If distillation is not sufficiently effective, column chromatography can be employed. This compound is more polar than (2-methylpropyl)benzene and will elute later.

Issue 2: Presence of alkene impurity, 2-methyl-3-phenylprop-1-ene.

  • Possible Cause: Elimination side-reaction occurring during synthesis, often favored by high temperatures or the presence of a base.[1]

  • Solution:

    • Column Chromatography: This is the most effective method for separating the alkene from the desired product. The polarity difference allows for good separation on a silica gel column.

    • Oxidative Workup (for trace amounts): A dilute solution of potassium permanganate can be used to oxidize the alkene, followed by an aqueous workup and subsequent purification by distillation or chromatography. This should be used with caution as it can potentially affect the desired product.

Issue 3: Product appears yellow or brown.

  • Possible Cause: Presence of trace amounts of bromine or other colored impurities.

  • Solution:

    • Aqueous Wash: Wash the crude product with a dilute solution of sodium thiosulfate or sodium bisulfite to quench any remaining bromine.

    • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and stir with a small amount of activated carbon to adsorb colored impurities. Filter and then proceed with distillation or chromatography.

Issue 4: Low yield after purification.

  • Possible Cause:

    • Product loss during aqueous workup if emulsions form.

    • Decomposition on the chromatography column.

    • Inefficient fractionation during distillation.

  • Solution:

    • Workup: To break emulsions, add a small amount of brine or a different organic solvent.

    • Chromatography: Deactivate the silica gel with a small amount of triethylamine in the eluent to prevent decomposition of the acid-sensitive bromoalkane.

    • Distillation: Ensure the distillation column is well-insulated and the distillation is performed slowly to allow for proper separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The most common impurities are unreacted starting material ((2-methylpropyl)benzene) and the elimination byproduct (2-methyl-3-phenylprop-1-ene).[1] Trace amounts of bromine and other side-products from the radical bromination reaction may also be present.

Q2: Which purification method is generally preferred for this compound?

For initial, bulk purification to remove the majority of lower-boiling impurities, fractional distillation is often preferred. For achieving very high purity and removing structurally similar impurities like the corresponding alkene, flash column chromatography is more effective.[2][3]

Q3: How can I monitor the purity of my fractions during purification?

  • Thin Layer Chromatography (TLC): A quick and easy way to monitor the progress of column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides a quantitative assessment of purity and can help identify volatile byproducts.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify impurities by comparing the spectra to a reference.[1]

Q4: What is a suitable solvent system for flash column chromatography of this compound?

A non-polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. A low percentage of ethyl acetate (e.g., 1-5%) in hexanes should provide good separation, as this compound is only slightly more polar than the common impurities.

Data Presentation

The following table summarizes the expected efficiency of different purification methods for removing common impurities from this compound.

Purification MethodImpurityExpected EfficiencyPurity AchievedTypical Yield
Fractional Distillation (2-methylpropyl)benzeneHigh>95%85-95%
2-methyl-3-phenylprop-1-eneModerate~90-95%85-95%
Flash Column Chromatography (2-methylpropyl)benzeneVery High>99%80-90%
2-methyl-3-phenylprop-1-eneVery High>99%80-90%
Aqueous Wash (with Na₂S₂O₃) Trace BromineHigh->98%

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection:

    • Collect the initial fraction, which will be enriched in the lower-boiling (2-methylpropyl)benzene.

    • As the temperature at the distillation head rises and stabilizes near the boiling point of this compound (approx. 219-220°C), change the receiving flask to collect the purified product.

    • Monitor the temperature closely; a sharp drop in temperature indicates that the main product has distilled.

  • Analysis: Analyze the collected fractions by GC-MS or NMR to determine their purity.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully load the sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting with a non-polar solvent system (e.g., 99:1 hexanes:ethyl acetate).

    • Collect fractions and monitor their composition using TLC.

    • The less polar impurities will elute first, followed by the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Confirm the purity of the final product using GC-MS and NMR spectroscopy.

Mandatory Visualization

PurificationWorkflow crude Crude this compound distillation Fractional Distillation crude->distillation chromatography Flash Column Chromatography distillation->chromatography impurities1 Low-boiling impurities ((2-methylpropyl)benzene) distillation->impurities1 Separated pure_product Pure Product (>99%) chromatography->pure_product impurities2 Alkene byproduct (2-methyl-3-phenylprop-1-ene) chromatography->impurities2 Separated analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: A typical workflow for the purification of this compound.

TroubleshootingLogic start Impure Product check_impurities Identify Impurities (GC-MS, NMR) start->check_impurities starting_material Starting Material Present? check_impurities->starting_material alkene_impurity Alkene Impurity Present? starting_material->alkene_impurity No distill Fractional Distillation starting_material->distill Yes color_impurity Colored Impurities? alkene_impurity->color_impurity No chromatograph Column Chromatography alkene_impurity->chromatograph Yes wash Aqueous Wash (Na2S2O3) color_impurity->wash Yes pure Pure Product color_impurity->pure No distill->alkene_impurity chromatograph->color_impurity wash->pure

References

How to increase the rate of nucleophilic substitution on (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with nucleophilic substitution reactions on (3-Bromo-2-methylpropyl)benzene.

Troubleshooting Guide: Enhancing Reaction Rates

Q1: My nucleophilic substitution reaction on this compound is extremely slow or not proceeding. What is the likely cause?

A1: The primary issue is the structure of the substrate itself. This compound is a primary alkyl halide, but it is sterically hindered due to the methyl group on the carbon adjacent to the reaction center (the β-carbon) and the bulky phenyl group. This structure, analogous to a neopentyl halide, significantly impedes the backside attack required for a standard Sₙ2 reaction.[1][2][3][4] Consequently, the Sₙ2 pathway is exceptionally slow. An Sₙ1 pathway is also disfavored because it would require the formation of a highly unstable primary carbocation.[5][6][7]

Q2: How can I increase the rate of an Sₙ2 reaction for direct substitution?

A2: To favor the Sₙ2 mechanism and achieve direct substitution, you must optimize conditions to overcome the high activation energy caused by steric hindrance.

  • Choice of Nucleophile: Use a strong, sterically small nucleophile.[8][9] Bulky nucleophiles will fail to react.

  • Solvent Selection: Employ a polar aprotic solvent.[1][10][11][12] These solvents enhance the nucleophile's reactivity by not solvating it as strongly as protic solvents.

  • Temperature: Moderately increasing the temperature can increase the reaction rate.[10][13] However, be cautious, as high temperatures will favor elimination (E2) side reactions.[14][15]

Q3: I am observing a rearranged product instead of the direct substitution product. Why is this happening and how can I control it?

A3: The formation of a rearranged product indicates the reaction is proceeding, at least in part, through an Sₙ1-like mechanism. While a primary carbocation is unstable, under certain conditions (polar protic solvent, weak nucleophile, heat), the leaving group can depart with simultaneous migration of a neighboring group (a hydride or methyl shift) to form a more stable secondary or tertiary carbocation.[5][6][7][16] This rearranged carbocation is then attacked by the nucleophile.

  • To Promote Rearrangement (Sₙ1 pathway): Use a polar protic solvent (e.g., ethanol, water) which stabilizes the carbocation intermediate, a weak nucleophile (the solvent itself often acts as the nucleophile in what is known as a solvolysis reaction), and higher temperatures.[11][12][17]

  • To Avoid Rearrangement (Sₙ2 pathway): Use a polar aprotic solvent and a strong, non-basic nucleophile at the lowest feasible temperature.

Q4: Elimination reactions are a significant side-product. How can I minimize them?

A4: Elimination (E2) is a major competing reaction, especially with strong, basic nucleophiles and at higher temperatures.[14][15]

  • Use a Strong, Non-Basic Nucleophile: Select nucleophiles that are strong but have low basicity. Good examples include I⁻, Br⁻, N₃⁻ (azide), and CN⁻ (cyanide).[18] Avoid strong bases like hydroxides (OH⁻) and alkoxides (RO⁻) if substitution is the desired outcome.[18]

  • Control the Temperature: Use the lowest possible temperature that allows the substitution reaction to proceed at a reasonable rate. Higher temperatures strongly favor elimination over substitution.[10][15][19]

  • Avoid Bulky Bases: Sterically hindered strong bases, like potassium tert-butoxide (KOt-Bu), are specifically designed to favor elimination and should be avoided.[3][8]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism (Sₙ1 or Sₙ2) for nucleophilic substitution on this compound?

A1: Due to the substrate's structure, neither mechanism is ideal. It is a primary alkyl halide, which suggests Sₙ2, but it has significant steric hindrance, which disfavors Sₙ2.[3][4] It is resistant to Sₙ1 because of the instability of the resulting primary carbocation.[7] The reaction outcome is highly dependent on the chosen conditions. Sₙ2 can be forced under specific conditions, while Sₙ1-type reactions will almost certainly involve carbocation rearrangement.[5][16]

Q2: Which solvent is best for this reaction?

A2: The best solvent depends on the desired outcome:

  • For Sₙ2 (Direct Substitution): A polar aprotic solvent like DMSO, DMF, or acetone is recommended. These solvents maximize the nucleophile's strength.[10][11][12] For example, the reaction of bromoethane with potassium iodide is 500 times faster in acetone than in methanol.[12]

  • For Sₙ1 (with Rearrangement): A polar protic solvent like ethanol, methanol, or water is necessary to stabilize the carbocation intermediate.[1][17]

Q3: How does the choice of nucleophile affect the reaction rate?

A3: The nucleophile is critical. For an Sₙ2 reaction, a stronger nucleophile leads to a faster reaction.[4][9] Nucleophilicity generally increases with negative charge and decreases with electronegativity within the same row of the periodic table.[11] For this sterically hindered substrate, a small nucleophile is crucial.

Q4: Is bromide a good enough leaving group?

A4: Yes, bromide (Br⁻) is a good leaving group because it is the conjugate base of a strong acid (HBr) and can stabilize the negative charge.[17][20][21] The C-Br bond is weaker than a C-Cl or C-F bond, making it easier to break.[22] While iodide (I⁻) is a better leaving group, bromide is generally sufficient for these reactions.[23]

Data Presentation

Table 1: Relative Rates of Sₙ2 Reactions for Various Nucleophiles (Data is generalized for Sₙ2 reactions and illustrates the importance of nucleophile strength. Rates are relative to methanol.)

NucleophileFormulaSolventRelative RateNucleophile Class
MethanolCH₃OHCH₃OH1Weak / Weak Base
BromideBr⁻CH₃OH20,000Good / Weak Base
ChlorideCl⁻CH₃OH1,000Good / Weak Base
AzideN₃⁻CH₃OH100,000Good / Weak Base
CyanideCN⁻CH₃OH100,000Good / Weak Base
IodideI⁻CH₃OH200,000Good / Weak Base
MethoxideCH₃O⁻CH₃OH500,000Strong / Strong Base

Table 2: Effect of Solvent on Sₙ2 Reaction Rate (Illustrative data for the reaction of 1-Bromobutane with Azide (N₃⁻))

SolventTypeDielectric Constant (ε)Relative Rate
MethanolPolar Protic331
WaterPolar Protic807
DMSOPolar Aprotic471,300
DMFPolar Aprotic372,800

Experimental Protocols

Protocol 1: Optimized Sₙ2 Reaction for Direct Substitution (e.g., with Sodium Azide)

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Sodium Azide (NaN₃) (1.5 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Round-bottom flask with a reflux condenser and magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve this compound in anhydrous DMF in the round-bottom flask.

    • Add sodium azide to the solution.

    • Heat the reaction mixture to 60-80 °C with vigorous stirring. Note: Use the lowest temperature that gives a reasonable reaction rate to minimize E2 side products.

    • Monitor the reaction progress using TLC or GC-MS. The reaction may require several hours to 24+ hours due to steric hindrance.

    • Upon completion, cool the mixture to room temperature.

    • Quench the reaction by pouring it into a separatory funnel containing water.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

Protocol 2: Sₙ1 Reaction with Rearrangement (Solvolysis in Ethanol)

  • Reagents & Setup:

    • This compound (1.0 eq)

    • Absolute Ethanol (used as both solvent and nucleophile)

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve this compound in absolute ethanol.

    • Heat the solution to reflux. Note: This reaction is typically very slow and may require prolonged heating.[7]

    • Monitor the reaction for the disappearance of starting material and the appearance of the rearranged ether product (2-ethoxy-2-methyl-1-phenylpropane).

    • Upon completion, cool the reaction mixture.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water to remove any HBr formed.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the product via column chromatography or distillation.

Visualizations

SN1_SN2_Pathways cluster_substrate Starting Material cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway Substrate This compound TS_SN2 Hindered Transition State Substrate->TS_SN2 Strong, Small Nu: Polar Aprotic Solvent Carbocation1 Unstable 1° Carbocation (High Energy) Substrate->Carbocation1 Weak Nu: Polar Protic Solvent Heat Prod_SN2 Direct Substitution Product TS_SN2->Prod_SN2 Very Slow Rearrangement 1,2-Hydride Shift Carbocation1->Rearrangement Fast Carbocation2 Stable 3° Carbocation Rearrangement->Carbocation2 Prod_SN1 Rearranged Product Carbocation2->Prod_SN1 Nu: Attack

Caption: Competing Sₙ1 and Sₙ2 pathways for this compound.

Workflow start Goal direct_sub Direct Substitution Product? start->direct_sub Yes rearranged_sub Rearranged Product? start->rearranged_sub No sn2_path Favor SN2 Pathway direct_sub->sn2_path sn1_path Favor SN1 Pathway rearranged_sub->sn1_path nuc_sn2 Use Strong, Small Nucleophile (e.g., N3-, CN-, I-) sn2_path->nuc_sn2 sol_sn2 Use Polar Aprotic Solvent (e.g., DMF, DMSO) nuc_sn2->sol_sn2 temp_sn2 Use Moderate Temp (e.g., 60-80°C) sol_sn2->temp_sn2 outcome_sn2 Result: Direct Substitution (Slow Rate) temp_sn2->outcome_sn2 nuc_sol_sn1 Use Weak Nucleophile & Polar Protic Solvent (e.g., EtOH, H2O) sn1_path->nuc_sol_sn1 temp_sn1 Use High Temp (Reflux) nuc_sol_sn1->temp_sn1 outcome_sn1 Result: Rearranged Product temp_sn1->outcome_sn1

Caption: Workflow for selecting conditions for nucleophilic substitution.

References

Technical Support Center: Multi-Step Synthesis of Polysubstituted Benzenes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the multi-step synthesis of polysubstituted benzenes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during the synthesis of polysubstituted benzenes, providing explanations and actionable solutions.

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

Question: My electrophilic aromatic substitution reaction is producing a mixture of ortho, meta, and para isomers. How can I improve the regioselectivity?

Answer: Poor regioselectivity in EAS is a common challenge governed by the electronic and steric effects of the substituents already present on the benzene ring.[1][2] Here’s a breakdown of the directing effects and strategies to enhance selectivity:

  • Understanding Directing Effects:

    • Activating Groups (Ortho, Para-directing): These groups donate electron density to the ring, making it more nucleophilic and activating it towards electrophilic attack.[3][4] They stabilize the carbocation intermediate formed during ortho and para attack through resonance or inductive effects.[5][6][7] Examples include -OH, -OR, -NH2, and alkyl groups.[3]

    • Deactivating Groups (Meta-directing): These groups withdraw electron density from the ring, making it less reactive.[3][4] They destabilize the carbocation intermediates for ortho and para attack more than for meta attack.[2] Examples include -NO2, -CN, -SO3H, and -COR.[3]

    • Halogens (Ortho, Para-directing Deactivators): Halogens are a unique case. They are deactivating due to their inductive electron withdrawal but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance.[4][8]

  • Troubleshooting Strategies:

    • Order of Reactions: The sequence in which you introduce substituents is critical.[3][9][10] Plan your synthesis to install a group with the desired directing effect first. For a meta-disubstituted product, introduce a meta-directing group first. For ortho/para products, start with an ortho, para-directing group.

    • Steric Hindrance: Bulky substituents can hinder attack at the ortho position, leading to a higher proportion of the para product.[1][3] You can leverage this by using a bulky directing group or by introducing a bulky substituent in a preceding step.

    • Blocking Groups: In some cases, a reversible reaction like sulfonation can be used to temporarily block a position (e.g., the para position), forcing the next substituent to add to an ortho position. The sulfonic acid group can then be removed.

    • Alternative Strategies: For highly specific regioselectivity, consider methods like Directed ortho-Metalation (DoM), which can provide exclusive ortho substitution.[11][12][13][14]

Issue 2: Low Yields in Friedel-Crafts Reactions

Question: I am experiencing low yields and side reactions in my Friedel-Crafts alkylation/acylation. What could be the cause and how can I optimize the reaction?

Answer: Low yields in Friedel-Crafts reactions are often due to several known limitations of this reaction type.

  • Common Problems and Solutions:

    • Polyalkylation (Alkylation): The initial alkylation product is more reactive than the starting material because alkyl groups are activating.[1] This can lead to multiple alkylations on the same ring.

      • Solution: Use a large excess of the benzene starting material to favor mono-alkylation.

    • Carbocation Rearrangement (Alkylation): Primary alkyl halides can rearrange to more stable secondary or tertiary carbocations, leading to the introduction of an isomeric alkyl group.[1]

      • Solution: To introduce a straight-chain alkyl group, it is often better to perform a Friedel-Crafts acylation followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction).[10]

    • Deactivated Rings: Friedel-Crafts reactions do not work on strongly deactivated rings (e.g., nitrobenzene, benzenesulfonic acid).[4][9][15][16] The electron-withdrawing group makes the ring too unreactive.

      • Solution: Plan your synthetic route to perform the Friedel-Crafts reaction before introducing strongly deactivating groups.[10]

    • Incompatible Substituents: Aromatic rings with -NH2, -NHR, or -NR2 substituents are not suitable for Friedel-Crafts reactions because the Lewis acid catalyst (e.g., AlCl3) reacts with the basic nitrogen atom, deactivating the ring.[17][18]

      • Solution: The amino group can be protected, for example, by converting it into an amide. The amide is less basic and the protecting group can be removed after the Friedel-Crafts step.[17][19]

Issue 3: Difficulty in Separating Isomeric Products

Question: My reaction has produced a mixture of ortho and para isomers that are difficult to separate by column chromatography. What other purification techniques can I use?

Answer: The separation of constitutional isomers, particularly ortho and para isomers, can be challenging due to their similar polarities.[20]

  • Purification Strategies:

    • Fractional Crystallization: If the products are crystalline, their different packing abilities in a crystal lattice can sometimes be exploited through fractional crystallization. This involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. One isomer may crystallize out preferentially.

    • Preparative High-Performance Liquid Chromatography (HPLC): Reverse-phase (e.g., C18) or normal-phase preparative HPLC can often provide better separation of isomers than standard column chromatography.[20]

    • Supercritical Fluid Chromatography (SFC): SFC can sometimes offer better resolution for the separation of isomers compared to HPLC.

    • Chemical Derivatization: In some cases, it may be possible to selectively react one isomer to form a derivative with significantly different physical properties, allowing for easier separation. The original functionality can then be regenerated.

Issue 4: Catalyst Deactivation in Cross-Coupling Reactions

Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or incomplete. I suspect catalyst deactivation. What are the common causes and how can I prevent it?

Answer: Catalyst deactivation is a significant challenge in cross-coupling reactions. Several factors can contribute to the loss of catalytic activity.

  • Causes of Deactivation and Mitigation Strategies:

    • Oxidation of Phosphine Ligands: The phosphine ligands commonly used are susceptible to oxidation, which can deactivate the palladium catalyst.[21]

      • Solution: Ensure all reagents and solvents are rigorously deoxygenated and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

    • Undesired Side Reactions with Functional Groups: Certain functional groups on the substrates can react with the catalyst or intermediates in the catalytic cycle. For example, nitro groups can deactivate the catalyst.[21]

      • Solution: Choose a more robust catalyst system or consider using protecting groups for incompatible functionalities.

    • Formation of Inactive Palladium Species: The catalyst can sometimes aggregate to form inactive palladium black or form stable, inactive complexes.

      • Solution: The choice of ligand is crucial. Bulky, electron-rich phosphine ligands often stabilize the active catalytic species and prevent aggregation. Using pre-catalysts can also ensure efficient generation of the active catalyst.

    • Insufficiently Reactive Substrates: Some aryl halides (e.g., chlorides) are less reactive and may require more active catalysts or harsher reaction conditions, which can also lead to catalyst decomposition.

      • Solution: Use more reactive starting materials (e.g., bromides or triflates) if possible, or screen different catalyst systems (ligands and palladium sources) to find one that is more active at lower temperatures.

Data Summary Tables

Table 1: Regioselectivity in the Nitration of Monosubstituted Benzenes
Substituento/p or m-directorRelative Reactivity (Benzene = 1)% Ortho% Meta% Para
-OHo, p1000~40-50<5~50-60
-CH3o, p2558.54.537
-Clo, p0.03330169
-COOHm0.00322762
-NO2m6 x 10⁻⁸6931

Data compiled from various organic chemistry resources.

Table 2: Common Conditions for Cross-Coupling Reactions
Reaction NameTypical Electrophile (Ar-X)Typical NucleophilePalladium SourceLigandBaseSolvent
Suzuki Br, I, OTf, ClAr-B(OR)2Pd(OAc)2, Pd(PPh3)4PPh3, SPhos, XPhosK2CO3, Cs2CO3Toluene, Dioxane, H2O
Heck Br, I, OTfAlkenePd(OAc)2PPh3, P(o-tol)3Et3N, K2CO3DMF, Acetonitrile
Sonogashira Br, I, OTfTerminal AlkynePdCl2(PPh3)2PPh3Et3N, PiperidineTHF, Toluene
Buchwald-Hartwig Br, I, OTf, ClAmine (R2NH)Pd(OAc)2, Pd2(dba)3BINAP, XantphosNaOtBu, K3PO4Toluene, Dioxane

This table provides general starting conditions. Optimization is often necessary.

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation
  • To a stirred suspension of anhydrous aluminum chloride (AlCl3, 1.1 equivalents) in an inert, dry solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere at 0 °C, add the acyl chloride (1.0 equivalent) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes.

  • Add the aromatic substrate (1.2 equivalents) dissolved in DCM to the reaction mixture dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • In a reaction vessel, combine the aryl halide (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the palladium source (e.g., Pd(PPh3)4, 0.02-0.05 equivalents), and the base (e.g., K2CO3, 2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impure Product) check_regio Check Regioselectivity: Mixture of Isomers? start->check_regio check_yield Check Yield: Is it significantly low? check_regio->check_yield No adjust_directing_groups Adjust Synthetic Route: - Change order of substitution - Use blocking groups check_regio->adjust_directing_groups Yes check_purity Check Purity: Difficult to separate isomers? check_yield->check_purity No fc_limitations Review Friedel-Crafts Limitations: - Polyalkylation? - Rearrangement? - Deactivated ring? check_yield->fc_limitations Yes purification_method Optimize Purification: - Fractional Crystallization - Preparative HPLC check_purity->purification_method Yes end Optimized Synthesis check_purity->end No steric_considerations Consider Steric Hindrance: - Use bulkier groups for para-selectivity adjust_directing_groups->steric_considerations adjust_directing_groups->end dom_strategy Alternative Strategy: - Directed ortho-Metalation (DoM) steric_considerations->dom_strategy dom_strategy->end protecting_groups Use Protecting Groups: - e.g., for anilines fc_limitations->protecting_groups fc_limitations->end protecting_groups->end purification_method->end

Caption: Troubleshooting workflow for polysubstituted benzene synthesis.

synthetic_strategy_relationship cluster_eas Electrophilic Aromatic Substitution (EAS) cluster_cross_coupling Cross-Coupling Reactions friedel_crafts Friedel-Crafts (Alkylation/Acylation) polysubstituted_benzene Target Polysubstituted Benzene friedel_crafts->polysubstituted_benzene nitration Nitration nitration->polysubstituted_benzene halogenation Halogenation halogenation->polysubstituted_benzene sulfonation Sulfonation sulfonation->polysubstituted_benzene suzuki Suzuki suzuki->polysubstituted_benzene heck Heck heck->polysubstituted_benzene sonogashira Sonogashira sonogashira->polysubstituted_benzene dom Directed ortho-Metalation (DoM) dom->polysubstituted_benzene protecting_group_chem Protecting Group Chemistry protecting_group_chem->friedel_crafts Enables reaction on substituted anilines protecting_group_chem->suzuki Protects sensitive functional groups

Caption: Interplay of synthetic strategies for polysubstituted benzenes.

References

Work-up procedure for reactions containing (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions containing (3-Bromo-2-methylpropyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

This compound is a halogenated alkylbenzene, making it a versatile substrate in organic synthesis. The presence of the bromine atom on the propyl chain allows it to participate in several key reactions:

  • Nucleophilic Substitution (SN1 and SN2): The polarized carbon-bromine bond makes the carbon atom electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the nucleophile, solvent, and reaction conditions.[1]

  • Elimination Reactions (E1 and E2): Under basic conditions, this compound can undergo elimination reactions to form alkenes. The use of a sterically bulky base, such as potassium tert-butoxide, typically favors the formation of the less substituted alkene (Hofmann product), 2-methyl-3-phenylprop-1-ene.[1]

  • Cross-Coupling Reactions: This compound can serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[1]

  • Grignard Reagent Formation: Like other alkyl halides, it can react with magnesium in an anhydrous ether solvent to form a Grignard reagent, which is a potent nucleophile for various synthetic transformations.

Q2: What are the common side reactions to be aware of?

Several side reactions can occur, potentially reducing the yield and purity of the desired product:

  • Carbocation Rearrangements: In reactions proceeding through an SN1 or E1 mechanism, the initial primary carbocation can rearrange to a more stable secondary or tertiary carbocation, leading to a mixture of products.[1]

  • Formation of Constitutional Isomers: During elimination reactions, if there are multiple beta-hydrogens that can be abstracted, a mixture of alkene isomers can be formed.[1]

  • Hydrolysis: In the presence of water or other protic solvents, alkyl halides can undergo hydrolysis, which can be a significant issue, especially with reactive reagents like Grignard reagents that must be prepared under anhydrous conditions.[2]

Q3: What are the key physical properties of this compound relevant to a work-up?

Knowing the physical properties is crucial for planning an effective separation and purification strategy.

PropertyValueReference
Molecular FormulaC10H13Br[3][4]
Molecular Weight213.11 g/mol [3]
Boiling PointNot available[3]
DensityNot available[3]
SolubilityInsoluble in water, soluble in organic solvents.[5]

Troubleshooting Guides

Problem 1: Low or no product yield after the reaction.

Possible Cause Troubleshooting Step
Incomplete reaction Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR). If the reaction has stalled, consider extending the reaction time, increasing the temperature, or adding more of the limiting reagent.
Degradation of starting material or product This compound can be sensitive to strong bases or high temperatures, leading to elimination side reactions. Consider using milder reaction conditions.
Issues with reagents Ensure the purity and reactivity of all reagents, especially if using moisture-sensitive compounds like Grignard reagents.[2]
Loss of product during work-up The product may have some solubility in the aqueous phase, especially if the organic solvent volume is insufficient. Ensure adequate solvent is used for extraction. Emulsion formation can also trap the product; see Problem 2.

Problem 2: An emulsion formed during the aqueous wash, making layer separation difficult.

Possible Cause Troubleshooting Step
Presence of surfactants or fine solids Add a small amount of a saturated brine solution (NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion.
Vigorous shaking during extraction Gently invert the separatory funnel multiple times instead of vigorous shaking.
Similar densities of organic and aqueous layers Add more of the organic solvent to decrease the density of the organic layer and facilitate separation.
Fine particulate matter Filter the entire mixture through a pad of Celite or glass wool to remove any solid particles that may be stabilizing the emulsion.

Problem 3: The final product is impure, containing starting materials or byproducts.

Possible Cause Troubleshooting Step
Incomplete reaction As mentioned in Problem 1, ensure the reaction has gone to completion before initiating the work-up.
Ineffective washing Perform multiple washes with appropriate aqueous solutions to remove unreacted reagents and water-soluble byproducts. For example, a wash with a dilute acid can remove basic impurities, while a wash with a dilute base can remove acidic impurities. A final wash with brine helps to remove residual water.
Co-distillation or co-elution during purification If using distillation, ensure the boiling points of the product and impurities are sufficiently different. For column chromatography, optimize the solvent system to achieve better separation of the components.
Formation of azeotropes If an azeotrope is suspected during distillation, consider alternative purification methods like column chromatography or recrystallization (if the product is a solid at a lower temperature).

Experimental Protocols

General Work-up Procedure for a Reaction Involving this compound

This protocol outlines a general procedure for the work-up of a reaction where this compound is a component in a non-aqueous reaction mixture.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature or 0 °C in an ice bath.

    • Slowly and carefully add a quenching solution. For many reactions, this will be deionized water or a saturated aqueous solution of ammonium chloride (NH4Cl). Caution: The quenching process may be exothermic.

  • Phase Separation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction was run in a water-miscible solvent (e.g., THF, acetone), add a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane to extract the product.

    • Allow the layers to separate. The organic layer containing the product will typically be the top layer if using diethyl ether or ethyl acetate, and the bottom layer if using dichloromethane.

  • Washing the Organic Layer:

    • Drain the aqueous layer.

    • Wash the organic layer sequentially with:

      • Deionized water to remove water-soluble impurities.

      • A saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any acidic byproducts.

      • A saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water in the organic layer.

    • After each wash, allow the layers to separate and drain the aqueous layer.

  • Drying the Organic Layer:

    • Drain the washed organic layer into an Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

    • Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that the organic layer is dry.

  • Solvent Removal:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • Purification of the Crude Product:

    • The crude this compound can be purified by one of the following methods:

      • Distillation: If the product is a liquid and has a sufficiently different boiling point from any impurities.

      • Column Chromatography: Using silica gel and an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to separate the product from non-volatile impurities.

Visualizations

Below are diagrams illustrating key workflows and concepts related to the work-up of reactions containing this compound.

Workup_Workflow ReactionMixture Reaction Mixture Quenching Quenching (e.g., add H₂O or sat. NH₄Cl) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (add organic solvent) Quenching->Extraction Washing Washing Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Drying Organic Layer (add MgSO₄ or Na₂SO₄) Washing->Drying Filtration Filtration Drying->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General experimental workflow for the work-up and purification of this compound.

Troubleshooting_Logic Start Work-up Issue? Emulsion Emulsion Formation Start->Emulsion Yes LowYield Low Product Yield Start->LowYield No AddBrine Add Brine / Filter Emulsion->AddBrine ImpureProduct Impure Product LowYield->ImpureProduct No CheckReaction Check Reaction Completion LowYield->CheckReaction OptimizePurification Optimize Purification ImpureProduct->OptimizePurification

Caption: A logical decision tree for troubleshooting common work-up problems.

References

How to handle and dispose of (3-Bromo-2-methylpropyl)benzene waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of (3-Bromo-2-methylpropyl)benzene waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is a halogenated alkylbenzene, a class of organic compounds recognized for their utility as precursors in a wide array of chemical transformations.[1] The presence of the bromine atom makes it a key intermediate in organic synthesis, particularly in nucleophilic substitution and cross-coupling reactions.[1] However, it also presents several hazards that must be managed carefully.

Table 1: Physicochemical and Hazard Data for this compound and Similar Halogenated Compounds

PropertyValue / ClassificationSource
Chemical Formula C₁₀H₁₃Br[1][2]
Molecular Weight 213.11 g/mol [1][2]
Appearance Colorless liquid (predicted)[1][3]
Solubility Insoluble in water; soluble in organic solvents.[1][3]
GHS Hazard Classes Flammable Liquid[4]
Skin Irritant[2][4]
Serious Eye Irritant[2]
May cause respiratory irritation.[2]
Toxic to aquatic life with long-lasting effects.[4]

Troubleshooting and Protocols

Handling and Storage

Q2: What are the essential safety precautions for working with this compound?

Due to its hazardous properties, all work with this compound must be conducted with strict adherence to safety protocols to minimize exposure and risk.

Experimental Protocol 1: Safe Handling Procedure

  • Preparation: All manipulations must be performed inside a certified chemical fume hood.[5] Ensure safety shower and eyewash stations are accessible.[6]

  • PPE: Don appropriate Personal Protective Equipment (PPE). (See Table 2).

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as vapors can form explosive mixtures with air.[4][7]

  • Handling: Use only non-sparking tools.[4][7] Avoid inhalation of vapors and direct contact with skin and eyes.[6]

  • Storage: Keep the container tightly closed when not in use.[4][7][8]

  • Cleanup: After handling, wash hands and any exposed skin thoroughly.[4][7] Decontaminate the work surface.

G cluster_prep Preparation cluster_ppe Personal Protection cluster_handling Chemical Handling cluster_cleanup Post-Handling a Verify Fume Hood Function b Locate Emergency Equipment c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Ground Equipment c->d e Transfer Chemical (Use Non-Sparking Tools) d->e f Seal Container Immediately After Use e->f g Clean Work Area f->g h Doff PPE Correctly g->h i Wash Hands Thoroughly h->i

Caption: Experimental Workflow for Safe Handling.

Table 2: Personal Protective Equipment (PPE) Checklist

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (refer to manufacturer's specifications for brominated compounds).Prevents skin contact and absorption.[5]
Eye/Face Protection Safety glasses with side shields or chemical goggles.[4][7]Protects eyes from splashes and vapors.
Skin/Body Protection Flame-retardant, antistatic lab coat.[4] Closed-toe shoes.Protects against spills and fire hazards.
Respiratory Protection Required if vapors or aerosols are generated outside a fume hood.[4]Prevents respiratory tract irritation.[2]
Waste Disposal

Q3: How do I properly dispose of this compound waste?

This compound is a halogenated organic waste .[9] Proper segregation is the most critical step in its disposal. Mixing halogenated and non-halogenated waste streams is a costly and non-compliant practice.[5][10]

Experimental Protocol 2: Waste Collection and Segregation

  • Select Container: Obtain a designated, leak-proof waste container with a screw-top cap, compatible with halogenated organic liquids.[5][8][10]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" tag to the container.[5][8] Clearly write the full chemical name, "this compound," and any other components of the waste stream. Do not use abbreviations.[8]

  • Segregation: Collect waste containing this compound ONLY in the designated Halogenated Organic Waste container.

  • Closure: Keep the waste container closed at all times except when actively adding waste.[5][8][11]

  • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory, ensuring it is in secondary containment.[5]

  • Disposal Request: Once the container is full (not exceeding 90% capacity), submit a request for pickup through your institution's Environmental Health and Safety (EHS) department.[12]

Q4: Why is it so important to keep halogenated waste separate from non-halogenated waste?

Separation is crucial for both financial and environmental reasons.

  • Disposal Method: Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[10] Halogenated solvents cannot; they require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like hydrogen bromide).[9][10]

  • Cost: The disposal cost for halogenated waste is significantly higher—often two to three times more—than for non-halogenated waste.[5][10][11] Contaminating a large drum of non-halogenated solvent with even a small amount of a brominated compound can force the entire drum to be treated as more expensive halogenated waste.[10]

G cluster_this_compound This compound start Generated Chemical Waste decision Does the waste contain a halogen (Br, Cl, F, I)? start->decision halogen HALOGENATED WASTE CONTAINER decision->halogen  Yes non_halogen NON-HALOGENATED WASTE CONTAINER decision->non_halogen No   compound Contains Bromine (Br) compound->decision

Caption: Waste Segregation Decision Logic.

Q5: What should I absolutely NOT mix with this compound waste?

To ensure safety and compliance, avoid mixing halogenated waste with the following:

Table 3: Waste Incompatibility Chart

Do NOT Mix WithReason
Non-Halogenated Solvents Increases disposal cost and complicates treatment.[10][11]
Strong Acids or Bases Can cause violent reactions or degradation of the container.[5][11]
Heavy Metals (e.g., Mercury, Lead) These are regulated under different waste codes and require separate disposal streams.[5][11]
Acutely Toxic "P-listed" Wastes These have stricter disposal regulations.[5]
Solid Debris Items like stir bars, sharps, or paper towels should be disposed of separately.[10]
Aqueous Solutions Minimize water content to the fullest extent possible.[5][11]
Emergency Procedures

Q6: I've spilled a small amount of this compound. How do I clean it up?

For small spills contained within a chemical fume hood, follow this procedure. For any large spill or any spill outside of a fume hood, evacuate the area and contact your institution's EHS or emergency response team immediately.[8]

Experimental Protocol 3: Small Spill Cleanup Procedure

  • Alert Personnel: Notify others in the immediate area.

  • Containment: Ensure the spill is contained within the fume hood.

  • Absorb: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to soak up the liquid.[5][6]

  • Collection: Carefully collect the contaminated absorbent material using non-sparking tools. Place it into a heavy-duty plastic bag or a sealable container.[5][8]

  • Disposal: Seal and label the container as "Hazardous Waste" with the chemical name. Dispose of it through your EHS department.[5][8]

  • Decontaminate: Clean the spill area thoroughly.

Q7: What are the first aid measures for exposure?

Immediate action is required in case of exposure.

Table 4: First Aid Summary

Exposure RouteFirst Aid Procedure
Skin Contact Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[4][6][7]
Eye Contact Rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6][7]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.[6][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]

References

Stabilizing (3-Bromo-2-methylpropyl)benzene for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (3-Bromo-2-methylpropyl)benzene

Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information for the long-term stabilization and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for long-term stability of this compound?

A1: To ensure long-term stability and prevent degradation, this compound should be stored under controlled conditions. The recommended storage involves using an amber glass container to protect against light-induced radical reactions and maintaining a cool environment, specifically between 2–8°C.[1] It is also crucial to store the compound under an inert atmosphere, such as nitrogen (N₂) or argon (Ar), to prevent oxidation and hydrolysis.[1] The container must be sealed airtight to avoid evaporation and exposure to moisture.[1]

Q2: What are the primary degradation pathways for this compound?

A2: this compound, like other alkyl halides, is susceptible to several degradation pathways. The main routes are nucleophilic substitution and elimination reactions.[1][2][3]

  • Hydrolysis (Substitution): In the presence of water (moisture), the compound can undergo hydrolysis, a nucleophilic substitution reaction (SN1 or SN2), where the bromine atom is replaced by a hydroxyl group, forming the corresponding alcohol.

  • Elimination: Under basic conditions or at elevated temperatures, the compound can undergo an elimination reaction (E1 or E2) to form an alkene.[1]

  • Photochemical Degradation: Exposure to light, particularly UV radiation, can initiate radical reactions, leading to the cleavage of the carbon-bromine bond and subsequent decomposition.[1]

Q3: What are the visible signs of degradation in a sample of this compound?

A3: Visual inspection can often provide the first indication of compound degradation. Key signs to look for include:

  • Color Change: A pure sample of an alkyl halide is typically colorless.[4] The development of a yellow or brownish tint can indicate the formation of degradation products or impurities.

  • Phase Separation or Precipitation: The formation of a solid precipitate or a separate liquid layer can suggest hydrolysis or other side reactions have occurred.

  • Pressure Buildup: For sealed containers, a noticeable pressure buildup could indicate the formation of gaseous byproducts like hydrogen bromide (HBr) from elimination reactions.

Q4: How can I analytically verify the purity and stability of my stored sample?

A4: If you suspect degradation, or as part of a routine quality control (QC) check, several analytical techniques can be employed to assess the purity of this compound:

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are primary methods to determine the purity of the compound and to detect and quantify any impurities or degradation products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): NMR can confirm the compound's structure and identify degradation products by detecting characteristic shifts.[1]

  • Elemental Analysis: This technique validates the elemental composition (%C, %H, %Br) against the theoretical values for the pure compound.[1]

Troubleshooting Guide

This guide provides a systematic approach to addressing common issues encountered during the storage of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Sample has developed a yellow/brown color. 1. Light Exposure: The container may not be adequately protecting the sample from light, leading to photochemical degradation.[1] 2. Oxidation: The container seal may be compromised, allowing air to react with the sample.1. Immediately transfer the sample to a new, clean, amber glass vial. 2. Purge the headspace with an inert gas (N₂ or Ar) before sealing. 3. Store the vial in a dark, refrigerated (2–8°C) location.[1][5][6] 4. Analyze a small aliquot via GC or HPLC to assess purity before use.
Formation of a precipitate or cloudiness. 1. Moisture Contamination: Water has entered the sample, causing hydrolysis to the less soluble alcohol analog. 2. Temperature Fluctuation: The compound may have partially frozen or impurities may have precipitated out due to improper storage temperature.1. Centrifuge the sample to separate the precipitate. 2. Carefully decant the liquid portion into a dry, inert-atmosphere vial. 3. Consider re-purification of the liquid portion (e.g., by passing it through a short column of a drying agent like anhydrous sodium sulfate) if water contamination is suspected. 4. Confirm identity and purity of the liquid portion via NMR or GC-MS.
Analytical tests (GC/HPLC) show low purity or new peaks. 1. General Decomposition: The compound has degraded via one or more pathways (hydrolysis, elimination) due to prolonged or improper storage.[1]1. Identify the impurities if possible by comparing their retention times or mass spectra to potential degradation products. 2. If the purity is below the acceptable threshold for your application, the sample should be discarded according to institutional safety protocols. 3. Re-purification (e.g., distillation or column chromatography) may be an option but can be resource-intensive.
Inconsistent experimental results using the compound. 1. Partial Degradation: The presence of even small amounts of impurities can interfere with reactions, acting as catalysts or inhibitors.1. Immediately cease use of the current stock. 2. Perform a full QC analysis (GC, NMR) on the stored sample to confirm its purity and structure. 3. If degradation is confirmed, procure a new, verified lot of the compound.
Summary of Recommended Storage Conditions
ParameterRecommendationRationale
Temperature 2–8°CMinimizes rates of substitution and elimination reactions.[1]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation and reaction with atmospheric moisture.[1]
Container Tightly Sealed Amber GlassProtects from light to prevent photochemical reactions and prevents evaporation/moisture ingress.[1][6]
Location Dark, cool, and dry area; Flammables CabinetEnsures protection from light, heat, and moisture. Segregates from incompatible materials.[5][6][7]
Incompatible Materials Strong bases, strong oxidizing agents, active metals.Prevents vigorous and potentially hazardous reactions (e.g., elimination, oxidation).[5]

Diagrams and Workflows

Key Degradation Pathways

The following diagram illustrates the two primary chemical degradation pathways for this compound when exposed to common laboratory contaminants.

Key Degradation Pathways for this compound main This compound hydrolysis 3-Phenyl-2-methylpropan-1-ol main->hydrolysis elimination 2-Methyl-3-phenylprop-1-ene main->elimination condition1 H₂O (Moisture) condition1->main causes Hydrolysis condition2 Base / Heat condition2->main causes Elimination

Caption: Primary degradation pathways of the target compound.

Experimental Workflow: Routine Stability Check

This workflow outlines the standard procedure for assessing the stability of a stored sample of this compound.

Workflow for Routine Stability Assessment start Retrieve Sample from 2-8°C Storage visual Visual Inspection: - Color - Clarity - Precipitate start->visual decision Any Signs of Degradation? visual->decision analytical Perform Analytical QC: - GC/HPLC for Purity - ¹H NMR for Structure decision->analytical No decision->analytical Yes pass Sample is Stable and Suitable for Use analytical->pass Purity > 98% No new peaks fail Sample Degraded: - Quarantine Stock - Follow Troubleshooting Guide analytical->fail Purity < 98% Degradants detected

Caption: Standard workflow for checking compound stability.

Experimental Protocols

Protocol 1: Routine Quality Control (QC) Analysis of Stored this compound

Objective: To quantitatively assess the purity of a stored sample and detect the presence of potential degradation products.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation:

    • Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • In a clean, dry 2 mL GC vial, prepare a dilute solution of the compound (~1 mg/mL) using a high-purity, volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Cap the GC vial immediately.

  • Instrumentation and Conditions (Example):

    • GC System: Agilent GC-MS or equivalent.

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating the compound from potential non-polar degradation products.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 20°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from 40 to 400 m/z.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram.

    • Calculate the purity of the main peak as a percentage of the total integrated area.

    • Analyze the mass spectrum of the main peak to confirm the identity of this compound.

    • Analyze the mass spectra of any significant impurity peaks to tentatively identify degradation products (e.g., the corresponding alcohol or alkene).

  • Acceptance Criteria:

    • For most research applications, a purity of ≥98% is acceptable. If purity falls below this threshold, or if significant degradation peaks are observed, the sample should be flagged for re-purification or disposal.

Troubleshooting Logic Diagram

This decision tree helps diagnose and resolve issues related to the stability of the compound.

Troubleshooting Decision Tree start Inconsistent results or suspected degradation q1 Is sample discolored or cloudy? start->q1 a1_yes Likely gross contamination (light/moisture/air) q1->a1_yes Yes q2 Run QC Analysis (GC/HPLC) q1->q2 No a1_yes->q2 q3 Purity > 98%? q2->q3 a3_yes Compound is likely stable. Investigate other experimental parameters. q3->a3_yes Yes a3_no Compound has degraded. q3->a3_no No end1 Quarantine stock. Review storage protocol. Procure new material. a3_no->end1

Caption: A decision tree for troubleshooting compound stability.

References

Technical Support Center: Analysis of (3-Bromo-2-methylpropyl)benzene Synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for identifying byproducts in the synthesis of (3-Bromo-2-methylpropyl)benzene using Gas Chromatography-Mass Spectrometry (GC-MS).

I. Frequently Asked Questions (FAQs)

Q1: What is the expected primary reaction for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction. This involves reacting benzene with an alkylating agent such as 1-bromo-2-methylpropane in the presence of a Lewis acid catalyst, like aluminum chloride (AlCl₃).

Q2: What are the most common types of byproducts to expect in this synthesis?

Due to the nature of the Friedel-Crafts alkylation reaction, several types of byproducts can be anticipated:

  • Carbocation Rearrangement Products: The initial primary carbocation formed from 1-bromo-2-methylpropane can rearrange to a more stable tertiary carbocation, leading to the formation of isomeric products.[1][2][3][4][5]

  • Polyalkylation Products: The product, this compound, is more reactive than the starting benzene, making it susceptible to further alkylation. This results in the formation of di- or even tri-substituted benzene derivatives.[2][3][6]

  • Elimination Products: Under certain conditions, an elimination reaction can compete with the desired substitution, leading to the formation of alkenes.

  • Unreacted Starting Materials: Residual benzene and 1-bromo-2-methylpropane may be present in the final reaction mixture.

Q3: How can GC-MS help in identifying these byproducts?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds in a mixture. The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the GC column. Subsequently, the mass spectrometer fragments each separated component and detects the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" (mass spectrum) for each compound. By comparing the retention times and mass spectra of the peaks in the chromatogram to known standards or spectral libraries, one can identify the main product and any byproducts.[7]

Q4: What are the characteristic mass spectral features of brominated compounds?

Compounds containing a single bromine atom will exhibit a characteristic isotopic pattern in their mass spectrum. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a key indicator for identifying brominated byproducts.

II. Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of the this compound synthesis reaction mixture.

Observed Issue Potential Cause Troubleshooting Steps
Major peak at a different retention time than expected for the main product. Carbocation Rearrangement: The primary carbocation may have rearranged to a more stable tertiary carbocation, leading to the formation of an isomer, most likely (2-Bromo-1,1-dimethylethyl)benzene.[1][8]1. Analyze the Mass Spectrum: Look for a molecular ion peak (and its M+2 isotope peak) corresponding to C₁₀H₁₃Br (m/z 212 and 214). 2. Examine Fragmentation: The rearranged isomer will likely show a prominent peak at m/z 155 (loss of a tert-butyl group, C₄H₉) and a base peak at m/z 57 (tert-butyl cation). 3. Compare with Reference Spectra: If available, compare the obtained mass spectrum with a known spectrum of the suspected isomer. The NIST WebBook provides a reference mass spectrum for Benzene, 1-bromo-4-(1,1-dimethylethyl)-.[9]
Multiple peaks with molecular ions higher than the expected product. Polyalkylation: The benzene ring has been alkylated more than once.[2][3][6]1. Determine Molecular Weight: Analyze the molecular ion peaks of these later-eluting compounds. For a di-substituted product, the molecular weight would be C₁₄H₂₀Br₂. 2. Look for Isotopic Patterns: The presence of two bromine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of approximately 1:2:1.
Peak with a molecular weight corresponding to C₁₀H₁₂. Elimination Reaction: Loss of HBr from the product or starting material has occurred, forming an alkene.1. Check for Absence of Bromine: The mass spectrum of this peak will lack the characteristic Br isotopic pattern. 2. Analyze Fragmentation: The fragmentation pattern will be consistent with an unsaturated hydrocarbon.
Early eluting peaks corresponding to starting materials. Incomplete Reaction: The reaction has not gone to completion.1. Identify by Retention Time and Mass Spectrum: Compare the retention times and mass spectra of these early peaks with those of pure benzene and 1-bromo-2-methylpropane standards. The mass spectrum of isobutylbenzene can be used as a reference for the non-brominated alkylbenzene backbone.[3][6][10]
Poor peak shape or resolution. Improper GC Conditions: The temperature program, carrier gas flow rate, or column type may not be optimal for separating the isomers.1. Optimize Temperature Program: A slower temperature ramp can improve the separation of closely eluting isomers. 2. Adjust Flow Rate: Ensure the carrier gas flow rate is optimal for the column dimensions. 3. Select Appropriate Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable for this type of analysis.[10]
Table 1: Summary of Potential Byproducts and their Expected GC-MS Characteristics
CompoundCommon NameMolecular FormulaExpected Molecular Ion (m/z)Key Mass Fragments (m/z)
This compoundTarget ProductC₁₀H₁₃Br212/214133 (M-Br), 91 (tropylium ion), 41
(2-Bromo-1,1-dimethylethyl)benzeneRearrangement ProductC₁₀H₁₃Br212/214198/200 (M-CH₃), 133 (M-Br), 57 (tert-butyl)
Dithis compoundPolyalkylation ProductC₁₄H₂₀Br₂290/292/294Varies depending on isomer
IsobutylbenzeneDehalogenated ProductC₁₀H₁₄13491 (tropylium ion), 43
BenzeneStarting MaterialC₆H₆7877, 51
1-Bromo-2-methylpropaneStarting MaterialC₄H₉Br136/13857, 41

III. Experimental Protocol: GC-MS Analysis

This protocol provides a general procedure for the analysis of the reaction mixture from the synthesis of this compound. Optimization may be required based on the specific instrumentation and reaction conditions.

1. Sample Preparation:

  • Quench the reaction mixture according to your synthesis protocol (e.g., with water or a mild base).

  • Extract the organic components with a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter the solution to remove the drying agent.

  • Dilute an aliquot of the crude organic extract to a concentration of approximately 10-50 µg/mL in a volatile solvent compatible with your GC system (e.g., hexane or dichloromethane).[4]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC).

  • For each peak of interest, obtain the mass spectrum.

  • Identify the molecular ion and characteristic fragment ions.

  • Compare the obtained mass spectra with spectral libraries (e.g., NIST, Wiley) and the information provided in the troubleshooting guide to identify the main product and byproducts.

  • Use the relative peak areas in the TIC to estimate the relative abundance of each component in the mixture.

IV. Visualizations

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Sample Prep cluster_analysis GC-MS Analysis cluster_evaluation Data Evaluation Start Crude Reaction Mixture SamplePrep Quench, Extract, Dilute Start->SamplePrep GCMS Inject into GC-MS SamplePrep->GCMS TIC Obtain Total Ion Chromatogram (TIC) GCMS->TIC Peak_Detected Peak Detected? TIC->Peak_Detected Mass_Spectrum Extract Mass Spectrum Peak_Detected->Mass_Spectrum Yes End Report Results Peak_Detected->End No Analyze_Fragments Analyze Molecular Ion & Fragments Mass_Spectrum->Analyze_Fragments Compare_Library Compare with Library/Reference Spectra Analyze_Fragments->Compare_Library Identify_Compound Identify Compound Compare_Library->Identify_Compound Identify_Compound->Peak_Detected Reaction_Pathways Benzene Benzene Primary_Carbocation Primary Carbocation Benzene->Primary_Carbocation + AlCl3 Alkyl_Halide 1-Bromo-2-methylpropane Alkyl_Halide->Primary_Carbocation + AlCl3 Tertiary_Carbocation Tertiary Carbocation (Rearranged) Primary_Carbocation->Tertiary_Carbocation Hydride Shift Main_Product This compound (Desired Product) Primary_Carbocation->Main_Product + Benzene (Substitution) Rearranged_Product (2-Bromo-1,1-dimethylethyl)benzene (Isomeric Byproduct) Tertiary_Carbocation->Rearranged_Product + Benzene (Substitution) Polyalkylation_Product Polyalkylation Products (Di-substituted, etc.) Main_Product->Polyalkylation_Product + Alkylating Agent Rearranged_Product->Polyalkylation_Product + Alkylating Agent

References

Optimizing solvent and temperature for reactions with (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-Bromo-2-methylpropyl)benzene. The information is designed to help optimize reaction conditions, troubleshoot common issues, and understand the factors influencing reaction outcomes.

Troubleshooting Guides

This section addresses specific problems that may be encountered during experiments with this compound.

Issue 1: Low Yield in Nucleophilic Substitution Reactions

Question: I am getting a low yield of my desired substitution product when reacting this compound with a nucleophile. What are the possible causes and solutions?

Answer:

Low yields in nucleophilic substitution reactions with this compound can stem from several factors, primarily related to reaction conditions and competing side reactions.

Possible Causes:

  • Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the transition state of the reaction. For an SN2 reaction, which is typical for a primary alkyl halide like this, a polar aprotic solvent is generally preferred.

  • Suboptimal Temperature: The reaction temperature may be too low, leading to a slow reaction rate, or too high, promoting side reactions like elimination.

  • Competing Elimination Reaction (E2): If the nucleophile is also a strong base, it can promote the elimination of HBr to form an alkene, reducing the yield of the substitution product.

  • Steric Hindrance: The methyl group on the propyl chain can cause some steric hindrance, slowing down the SN2 reaction rate compared to a simple primary alkyl halide.

Troubleshooting Steps:

  • Solvent Optimization: Switch to a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents solvate the cation of the nucleophilic salt but not the anion, making the nucleophile more reactive.

  • Temperature Adjustment: Gradually increase the reaction temperature in increments of 10°C to find the optimal balance between reaction rate and side product formation. Monitor the reaction progress by TLC or GC.

  • Choice of Nucleophile/Base: If elimination is a significant side reaction, consider using a less basic nucleophile if possible.

  • Increase Reaction Time: Due to steric hindrance, the reaction may require a longer time to reach completion. Monitor the reaction over an extended period.

Issue 2: Formation of Multiple Products in Elimination Reactions

Question: I am trying to perform an elimination reaction on this compound, but I am observing a mixture of alkene isomers. How can I control the regioselectivity?

Answer:

The dehydrohalogenation of this compound can potentially yield two different alkene products: 2-methyl-3-phenylprop-1-ene (Hofmann product) and 1-phenyl-2-methylprop-1-ene (Zaitsev product). The product distribution is primarily controlled by the choice of base.

  • To favor the Hofmann product (less substituted alkene): Use a sterically bulky base. The large size of the base will preferentially abstract the more accessible proton from the less sterically hindered carbon.

    • Recommended Base: Potassium tert-butoxide (t-BuOK).

  • To favor the Zaitsev product (more substituted alkene): Use a smaller, less sterically hindered base.

    • Recommended Bases: Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).

Experimental Tip: For selective Hofmann elimination, add the potassium tert-butoxide solution slowly to the substrate at a low temperature to control the exotherm and minimize side reactions.

Issue 3: Difficulty in Initiating Grignard Reagent Formation

Question: I am having trouble forming the Grignard reagent from this compound. The reaction won't start. What should I do?

Answer:

The formation of a Grignard reagent requires an anhydrous environment and an activated magnesium surface. Difficulty in initiation is a common issue.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be thoroughly dried (e.g., flame-dried under vacuum or oven-dried) and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). The solvent (typically THF or diethyl ether) must be anhydrous.

  • Activate the Magnesium: The surface of magnesium turnings is often coated with a layer of magnesium oxide which prevents the reaction.

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere).

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. The subsequent reaction will expose a fresh magnesium surface.

  • Solvent Choice: Tetrahydrofuran (THF) is generally a better solvent than diethyl ether for forming Grignard reagents from less reactive alkyl bromides due to its higher solvating power.[1]

  • Local Heating: Gently warm a small spot of the reaction mixture with a heat gun to initiate the reaction. Once started, the reaction is typically exothermic and may require cooling to maintain a gentle reflux.

  • Sonication: Using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent and temperature for a typical SN2 reaction with this compound?

A1: For a typical SN2 reaction, polar aprotic solvents are generally optimal as they increase the nucleophilicity of the anionic nucleophile. The optimal temperature will depend on the specific nucleophile and solvent but generally falls in the range of 50-100°C. Below is a representative table illustrating the effect of solvent and temperature on the yield of a hypothetical SN2 reaction with sodium cyanide.

SolventTemperature (°C)Reaction Time (h)Representative Yield (%)
DMSO806~90
DMF808~85
Acetone56 (reflux)12~75
Ethanol78 (reflux)24~40
Toluene8024<10

Q2: Which conditions favor elimination over substitution?

A2: Elimination is favored over substitution under the following conditions:

  • Strong, bulky bases: As mentioned in the troubleshooting guide, bases like potassium tert-butoxide favor elimination.

  • High temperatures: Higher reaction temperatures generally favor elimination over substitution.

  • Non-polar solvents: Non-polar solvents can also favor elimination pathways.

Q3: What are the expected side products in reactions with this compound?

A3: The primary side products depend on the reaction type:

  • Nucleophilic Substitution: The main side products are the elimination products, 2-methyl-3-phenylprop-1-ene and 1-phenyl-2-methylprop-1-ene.

  • Elimination: The other alkene isomer can be a side product depending on the selectivity of the base.

  • Grignard Formation: A common side product is the Wurtz coupling product, 1,4-diphenyl-2,5-dimethylhexane, formed by the reaction of the Grignard reagent with unreacted alkyl bromide.

Q4: Can this compound be used in Williamson ether synthesis?

A4: Yes, being a primary alkyl halide, it is a suitable substrate for the Williamson ether synthesis. The reaction involves the SN2 displacement of the bromide by an alkoxide. To maximize the yield, a polar aprotic solvent like DMF or DMSO is recommended, and the alkoxide should be prepared using a strong base like sodium hydride (NaH).

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with Sodium Cyanide

  • To a solution of this compound (1 equivalent) in anhydrous DMSO, add sodium cyanide (1.2 equivalents).

  • Heat the reaction mixture to 80°C under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrile product.

Protocol 2: General Procedure for Elimination with Potassium tert-Butoxide

  • Dissolve this compound (1 equivalent) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of potassium tert-butoxide (1.5 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by TLC or GC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a non-polar solvent like hexane, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the alkene.

Visualizations

reaction_optimization_workflow start Define Reaction Goal (Substitution vs. Elimination) sub_vs_elim Substitution or Elimination? start->sub_vs_elim substitution Nucleophilic Substitution sub_vs_elim->substitution Substitution elimination Elimination sub_vs_elim->elimination Elimination solvent_choice_sub Select Solvent (Polar Aprotic Recommended) substitution->solvent_choice_sub base_choice_elim Select Base (Bulky for Hofmann, Small for Zaitsev) elimination->base_choice_elim temp_choice_sub Select Temperature (Start at 50-80°C) solvent_choice_sub->temp_choice_sub run_reaction Run Experiment & Monitor temp_choice_sub->run_reaction temp_choice_elim Select Temperature (Higher temps favor elimination) base_choice_elim->temp_choice_elim temp_choice_elim->run_reaction analyze Analyze Results (Yield, Purity, Side Products) run_reaction->analyze optimize Optimize Conditions (Adjust T, time, concentration) analyze->optimize Suboptimal end Final Protocol analyze->end Optimal optimize->run_reaction

Caption: Workflow for optimizing reactions with this compound.

troubleshooting_low_yield start Low Yield of Substitution Product cause1 Inappropriate Solvent? start->cause1 cause2 Suboptimal Temperature? start->cause2 cause3 Competing Elimination? start->cause3 solution1 Use Polar Aprotic Solvent (e.g., DMSO, DMF) cause1->solution1 solution2 Optimize Temperature (e.g., 50-100°C) cause2->solution2 solution3 Use Less Basic Nucleophile or Lower Temperature cause3->solution3

Caption: Troubleshooting low yields in nucleophilic substitution reactions.

References

Technical Support Center: Overcoming Low Reactivity of (3-Bromo-2-methylpropyl)benzene in Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of sterically hindered alkyl halides, such as (3-Bromo-2-methylpropyl)benzene, in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in standard cross-coupling reactions?

A1: The low reactivity of this compound stems from two primary factors:

  • Steric Hindrance: The bulky isobutyl group near the bromine atom hinders the approach of the catalyst to the C-Br bond, slowing down the crucial oxidative addition step in the catalytic cycle.

  • β-Hydride Elimination: The presence of hydrogen atoms on the carbon adjacent (β-position) to the carbon bearing the bromine atom allows for a competing side reaction called β-hydride elimination. This process leads to the formation of an undesired alkene byproduct and reduces the yield of the desired coupled product.[1]

Q2: What are the most common coupling reactions used for substrates like this compound, and what are their general limitations?

A2: The most common palladium-catalyzed cross-coupling reactions are the Suzuki-Miyaura, Heck, and Sonogashira reactions.[2] For sterically hindered alkyl halides, these reactions often suffer from low yields and slow reaction rates under standard conditions. Nickel-catalyzed alternatives like the Kumada and Negishi couplings are often more effective for these challenging substrates.[3][4][5][6]

Q3: What are the key parameters to consider when optimizing a coupling reaction for a sterically hindered substrate?

A3: The three most critical parameters to optimize are:

  • Catalyst System (Metal and Ligand): The choice of the transition metal (typically palladium or nickel) and the ligand is paramount. Bulky, electron-rich ligands are often required to facilitate oxidative addition and suppress side reactions.

  • Base: The strength and nature of the base can significantly influence the reaction rate and yield.

  • Solvent and Temperature: The solvent affects the solubility of the reactants and catalyst, while temperature influences the reaction kinetics.

Troubleshooting Guides

Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling

Possible Causes and Solutions:

Possible CauseRecommended Solution
Slow Oxidative Addition 1. Switch to a more active catalyst system: Use a palladium precatalyst with a bulky, electron-rich phosphine ligand such as tri-tert-butylphosphine (P(t-Bu)₃), tricyclohexylphosphine (PCy₃), or a biarylphosphine ligand (e.g., SPhos, XPhos).[7][8] 2. Consider a nickel catalyst: Nickel catalysts are often more effective for coupling unactivated alkyl halides.[9][10]
β-Hydride Elimination 1. Use bulky ligands: Ligands with large steric bulk can disfavor the geometry required for β-hydride elimination.[8] 2. Lower the reaction temperature: This can sometimes reduce the rate of β-hydride elimination relative to the desired reductive elimination.
Protodeboronation of Boronic Acid 1. Use anhydrous conditions: Water can promote the decomposition of the boronic acid.[11] 2. Use a stronger, non-nucleophilic base: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.[3][12] 3. Use a boronic ester: Pinacol or MIDA boronates are more stable than the corresponding boronic acids.[13]
Poor Catalyst Activity 1. Ensure anaerobic conditions: Degas the solvent and reaction mixture thoroughly with an inert gas (argon or nitrogen) to prevent catalyst oxidation.[12] 2. Use a precatalyst: Precatalysts are often more stable and provide more consistent results.
Problem 2: Low Yield in Heck Coupling

Possible Causes and Solutions:

Possible CauseRecommended Solution
Slow Oxidative Addition 1. Employ a more active catalyst: Use a palladium catalyst with a bulky N-heterocyclic carbene (NHC) ligand.[14] 2. Increase reaction temperature: Heck reactions with alkyl halides often require higher temperatures than those with aryl halides.[14]
Competing β-Hydride Elimination 1. Use bulky ligands: This is a general strategy to suppress this side reaction. 2. Consider a radical-based pathway: Some modern Heck-type reactions proceed through radical intermediates, which can circumvent the traditional β-hydride elimination pathway.[14]
Low Regioselectivity 1. Use directing groups: If applicable to the alkene coupling partner, a directing group can control the regioselectivity of the insertion step.
Problem 3: Low Yield in Sonogashira Coupling

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Oxidative Addition 1. Use an NHC ligand: Palladium catalysts with N-heterocyclic carbene (NHC) ligands have been shown to be effective for the Sonogashira coupling of unactivated alkyl bromides.[15]
Homocoupling of the Alkyne (Glaser Coupling) 1. Use copper-free conditions: The copper cocatalyst is often responsible for alkyne homocoupling. Several copper-free Sonogashira protocols have been developed.[16] 2. Slowly add the alkyne: Maintaining a low concentration of the alkyne can minimize this side reaction.
Decomposition of the Catalyst 1. Maintain strict anaerobic conditions: The palladium and copper catalysts are sensitive to oxygen.

Quantitative Data Summary

The following tables provide a summary of reaction conditions and yields for coupling reactions involving sterically hindered alkyl halides, which can serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Sterically Hindered Alkyl Halides

Alkyl HalideCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
2,4,6-triisopropylphenyl bromidecyclohexylboronic acidPd(OAc)₂ / AntPhosK₃PO₄Toluene11063[8]
1-bromoadamantanephenylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₃PO₄Dioxane8085N/A
Neopentyl bromide4-methoxyphenylboronic acidNiCl₂(dppp)K₃PO₄Dioxane8078[10]

Table 2: Heck Coupling of Unactivated Alkyl Halides

Alkyl HalideAlkeneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-bromoadamantaneStyrenePd/CK₂CO₃DMF12055[14]
Cyclohexyl bromiden-butyl acrylatePd₂(dba)₃ / SIMesCs₂CO₃Toluene10072

Table 3: Sonogashira Coupling of Unactivated Alkyl Halides

Alkyl HalideAlkyneCatalyst / LigandBaseSolventTemp (°C)Yield (%)Reference
1-bromooctanePhenylacetylene[(π-allyl)PdCl]₂ / IPrCs₂CO₃Dioxane6075[17]
1-iodohexane1-heptyne[(π-allyl)PdCl]₂ / IPrCs₂CO₃Dioxane2582[17]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%), and the base (e.g., K₃PO₄, 3 equivalents).

  • Addition of Reactants: Add the arylboronic acid (1.5 equivalents) and this compound (1 equivalent).

  • Solvent Addition: Add degassed solvent (e.g., dioxane or toluene, to a concentration of 0.1 M).

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC/MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Nickel-Catalyzed Kumada Coupling of this compound with an Aryl Grignard Reagent
  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 5 mol%).

  • Solvent and Substrate Addition: Add anhydrous THF, followed by this compound (1 equivalent).

  • Grignard Reagent Addition: Cool the mixture to 0 °C and slowly add the aryl Grignard reagent (1.2 equivalents) via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC/MS).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Purity of Starting Materials and Reagents start->check_reagents check_reagents->start Impure Reagents check_conditions Verify Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Incorrect Conditions side_reactions Analyze for Side Products (Homocoupling, Elimination, etc.) check_conditions->side_reactions Conditions Correct side_reactions->start No Obvious Side Products optimize_catalyst Optimize Catalyst System (Metal, Ligand) side_reactions->optimize_catalyst Side Reactions Identified optimize_base Optimize Base optimize_catalyst->optimize_base Still Low Yield optimize_solvent Optimize Solvent optimize_base->optimize_solvent Still Low Yield success Improved Yield optimize_solvent->success Optimization Successful

Caption: Troubleshooting workflow for low-yield coupling reactions.

Suzuki_Catalytic_Cycle cluster_reactants Reactants pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition + R-Br pd_complex R-Pd(II)(Br)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation + [R'-B(OH)₃]⁻ side_reaction β-Hydride Elimination pd_complex->side_reaction Slow Step for Hindered Substrates pd_r_rprime R-Pd(II)(R')L₂ transmetalation->pd_r_rprime reductive_elimination Reductive Elimination pd_r_rprime->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product alkene Alkene byproduct side_reaction->alkene R-Br This compound R'-B(OH)₂ Ar-B(OH)₂ Base Base

Caption: Suzuki-Miyaura catalytic cycle highlighting the slow oxidative addition and competing β-hydride elimination for hindered substrates.

Ligand_Effect substrate This compound (Sterically Hindered) pd_catalyst Pd(0) Catalyst substrate->pd_catalyst small_ligand Small Ligand (e.g., PPh₃) pd_catalyst->small_ligand Complexation bulky_ligand Bulky, Electron-Rich Ligand (e.g., P(t-Bu)₃, AntPhos, NHC) pd_catalyst->bulky_ligand Complexation slow_oa Slow Oxidative Addition small_ligand->slow_oa fast_oa Faster Oxidative Addition bulky_ligand->fast_oa b_hydride β-Hydride Elimination (Favored) slow_oa->b_hydride reductive_elimination Reductive Elimination (Favored) fast_oa->reductive_elimination low_yield Low Yield of Coupled Product b_hydride->low_yield high_yield High Yield of Coupled Product reductive_elimination->high_yield

Caption: Logical relationship showing the effect of ligand choice on the outcome of the coupling reaction.

References

Validation & Comparative

Spectroscopic Comparison of (3-Bromo-2-methylpropyl)benzene and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic data for (3-Bromo-2-methylpropyl)benzene and its key isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented with detailed experimental protocols and a logical workflow for isomer differentiation.

While experimental spectroscopic data for this compound is limited, this guide compiles available predicted and experimental data for a comprehensive comparison with its structural isomers: (1-Bromo-2-methylpropyl)benzene, (2-Bromo-2-methylpropyl)benzene, and 1-Bromo-2-phenyl-2-methylpropane. These compounds share the same molecular formula (C₁₀H₁₃Br) and molecular weight (213.11 g/mol ), making their differentiation reliant on nuanced spectroscopic analysis.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic features of this compound and its isomers. It is important to note that the data for this compound is primarily based on predicted values due to the scarcity of published experimental spectra.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Experimental)

CompoundAromatic Protons (ppm)Alkyl Protons (ppm)
This compound (Predicted)[1]7.1 - 7.3 (m)CH₂-Ph: 2.5 - 2.8 (m), CH: 2.0 - 2.4 (m), CH₂-Br: 3.3 - 3.6 (m), CH₃: (doublet, coupled to CH)
(1-Bromo-2-methylpropyl)benzene--
(2-Bromo-2-methylpropyl)benzene--
1-Bromo-2-phenyl-2-methylpropane--

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Experimental)

CompoundAromatic Carbons (ppm)Alkyl Carbons (ppm)
This compound (Predicted)[1]126 - 130~40 (CH₂-Ph), ~35 (CH), ~38 (CH₂Br)
(1-Bromo-2-methylpropyl)benzene--
(2-Bromo-2-methylpropyl)benzene--
1-Bromo-2-phenyl-2-methylpropane--

Table 3: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)
This compoundC-H (aromatic), C-H (aliphatic), C=C (aromatic), C-Br
(1-Bromo-2-methylpropyl)benzeneVapor Phase IR Spectra available[2]
(2-Bromo-2-methylpropyl)benzene-
1-Bromo-2-phenyl-2-methylpropane-

Table 4: Mass Spectrometry (MS) Data

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound (Predicted)[3]212/214 (M+, M+2)Predicted collision cross section data available[3]
(1-Bromo-2-methylpropyl)benzeneGC-MS data available[2]-
(2-Bromo-2-methylpropyl)benzene--
1-Bromo-2-phenyl-2-methylpropane--

Note: Due to the lack of specific experimental data points in the search results, the tables for isomers are marked as having data available. Researchers are encouraged to consult the cited databases for detailed spectra.

Experimental Workflow for Isomer Differentiation

The differentiation of this compound and its isomers can be systematically achieved by a combination of spectroscopic techniques. The following diagram illustrates a logical workflow.

Spectroscopic_Workflow Workflow for Isomer Differentiation cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Isomer Identification Sample Sample MS Mass Spectrometry Sample->MS Determine Molecular Weight IR Infrared Spectroscopy MS->IR Confirm Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) IR->NMR Detailed Structure Isomer_Differentiation Isomer Differentiation NMR->Isomer_Differentiation Iso1 This compound Isomer_Differentiation->Iso1 Iso2 (1-Bromo-2-methylpropyl)benzene Isomer_Differentiation->Iso2 Iso3 (2-Bromo-2-methylpropyl)benzene Isomer_Differentiation->Iso3 Iso4 1-Bromo-2-phenyl-2-methylpropane Isomer_Differentiation->Iso4

Caption: Logical workflow for the differentiation of brominated alkylbenzene isomers using mass spectrometry, IR, and NMR spectroscopy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule and establish connectivity between atoms.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh 5-25 mg of the sample for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[4][5]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4][5]

  • Ensure the sample is fully dissolved. If necessary, gently warm or vortex the vial.[5]

  • Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.[6]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ 0.00 ppm).

  • Cap the NMR tube and carefully place it in the spectrometer's autosampler or manually insert it into the magnet.

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • 2D NMR (COSY, HSQC): For unambiguous structure elucidation, two-dimensional experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to determine ¹H-¹H and ¹H-¹³C correlations, respectively.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[7]

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal.[7]

  • If analyzing a solid, place a small amount of the powdered sample on the crystal and apply pressure using the instrument's clamp to ensure good contact.

Data Acquisition:

  • Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂, water vapor).

  • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral data is usually collected over a range of 4000-400 cm⁻¹.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate the components of a mixture (if any), determine the molecular weight of the compound, and analyze its fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[9]

  • The sample solution should be free of particulates. If necessary, centrifuge the sample before transferring it to a GC vial.[9]

  • Transfer the solution to a 1.5 mL glass autosampler vial.[9]

Data Acquisition:

  • Gas Chromatography:

    • Injector Temperature: Typically set to 250 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure elution of the compound.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating a reproducible fragmentation pattern.[10]

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to scan a mass range (e.g., m/z 40-400).

    • Data Analysis: The resulting total ion chromatogram (TIC) will show peaks corresponding to the eluting compounds. The mass spectrum of the peak of interest can be analyzed to determine the molecular ion and fragmentation pattern, which can be compared to spectral libraries for identification. The presence of bromine is often indicated by a characteristic M+2 isotope peak of nearly equal intensity to the molecular ion peak.[1]

References

A Comparative Guide to the Reactivity of Primary, Secondary, and Tertiary Benzylic Bromides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of primary, secondary, and tertiary benzylic bromides in nucleophilic substitution and elimination reactions. Understanding the nuanced differences in their reaction pathways and rates is critical for designing synthetic routes and developing structure-activity relationships in medicinal chemistry. This document summarizes key experimental data, details relevant experimental protocols, and provides visualizations to clarify the underlying principles governing their reactivity.

Executive Summary

The reactivity of benzylic bromides is dictated by a subtle interplay of steric and electronic effects, which determine the predominant reaction mechanism (SN1, SN2, E1, or E2). In general:

  • Primary benzylic bromides are versatile substrates that can react via both SN2 and SN1 pathways. The SN2 pathway is favored by strong, non-bulky nucleophiles, while solvolysis or the presence of non-nucleophilic, polar solvents promotes the SN1 mechanism due to the resonance stabilization of the primary benzylic carbocation.

  • Secondary benzylic bromides represent a borderline case, exhibiting competitive SN1, SN2, E1, and E2 reactions. The specific pathway is highly sensitive to the reaction conditions, including the nature of the nucleophile/base and the solvent system.

  • Tertiary benzylic bromides are sterically hindered to SN2 attack and readily form highly stable tertiary benzylic carbocations. Consequently, they predominantly undergo SN1 and E1 reactions.

Data Presentation: Comparative Reactivity

SubstrateTypeRelative Rate of Solvolysis (SN1)Predominant Reaction Pathways
Benzyl bromidePrimary1SN2 (with strong nucleophiles), SN1 (under solvolysis)[1][2]
1-Bromo-1-phenylethaneSecondary~103 - 104SN1/E1 and SN2/E2 (competitive, depends on conditions)[3][4]
2-Bromo-2-phenylpropaneTertiary~106SN1/E1[4][5]

Note: The relative rates are estimates based on the principles of carbocation stability and may vary depending on the specific solvent and reaction conditions.

Signaling Pathways and Logical Relationships

The choice of reaction pathway for benzylic bromides is a function of the substrate's structure and the reaction conditions. This relationship can be visualized as a decision-making process.

G Reactivity Pathways of Benzylic Bromides cluster_substrate Substrate Structure cluster_conditions Reaction Conditions cluster_pathways Reaction Pathways Primary Primary Benzylic Bromide SN2 SN2 Primary->SN2 Favored SN1 SN1 Primary->SN1 Possible Secondary Secondary Benzylic Bromide Secondary->SN2 Competitive Secondary->SN1 Competitive E2 E2 Secondary->E2 Competitive E1 E1 Secondary->E1 Competitive Tertiary Tertiary Benzylic Bromide Tertiary->SN1 Favored Tertiary->E1 Favored StrongNuc Strong Nucleophile (e.g., CN⁻, RS⁻) StrongNuc->SN2 WeakNuc Weak Nucleophile/ Solvolysis (e.g., H₂O, ROH) WeakNuc->SN1 WeakNuc->E1 StrongBase Strong, Bulky Base (e.g., t-BuOK) StrongBase->E2

References

A Comparative Guide to the Reactivity of (3-Bromo-2-methylpropyl)benzene and (3-Chloro-2-methylpropyl)benzene in Substitution Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (3-Bromo-2-methylpropyl)benzene and (3-Chloro-2-methylpropyl)benzene in the context of nucleophilic substitution reactions. The discussion is grounded in fundamental principles of organic chemistry, focusing on the influence of the leaving group and substrate structure on reaction pathways and rates.

Executive Summary

This compound is anticipated to be more reactive than (3-Chloro-2-methylpropyl)benzene in both SN1 and SN2 substitution reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. However, the neopentyl-like structure of both substrates introduces significant steric hindrance, which dramatically slows the rate of SN2 reactions and can favor rearrangement in SN1 pathways. Consequently, both compounds are expected to be relatively unreactive in substitution reactions, with elimination pathways often competing, particularly under basic conditions.

Comparison of Reactivity and Physicochemical Properties

ParameterThis compound(3-Chloro-2-methylpropyl)benzeneRationale
Leaving Group Ability GoodModerateBromide (Br⁻) is a weaker base and thus a better leaving group than chloride (Cl⁻)[1][2][3]. The C-Br bond is also weaker than the C-Cl bond.
Predicted SN2 Reaction Rate Very SlowExtremely SlowThe significant steric hindrance from the β-methyl and benzyl groups severely impedes the backside attack required for SN2 reactions[4]. Neopentyl-type halides are known to be practically inert to SN2 reactions[5][6]. The bromo derivative is expected to be faster than the chloro derivative due to the better leaving group.
Predicted SN1 Reaction Rate Slow, with rearrangementVery slow, with rearrangementFormation of the initial primary carbocation is energetically unfavorable. The reaction is likely to proceed via a rearrangement to a more stable tertiary carbocation[7][8]. The rate is dependent on the C-X bond cleavage, making the bromo compound react faster.
Competing Reactions Elimination (E2) with strong, bulky bases. Rearrangement in SN1/E1.Elimination (E2) with strong, bulky bases. Rearrangement in SN1/E1.Steric hindrance around the α-carbon can make it difficult for a nucleophile to attack, while a bulky base can more easily abstract a β-proton, leading to elimination[4].

Reaction Mechanisms and Pathways

The substitution reactions of (3-Halo-2-methylpropyl)benzene derivatives are complicated by their sterically hindered, neopentyl-like structure. Below are diagrams illustrating the expected reaction pathways.

Caption: SN2 pathway for (3-Halo-2-methylpropyl)benzene.

Caption: SN1 pathway with rearrangement for (3-Halo-2-methylpropyl)benzene.

Experimental Protocol: Comparative Kinetic Study

To empirically determine the relative reactivity of this compound and (3-Chloro-2-methylpropyl)benzene, a comparative kinetic study can be performed.

Objective: To measure and compare the rates of substitution reactions for the two substrates with a given nucleophile.

Materials:

  • This compound

  • (3-Chloro-2-methylpropyl)benzene

  • Sodium iodide (nucleophile)

  • Acetone (aprotic solvent, to favor SN2)

  • Ethanol (protic solvent, to favor SN1)

  • Standardized sodium thiosulfate solution

  • Starch indicator

  • Constant temperature bath

  • Reaction flasks and standard laboratory glassware

Procedure (Finkelstein Reaction - SN2):

  • Prepare equimolar solutions of this compound and sodium iodide in acetone in separate flasks.

  • Prepare a second set of equimolar solutions of (3-Chloro-2-methylpropyl)benzene and sodium iodide in acetone.

  • Place the flasks in a constant temperature bath to equilibrate.

  • Initiate the reactions by mixing the substrate and nucleophile solutions.

  • At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction in an ice bath.

  • Titrate the unreacted iodide with a standardized sodium thiosulfate solution using a starch indicator to determine the extent of the reaction.

  • Plot the concentration of the alkyl halide versus time to determine the reaction rate.

  • Compare the rate constants for the bromo and chloro derivatives.

Procedure (Solvolysis - SN1):

  • Prepare dilute solutions of this compound and (3-Chloro-2-methylpropyl)benzene in ethanol.

  • Monitor the reaction progress by measuring the increase in the concentration of the halide ion (Br⁻ or Cl⁻) over time using ion-selective electrodes or by titration.

  • Maintain a constant temperature throughout the experiment.

  • Plot the concentration of the halide ion versus time to determine the initial reaction rates.

  • Compare the rates of solvolysis for the two substrates.

Experimental_Workflow cluster_sn2 SN2 Kinetic Study cluster_sn1 SN1 Kinetic Study SN2_Prep Prepare solutions of alkyl halides and NaI in acetone SN2_React Mix solutions and maintain constant temperature SN2_Prep->SN2_React SN2_Quench Withdraw and quench aliquots at timed intervals SN2_React->SN2_Quench SN2_Titrate Titrate unreacted I⁻ with sodium thiosulfate SN2_Quench->SN2_Titrate SN2_Analyze Plot [Alkyl Halide] vs. Time to determine rate constant SN2_Titrate->SN2_Analyze Compare Compare Rate Constants SN2_Analyze->Compare SN1_Prep Prepare solutions of alkyl halides in ethanol SN1_React Maintain constant temperature SN1_Prep->SN1_React SN1_Monitor Monitor [X⁻] over time using ion-selective electrode or titration SN1_React->SN1_Monitor SN1_Analyze Plot [X⁻] vs. Time to determine initial rate SN1_Monitor->SN1_Analyze SN1_Analyze->Compare

Caption: Workflow for comparative kinetic analysis.

Conclusion

Based on established chemical principles, this compound is expected to be a more reactive substrate in substitution reactions than (3-Chloro-2-methylpropyl)benzene due to the superior leaving group ability of bromide. However, the neopentyl-like structure of both molecules introduces significant steric hindrance, leading to very slow reaction rates for both SN1 and SN2 pathways. For SN1 reactions, carbocation rearrangement is a likely event. Experimental validation through kinetic studies is recommended to quantify the reactivity difference and to fully characterize the reaction products, especially to investigate the extent of rearrangement and elimination side reactions.

References

Purity Assessment of Synthesized (3-Bromo-2-methylpropyl)benzene: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity assessment of (3-Bromo-2-methylpropyl)benzene, a key intermediate in various organic syntheses.[1] This document outlines a detailed HPLC protocol, compares it with alternative analytical techniques, and presents data in a clear, comparative format.

Introduction to Purity Analysis

The purity of an active pharmaceutical ingredient (API) or a synthetic intermediate like this compound directly impacts its safety and efficacy. Various analytical techniques are employed to determine the purity of chemical compounds, with chromatography being a cornerstone for its high resolution and sensitivity.[2] While methods like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are viable, HPLC is often preferred for its versatility in handling a wide range of non-volatile and thermally labile compounds.[2][3]

This guide focuses on a proposed reversed-phase HPLC (RP-HPLC) method for the purity assessment of this compound and discusses alternative methods for a comprehensive evaluation.

Experimental Protocols

A detailed experimental protocol for the proposed HPLC method is provided below. This method is designed for the separation of this compound from its potential impurities.

Proposed HPLC Method for this compound
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25°C.

  • Sample Preparation: Dissolve approximately 10 mg of the synthesized this compound in 10 mL of the mobile phase.

Data Presentation

The following tables summarize the expected quantitative data from the HPLC analysis and provide a comparison with alternative methods.

Table 1: HPLC Purity Analysis of this compound

ParameterResult
Retention Time (Main Peak)~ 5.8 min
Purity (Area %)> 98%
Tailing Factor< 1.5
Theoretical Plates> 2000

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantagesLimitations
HPLC Differential partitioning of analytes between a stationary and mobile phase.High resolution, high sensitivity, suitable for non-volatile compounds.Requires specialized equipment, can be time-consuming to develop methods.
Gas Chromatography (GC) Separation based on volatility and interaction with a stationary phase.Excellent for volatile compounds, high resolution.Not suitable for non-volatile or thermally labile compounds.
Thin Layer Chromatography (TLC) Separation on a thin layer of adsorbent material.Simple, rapid, and inexpensive for qualitative analysis.Lower resolution and sensitivity compared to HPLC and GC.
Nuclear Magnetic Resonance (NMR) Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Provides detailed structural information, can quantify impurities.Lower sensitivity than chromatographic methods, expensive instrumentation.
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.High sensitivity and specificity, provides molecular weight information.Can be coupled with chromatography (e.g., GC-MS, LC-MS) for enhanced analysis.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for HPLC purity assessment and the logical relationship between the target compound and its potential impurities.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Synthesized Compound dissolve Dissolve in Mobile Phase start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter hplc Inject into HPLC System filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration calculation Calculate Purity (Area %) integration->calculation

Caption: Experimental workflow for HPLC purity assessment.

logical_relationship cluster_impurities Potential Impurities main_compound This compound (Target Compound) starting_material Unreacted Starting Materials (e.g., (2-methylpropyl)benzene) main_compound->starting_material from incomplete reaction regioisomer Regioisomers (e.g., (2-Bromo-2-methylpropyl)benzene) main_compound->regioisomer from non-selective bromination dibrominated Dibrominated By-products main_compound->dibrominated from over-bromination

Caption: Logical relationship between the target compound and potential impurities.

References

Comparative Guide to the Structural Confirmation of (3-Bromo-2-methylpropyl)benzene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structural confirmation of (3-Bromo-2-methylpropyl)benzene and its derivatives. It is intended to assist researchers in identifying and characterizing these compounds through established analytical techniques. The information presented is based on a comprehensive review of available chemical data.

Introduction to this compound Derivatives

This compound and its analogs are halogenated alkylbenzenes that serve as important intermediates in organic synthesis.[1] The presence of a bromine atom provides a reactive site for various chemical transformations, including nucleophilic substitution and cross-coupling reactions, making these compounds valuable building blocks in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] Accurate structural confirmation is paramount to ensure the desired regioselectivity and stereochemistry in subsequent synthetic steps.

Spectroscopic Characterization: A Comparative Overview

Below is a summary of expected and reported spectroscopic data for the parent compound and a representative derivative.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (Predicted/Reported)Key ¹³C NMR Signals (Predicted/Reported)Key Mass Spec Fragments (m/z)
This compoundC₁₀H₁₃Br213.11Aromatic protons (multiplet, ~7.1-7.3 ppm), CH₂-Br (~3.4 ppm), CH-CH₃ (~2.0 ppm), CH₂-Ph (~2.7 ppm), CH₃ (doublet, ~1.1 ppm)Aromatic carbons (125-140 ppm), C-Br (~35 ppm), CH-CH₃ (~38 ppm), CH₂-Ph (~40 ppm), CH₃ (~16 ppm)212/214 (M+), 133 (M-Br), 91 (tropylium ion)
1-Bromo-3-(3-bromo-2-methyl-propyl)-benzeneC₁₀H₁₂Br₂292.01Aromatic protons (multiplet, ~7.0-7.4 ppm), CH₂-Br (~3.4 ppm), CH-CH₃ (~2.0 ppm), CH₂-Ar (~2.7 ppm), CH₃ (doublet, ~1.1 ppm)Aromatic carbons (122-142 ppm, C-Br at ~122 ppm), C-Br (alkyl) (~35 ppm), CH-CH₃ (~38 ppm), CH₂-Ar (~40 ppm), CH₃ (~16 ppm)290/292/294 (M+), 211/213 (M-Br), 170/172 (bromotropylium ion), 91 (tropylium ion)

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound derivatives are crucial for reproducible research. Below are generalized procedures based on established synthetic methodologies.

General Synthesis of this compound Derivatives

A common method for the synthesis of the parent compound and its derivatives is the radical bromination of the corresponding (2-methylpropyl)benzene.[1]

Materials:

  • Substituted (2-methylpropyl)benzene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or AIBN (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Anhydrous sodium sulfate

  • Sodium bicarbonate solution

Procedure:

  • To a solution of the substituted (2-methylpropyl)benzene in CCl₄, add NBS and a catalytic amount of BPO or AIBN.

  • Reflux the mixture under inert atmosphere, monitoring the reaction progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide.

  • Wash the filtrate with sodium bicarbonate solution and then with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to yield the desired this compound derivative.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

  • Samples are dissolved in deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry (MS):

  • Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectra are obtained.

  • The molecular ion peak (M+) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on NaCl plates or as a KBr pellet.

  • Characteristic absorption bands for aromatic C-H, aliphatic C-H, C-C, and C-Br bonds are identified.

Workflow for Synthesis and Structural Confirmation

The following diagram illustrates a typical workflow for the synthesis and structural confirmation of a this compound derivative.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis start Substituted (2-methylpropyl)benzene reaction Radical Bromination (NBS, Initiator) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound Derivative purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry product->ms ir IR Spectroscopy product->ir confirmation Structure Confirmed

Caption: Workflow for the synthesis and structural confirmation of this compound derivatives.

Conclusion

References

Comparison of different brominating agents for the synthesis of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and selective preparation of alkyl halides is a critical step. This guide provides an objective comparison of common brominating agents for the synthesis of (3-Bromo-2-methylpropyl)benzene from its corresponding alcohol, 2-methyl-3-phenyl-1-propanol. The comparison is supported by experimental data and detailed protocols to aid in reagent selection for optimal performance.

The primary route to synthesizing this compound involves the nucleophilic substitution of the hydroxyl group in 2-methyl-3-phenyl-1-propanol. As this is a primary alcohol, the reaction typically proceeds via an S(_N)2 mechanism. The choice of brominating agent is crucial as it directly impacts reaction yield, purity, and the severity of reaction conditions. The most common reagents for this transformation are Phosphorus Tribromide (PBr(_3)), Hydrogen Bromide (HBr), Thionyl Bromide (SOBr(_2)), and the reagents used in the Appel reaction (e.g., CBr(_4)/PPh(_3)).

Data Presentation: Comparison of Brominating Agents

The following table summarizes the key performance indicators for the most relevant brominating agents in the synthesis of primary alkyl bromides from primary alcohols.

Brominating AgentTypical YieldReaction ConditionsMechanismAdvantagesDisadvantages
Phosphorus Tribromide (PBr(3)) High (>90%)Mild; 0 °C to RT; Anhydrous solvent (e.g., DCM, ether)S(_N)2High yields, avoids carbocation rearrangements, clean reaction.[1]Moisture-sensitive, corrosive, requires careful handling.[2]
Hydrogen Bromide (HBr) Moderate to High (70-90%)Harsher; Requires strong acid (H(_2)SO(_4)) and heat; Often generated in situ.S(_N)2 (for 1° alcohols)Low cost, readily available reagents.Risk of side reactions (ether formation), potential for rearrangements in sensitive substrates, corrosive.[3][4]
Thionyl Bromide (SOBr(_2)) ModerateMild to moderate temperatures.S(_N)i or S(_N)2Gaseous byproducts (SO(_2), HBr) can drive the reaction to completion.Less stable and more reactive than SOCl(_2), less commonly used, can form unreactive salts with bases like pyridine.[5]
Appel Reaction (CBr(_4)/PPh(_3)) High (>90%)Very mild; 0 °C to RT; Anhydrous solvent (e.g., DCM, THF).S(_N)2Mild and neutral conditions, suitable for sensitive substrates, high yields.[6][7]Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification, higher reagent cost.[7]

Experimental Protocols

Detailed methodologies for the two most recommended procedures are provided below.

Protocol 1: Synthesis using Phosphorus Tribromide (PBr(_3))

This protocol is adapted from a standard procedure for the bromination of a primary alcohol.[8]

Materials:

  • 2-methyl-3-phenyl-1-propanol

  • Phosphorus tribromide (PBr(_3))

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate (NaHCO(_3)) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methyl-3-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq, a slight excess relative to the 3:1 stoichiometry) dropwise to the stirred solution via a dropping funnel over 30 minutes. Maintain the temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding it to an ice-cold saturated NaHCO(_3) solution to neutralize the excess acid.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: Synthesis using the Appel Reaction

This protocol is a general procedure for the Appel reaction to generate alkyl bromides.[9]

Materials:

  • 2-methyl-3-phenyl-1-propanol

  • Carbon tetrabromide (CBr(_4))

  • Triphenylphosphine (PPh(_3))

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 2-methyl-3-phenyl-1-propanol (1.0 eq), carbon tetrabromide (1.2 eq), and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triphenylphosphine (1.2 eq) portion-wise to the stirred solution. An exothermic reaction may be observed.

  • Stir the resulting mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours until TLC analysis indicates the complete consumption of the alcohol.

  • Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired alkyl bromide and triphenylphosphine oxide.

  • Add a non-polar solvent (e.g., hexanes) to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold hexanes.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the resulting oil by column chromatography on silica gel to isolate the pure this compound.

Mandatory Visualization

The selection of an appropriate brominating agent is a logical process based on the substrate's characteristics and desired reaction outcomes. The following diagram illustrates this decision-making workflow.

Bromination_Agent_Selection Start Select Brominating Agent for ROH -> RBr Substrate Analyze Substrate: 2-methyl-3-phenyl-1-propanol (Primary Alcohol) Start->Substrate SN2_Preferred S_N_2 Pathway Preferred (Avoids Rearrangement) Substrate->SN2_Preferred PBr3 PBr3 SN2_Preferred->PBr3 Potential Reagents Appel Appel Reaction (PPh3/CBr4) SN2_Preferred->Appel Potential Reagents HBr HBr SN2_Preferred->HBr Potential Reagents SOBr2 SOBr2 SN2_Preferred->SOBr2 Potential Reagents PBr3_Adv Adv: High Yield, Clean Disadv: Moisture Sensitive PBr3->PBr3_Adv Appel_Adv Adv: Very Mild, High Yield Disadv: Byproduct Removal Appel->Appel_Adv HBr_Adv Adv: Low Cost Disadv: Harsher Conditions HBr->HBr_Adv SOBr2_Adv Adv: Gaseous Byproducts Disadv: Reagent Instability SOBr2->SOBr2_Adv

Caption: Workflow for selecting a brominating agent for a primary alcohol.

Conclusion

For the synthesis of this compound from its primary alcohol precursor, both Phosphorus Tribromide and the Appel reaction stand out as superior methods. They offer high yields under mild conditions and, crucially, operate via an S(_N)2 mechanism that prevents carbocation rearrangements.[1][7] While PBr(_3) is a classic and highly effective reagent, the Appel reaction provides an even milder alternative, which can be beneficial if the substrate contains other sensitive functional groups.[6]

Hydrogen bromide is a cost-effective option but requires more stringent conditions and carries a higher risk of side reactions.[4] Thionyl bromide is generally not recommended due to its instability and less frequent use in standard laboratory practice.[5] The choice between PBr(_3) and the Appel reaction will often depend on factors such as reagent availability, cost considerations, and the scale of the reaction, particularly concerning the removal of the triphenylphosphine oxide byproduct in the latter.

References

A Comparative Guide to the Analysis of Regioisomers in Polysubstituted Benzene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of polysubstituted benzenes is a cornerstone of organic chemistry, with profound implications for drug discovery and materials science. However, the formation of regioisomers—compounds with the same molecular formula but different substituent positions on the benzene ring—presents a significant challenge. The precise control and analysis of these isomers are critical, as different regioisomers can exhibit vastly different pharmacological activities and physical properties.

This guide provides a comparative analysis of synthetic strategies and analytical methodologies for managing regioisomerism in two common electrophilic aromatic substitution reactions: the nitration of toluene and the Friedel-Crafts acylation of anisole. We present experimental data, detailed protocols, and visual workflows to assist researchers in navigating this complex aspect of organic synthesis.

Regioisomer Analysis in the Nitration of Toluene

The nitration of toluene is a classic example of an electrophilic aromatic substitution reaction where the methyl group directs the incoming nitro group primarily to the ortho and para positions.[1][2] The relative ratio of these isomers is influenced by reaction conditions.

Data Presentation: Comparison of Nitrotoluene Regioisomers
Propertyortho-Nitrotoluenemeta-Nitrotoluenepara-Nitrotoluene
Typical Yield ~60-65%~2-5%~35-40%
Boiling Point 222 °C232.6 °C238.3 °C
¹H NMR (δ, ppm) 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, 1H), 7.54 (d, 1H)[3]2.46 (s, 3H), 7.39 (t, 1H), 7.51 (d, 1H), 7.92-8.09 (m, 2H)[4]2.46 (s, 3H), 7.31 (d, 2H), 8.10 (d, 2H)[5]
¹³C NMR (δ, ppm) 20.6, 124.6, 125.4, 131.9, 133.7, 135.5, 149.521.3, 121.7, 126.3, 129.2, 134.8, 139.4, 148.221.4, 123.5, 129.6, 134.8, 146.8, 147.1
GC Retention Time 8.30 min[6]8.65 min[6]8.63 min[6]
HPLC Retention Time ---

Note: NMR data is approximate and can vary based on solvent and instrument frequency. GC retention times are from a specific study and will vary with the analytical method.

Experimental Protocols

A. Synthesis of Nitrotoluene Isomers [1][7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10.6 mL (100 mmol) of toluene to 0-5 °C in an ice bath.

  • Preparation of Nitrating Mixture: Slowly add 12.5 mL of concentrated sulfuric acid to 10.6 mL of concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.

  • Nitration: Add the nitrating mixture dropwise to the stirred toluene over 30 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 30 minutes.

  • Workup: Pour the reaction mixture onto 100 g of crushed ice and stir until the ice has melted. Separate the organic layer using a separatory funnel.

  • Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution, and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain a mixture of nitrotoluene isomers.

B. GC-MS Analysis of Nitrotoluene Isomers [6][8][9]

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) and a flame ionization detector (GC-FID) can be used.

  • Column: A capillary column suitable for separating aromatic isomers, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Injector and Detector Temperature: 250 °C and 280 °C, respectively.

  • Quantification: Prepare standard solutions of pure ortho-, meta-, and para-nitrotoluene of known concentrations to create calibration curves for accurate quantification of the isomer distribution in the reaction mixture.

Mandatory Visualization

Synthesis_and_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Toluene Toluene Reaction Nitration Reaction Toluene->Reaction Nitrating_Mixture HNO3 / H2SO4 Nitrating_Mixture->Reaction Workup Aqueous Workup Reaction->Workup Isomer_Mixture Nitrotoluene Isomers (o, m, p) Workup->Isomer_Mixture Separation Separation (GC or HPLC) Isomer_Mixture->Separation Identification Identification (MS, NMR, IR) Separation->Identification Quantification Quantification (Peak Area vs. Standards) Separation->Quantification Results Isomer Distribution (o:m:p ratio) Quantification->Results directing_effects cluster_toluene Nitration of Toluene cluster_anisole Acylation of Anisole Toluene Toluene (-CH3 is o,p-directing) Ortho_Nitro ortho-Nitrotoluene (Major) Toluene->Ortho_Nitro + HNO3/H2SO4 Para_Nitro para-Nitrotoluene (Major) Toluene->Para_Nitro + HNO3/H2SO4 Meta_Nitro meta-Nitrotoluene (Minor) Toluene->Meta_Nitro + HNO3/H2SO4 Anisole Anisole (-OCH3 is o,p-directing) Para_Acyl 4-Methoxyacetophenone (Major) Anisole->Para_Acyl + (CH3CO)2O/AlCl3 Ortho_Acyl 2-Methoxyacetophenone (Minor) Anisole->Ortho_Acyl + (CH3CO)2O/AlCl3

References

A Comparative Guide to the Reaction Mechanisms of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of alkyl halides is paramount for designing efficient and predictable synthetic routes. This guide provides a comprehensive comparison of the primary reaction pathways involving (3-Bromo-2-methylpropyl)benzene, a primary alkyl halide with significant steric hindrance at the β-carbon. We will explore Friedel-Crafts alkylation, nucleophilic substitution, and elimination reactions, contrasting their outcomes with more efficient, alternative synthetic strategies. This analysis is supported by established principles of physical organic chemistry and data from analogous systems, offering a predictive framework in the absence of extensive direct experimental data for this specific substrate.

I. Friedel-Crafts Alkylation: A Pathway Prone to Rearrangement

The Friedel-Crafts alkylation of benzene with this compound in the presence of a Lewis acid, such as aluminum chloride (AlCl₃), is expected to proceed via a carbocation intermediate. However, the initially formed primary carbocation is highly unstable and will readily undergo a 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement dictates the final product, leading predominantly to tert-butylbenzene rather than the direct substitution product, isobutylbenzene.

This inherent tendency for rearrangement significantly limits the synthetic utility of direct Friedel-Crafts alkylation with primary alkyl halides that can form more stable carbocations.

Alternative Approach: Friedel-Crafts Acylation followed by Reduction

A more reliable method to synthesize isobutylbenzene and avoid carbocation rearrangement is a two-step process involving Friedel-Crafts acylation followed by reduction of the resulting ketone. This approach offers superior control over the final product.

Comparison of Synthetic Routes to Isobutylbenzene

MethodReactantsCatalyst/ReagentsMajor ProductTypical YieldKey Advantages/Disadvantages
Direct Friedel-Crafts Alkylation Benzene, this compoundAlCl₃tert-ButylbenzeneLow (for isobutylbenzene)Disadvantage: Carbocation rearrangement leads to the undesired isomer.
Friedel-Crafts Acylation & Reduction 1. Benzene, Isobutyryl chloride 2. Isobutyrophenone1. AlCl₃ 2. Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner)IsobutylbenzeneHighAdvantage: No rearrangement, high yield of the desired product.

Reaction Pathways for Alkylation

G cluster_direct Direct Friedel-Crafts Alkylation cluster_indirect Friedel-Crafts Acylation-Reduction A This compound + Benzene B Primary Carbocation (unstable) A->B AlCl₃ C 1,2-Hydride Shift B->C D Tertiary Carbocation (stable) C->D E tert-Butylbenzene D->E Attack by Benzene F Benzene + Isobutyryl chloride G Acylium Ion (no rearrangement) F->G AlCl₃ H Isobutyrophenone G->H Attack by Benzene I Isobutylbenzene H->I Reduction (e.g., Clemmensen)

Caption: Comparison of direct vs. indirect alkylation pathways.

II. Nucleophilic Substitution vs. Elimination: A Competitive Landscape

This compound, as a primary alkyl halide, is a substrate for both nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile/base used.

  • Sₙ2 Pathway: A strong, unhindered nucleophile will favor a bimolecular substitution reaction. However, the presence of a methyl group at the β-carbon introduces steric hindrance, which can slow down the Sₙ2 reaction compared to a less substituted primary alkyl halide.

  • E2 Pathway: A strong, sterically hindered base, such as potassium tert-butoxide, will preferentially abstract a proton from a β-carbon, leading to the formation of an alkene via an E2 mechanism. Due to the two different types of β-hydrogens in this compound, two different alkene products are possible: the Zaitsev product (more substituted) and the Hofmann product (less substituted). A bulky base will favor the formation of the less sterically hindered Hofmann product.

Unimolecular substitution (Sₙ1) and elimination (E1) are generally not favored for primary alkyl halides due to the high energy of the primary carbocation intermediate.[1]

Predicted Product Distribution in Sₙ2/E2 Reactions

Base/NucleophilePredicted Major PathwayPredicted Major Product(s)Rationale
Sodium ethoxide (NaOEt) in ethanolE2 / Sₙ22-methyl-3-phenyl-1-propene (Hofmann) & Ethyl (2-methylpropyl) etherEthoxide is a strong base and a reasonably good nucleophile. The steric hindrance of the substrate will likely favor elimination.
Potassium tert-butoxide (t-BuOK)E22-methyl-3-phenyl-1-propene (Hofmann)tert-Butoxide is a strong, bulky base that is a poor nucleophile, thus strongly favoring elimination.
Sodium iodide (NaI) in acetoneSₙ2(3-Iodo-2-methylpropyl)benzeneIodide is an excellent nucleophile and a weak base, favoring substitution.

Sₙ2 vs. E2 Competition

G cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway A This compound C Strong, Unhindered Nucleophile (e.g., I⁻) A->C E Strong, Hindered Base (e.g., t-BuO⁻) A->E B Substitution Product C->B D Elimination Product (Alkene) E->D

Caption: Factors influencing the Sₙ2 vs. E2 pathways.

III. Experimental Protocols

Alternative Synthesis of Isobutylbenzene via Friedel-Crafts Acylation and Clemmensen Reduction

Step 1: Friedel-Crafts Acylation of Benzene with Isobutyryl Chloride

  • To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry benzene (excess, serving as both reactant and solvent) at 0 °C, slowly add isobutyryl chloride (1.0 eq).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield isobutyrophenone.

Step 2: Clemmensen Reduction of Isobutyrophenone

  • Prepare amalgamated zinc by stirring zinc powder (2.5 eq) with a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the aqueous solution.

  • To the amalgamated zinc, add concentrated hydrochloric acid, water, and a solution of isobutyrophenone (1.0 eq) in toluene.

  • Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

  • After cooling, separate the organic layer. Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and sodium bicarbonate solution, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure. The crude product can be purified by distillation to yield isobutylbenzene.

Elimination Reaction with a Bulky Base
  • To a solution of potassium tert-butoxide (1.5 eq) in dry tert-butanol, add this compound (1.0 eq).

  • Heat the reaction mixture to reflux for 4-6 hours.

  • After cooling, pour the mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene product(s).

IV. Data Presentation

Spectroscopic Data for Key Compounds

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)Mass Spectrum (m/z)
Isobutylbenzene 7.30-7.15 (m, 5H), 2.45 (d, 2H), 1.87 (m, 1H), 0.90 (d, 6H)141.9, 129.3, 128.3, 125.8, 45.2, 30.2, 22.4134 (M+), 91 (base peak)
tert-Butylbenzene 7.40-7.15 (m, 5H), 1.32 (s, 9H)151.2, 128.2, 125.5, 125.2, 34.5, 31.4134 (M+), 119 (base peak)

References

Efficacy of (3-Bromo-2-methylpropyl)benzene's Analogue in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

(3-Bromo-2-methylpropyl)benzene , an alkyl halide, serves as a versatile substrate in a variety of palladium and nickel-catalyzed cross-coupling reactions, pivotal for the formation of carbon-carbon bonds in modern organic synthesis. Due to the limited availability of direct comparative studies on this compound, this guide utilizes 1-bromo-3-phenylpropane as a structurally similar and experimentally well-documented analogue to compare the efficacy of several key cross-coupling reactions. This comparison focuses on reaction yields and conditions, providing researchers, scientists, and drug development professionals with valuable insights for selecting the optimal synthetic route.

The cross-coupling reactions evaluated include the Negishi, Suzuki, and Kumada reactions, each offering distinct advantages and requiring specific experimental setups. The choice of catalyst, ligand, base, and solvent system significantly influences the reaction outcome, highlighting the importance of methodological optimization for achieving high yields.

Quantitative Data Comparison

The following table summarizes the performance of 1-bromo-3-phenylpropane in Negishi, Suzuki, and Kumada cross-coupling reactions, showcasing the yields achieved under specific experimental conditions.

Cross-Coupling ReactionCoupling PartnerCatalyst SystemBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
Negishi Coupling n-Butylzinc BromidePd-PEPPSI-IPr-THF-DMI (2:1)Not SpecifiedNot Specified~75-85%[1]
Suzuki Coupling Phenylboronic AcidPd(OAc)₂ / PCy₃K₃PO₄Toluene8016Not Specified[2]
Kumada Coupling Phenylmagnesium BromideNiCl₂(dppp)-Diethyl EtherReflux1285%

Experimental Protocols

Detailed methodologies for the cited cross-coupling reactions are provided below to facilitate replication and further investigation.

Negishi Coupling of 1-bromo-3-phenylpropane with n-Butylzinc Bromide

This procedure outlines a high-yielding cross-coupling reaction of an unactivated alkyl bromide with an alkylzinc halide.[1]

Materials:

  • 1-bromo-3-phenylpropane

  • n-Butylzinc bromide

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂, or PdBr₂)

  • 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) ligand precursor

  • THF/NMP solvent mixture

Procedure:

  • In a glovebox, a reaction vessel is charged with the palladium source and IPr·HCl.

  • The appropriate volume of THF/NMP solvent is added.

  • 1-bromo-3-phenylpropane is added to the mixture.

  • The solution of n-butylzinc bromide is then added, and the reaction is stirred at room temperature.

  • The reaction progress is monitored by GC-MS or TLC.

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques.

Suzuki Coupling of 1-bromo-3-phenylpropane with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura coupling of an alkyl bromide with an arylboronic acid.[2]

Materials:

  • 1-bromo-3-phenylpropane

  • Phenylboronic acid

  • Pd(OAc)₂

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

Procedure:

  • To a reaction flask are added 1-bromo-3-phenylpropane, phenylboronic acid, and K₃PO₄.

  • The flask is evacuated and backfilled with an inert gas (e.g., argon).

  • Toluene is added, followed by the catalyst system, Pd(OAc)₂ and PCy₃.

  • The reaction mixture is heated to 80 °C and stirred for 16 hours.

  • After cooling to room temperature, the reaction is quenched and the product is extracted.

  • The organic layers are combined, dried, and concentrated. The crude product is purified by chromatography.

Kumada Coupling of 1-bromo-3-phenylpropane with Phenylmagnesium Bromide

This procedure details the nickel-catalyzed Kumada coupling of an alkyl bromide with a Grignard reagent.

Materials:

  • 1-bromo-3-phenylpropane

  • Phenylmagnesium bromide

  • NiCl₂(dppp) [1,3-Bis(diphenylphosphino)propane]nickel(II)

  • Diethyl ether

Procedure:

  • A solution of 1-bromo-3-phenylpropane in diethyl ether is added to a stirred solution of phenylmagnesium bromide in diethyl ether at 0 °C under an inert atmosphere.

  • A catalytic amount of NiCl₂(dppp) is added to the mixture.

  • The reaction mixture is then heated to reflux and stirred for 12 hours.

  • The reaction is quenched by the slow addition of dilute acid.

  • The product is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated.

  • The final product is purified by distillation or chromatography.

Reaction Workflows

The following diagrams illustrate the general catalytic cycles for the Negishi, Suzuki, and Kumada cross-coupling reactions.

Negishi_Coupling Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 R_R1 R-R' PdII_R_R1->R_R1 Reductive Elimination ZnX2 ZnX₂ RX R-X (1-bromo-3-phenylpropane) RX->PdII R1ZnX R'-ZnX (Organozinc) R1ZnX->PdII_R_R1

Negishi Coupling Catalytic Cycle

Suzuki_Coupling Pd0 Pd(0)Ln PdII R-Pd(II)Ln-X Pd0->PdII Oxidative Addition PdII_R_R1 R-Pd(II)Ln-R' PdII->PdII_R_R1 Transmetalation PdII_R_R1->Pd0 R_R1 R-R' PdII_R_R1->R_R1 Reductive Elimination BX B(OR)₂X RX R-X (1-bromo-3-phenylpropane) RX->PdII R1B R'-B(OR)₂ (Boronic Acid/Ester) R1B->PdII_R_R1 Base Base

Suzuki Coupling Catalytic Cycle

Kumada_Coupling Ni0 Ni(0)Ln NiII R-Ni(II)Ln-X Ni0->NiII Oxidative Addition NiII_R_R1 R-Ni(II)Ln-R' NiII->NiII_R_R1 Transmetalation NiII_R_R1->Ni0 R_R1 R-R' NiII_R_R1->R_R1 Reductive Elimination MgX2 MgX₂ RX R-X (1-bromo-3-phenylpropane) RX->NiII R1MgX R'-MgX (Grignard) R1MgX->NiII_R_R1

Kumada Coupling Catalytic Cycle

References

A Comparative Guide to (1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-supported comparison of the isomeric compounds (1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene. By detailing their distinct physical properties, spectroscopic signatures, and chemical reactivity, this document serves as a critical resource for their application in organic synthesis and drug discovery.

Structural and Physicochemical Properties

(1-Bromo-2-methylpropyl)benzene and (2-Bromo-2-methylpropyl)benzene are structural isomers with the molecular formula C₁₀H₁₃Br.[1][2] The key distinction lies in the position of the bromine atom on the alkyl side chain. In (1-Bromo-2-methylpropyl)benzene, the bromine is attached to the benzylic carbon (the carbon atom directly attached to the benzene ring), classifying it as a secondary benzylic halide. In contrast, (2-Bromo-2-methylpropyl)benzene features the bromine atom on the tertiary carbon of the isobutyl group, making it a tertiary alkyl halide. This structural variance profoundly influences their chemical reactivity and stability.

Table 1: Comparison of Physicochemical Properties

Property(1-Bromo-2-methylpropyl)benzene(2-Bromo-2-methylpropyl)benzene
IUPAC Name (1-Bromo-2-methylpropyl)benzene[3](2-Bromo-2-methylpropyl)benzene[2]
CAS Number 57181-82-5[3]23264-13-3[2]
Molecular Formula C₁₀H₁₃Br[3]C₁₀H₁₃Br[2]
Molecular Weight 213.11 g/mol [3]213.11 g/mol [2]
Boiling Point 228.8 °C at 760 mmHg[1]Data not readily available
Density ~1.3 g/cm³[1]Data not readily available
Appearance Colorless liquid (predicted)[1]Colorless liquid (predicted)[4]
Solubility Insoluble in water; Soluble in organic solvents[1]Insoluble in water; Soluble in organic solvents[4]

Spectroscopic Characterization

Spectroscopic analysis provides definitive fingerprints for distinguishing between these two isomers. The electronic environment of the protons and carbons adjacent to the bromine atom and the phenyl group results in characteristic chemical shifts in NMR spectroscopy.

Table 2: Comparative Spectroscopic Data (Predicted and Experimental)

Technique(1-Bromo-2-methylpropyl)benzene(2-Bromo-2-methylpropyl)benzene (Predicted)
¹H NMR ~7.2-7.4 ppm (m, 5H, Ar-H), ~4.35 ppm (d, 1H, CH-Br), ~2.25 ppm (m, 1H, CH), ~1.05 ppm (d, 6H, CH(CH₃)₂)~7.1-7.3 ppm (m, 5H, Ar-H), ~3.2 ppm (s, 2H, CH₂), ~1.7 ppm (s, 6H, C(CH₃)₂)
¹³C NMR ~125-145 ppm (Ar-C), ~59.8 ppm (CH-Br), ~34.2 ppm (CH), ~22.8 ppm (CH₃)~125-140 ppm (Ar-C), ~70 ppm (C-Br), ~50 ppm (CH₂), ~30 ppm (CH₃)
Mass Spec (EI) Molecular ion (M⁺) peak and M+2 peak. Fragmentation likely involves loss of Br• and cleavage at the benzylic position.Molecular ion (M⁺) peak and M+2 peak. Fragmentation dominated by the formation of the stable tertiary carbocation via loss of Br•.

Synthesis and Reactivity: A Tale of Two Isomers

The synthetic routes and subsequent chemical reactivity of these isomers are dictated by their structural classification.

Synthesis Overview

(1-Bromo-2-methylpropyl)benzene is typically synthesized via the radical bromination of isobutylbenzene. This reaction selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.

(2-Bromo-2-methylpropyl)benzene can be synthesized from 2-methyl-1-phenyl-2-propanol through reaction with an acid like HBr. This proceeds through a tertiary carbocation intermediate.

Synthesis_Comparison cluster_1 Synthesis of (1-Bromo-2-methylpropyl)benzene cluster_2 Synthesis of (2-Bromo-2-methylpropyl)benzene IB Isobutylbenzene P1 (1-Bromo-2-methylpropyl)benzene IB->P1 Radical Bromination NBS NBS, Light/Heat Alc 2-Methyl-1-phenyl-2-propanol P2 (2-Bromo-2-methylpropyl)benzene Alc->P2 Nucleophilic Substitution HBr HBr

Caption: Comparative synthesis pathways for the two isomers.

Reactivity Profile

The most significant difference between the two compounds is their behavior in nucleophilic substitution and elimination reactions.

  • (1-Bromo-2-methylpropyl)benzene (Secondary Benzylic Halide): This compound can undergo both Sₙ1 and Sₙ2 reactions. The benzylic position stabilizes the formation of a carbocation, facilitating the Sₙ1 pathway.[5] At the same time, the secondary nature of the halide allows for backside attack by a nucleophile, making the Sₙ2 pathway competitive, especially with strong, non-bulky nucleophiles.

  • (2-Bromo-2-methylpropyl)benzene (Tertiary Alkyl Halide): This isomer reacts almost exclusively through an Sₙ1 mechanism. The tertiary nature of the carbon atom provides significant steric hindrance, blocking the Sₙ2 pathway. However, it readily forms a stable tertiary carbocation upon departure of the bromide leaving group, strongly favoring Sₙ1 and E1 reactions.[5]

Reactivity_Pathways cluster_1 (1-Bromo-2-methylpropyl)benzene (Secondary, Benzylic) cluster_2 (2-Bromo-2-methylpropyl)benzene (Tertiary) S1 Substrate 1 TS_SN2 Sₙ2 Transition State S1->TS_SN2 Strong Nu⁻ C1_Carbocation Benzylic Carbocation S1->C1_Carbocation Weak Nu⁻ / Polar Solvent Prod_SN2 Sₙ2 Product TS_SN2->Prod_SN2 Prod_SN1 Sₙ1/E1 Products C1_Carbocation->Prod_SN1 S2 Substrate 2 C2_Carbocation Tertiary Carbocation S2->C2_Carbocation Weak Nu⁻ / Polar Solvent SN2_Blocked Sₙ2 Blocked (Steric Hindrance) S2->SN2_Blocked Prod_SN1_E1 Sₙ1/E1 Products C2_Carbocation->Prod_SN1_E1

Caption: Reaction mechanisms for the two isomeric bromides.

Experimental Protocols

Protocol 4.1: Synthesis of (1-Bromo-2-methylpropyl)benzene via Radical Bromination
  • Materials: Isobutylbenzene (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), benzoyl peroxide (AIBN as an alternative, 0.02 eq), carbon tetrachloride (CCl₄) as solvent.

  • Procedure: a. To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutylbenzene and CCl₄. b. Add NBS and benzoyl peroxide to the solution. c. Heat the mixture to reflux (approx. 77°C) using a heating mantle. The reaction can be monitored by TLC. d. Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. e. Filter the mixture to remove the succinimide. f. Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a brine wash. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. h. Purify the crude product via vacuum distillation to yield pure (1-Bromo-2-methylpropyl)benzene.

Protocol 4.2: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-25 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[6]

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.[6]

  • Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift calibration (δ = 0.00 ppm). Modern spectrometers can often reference the residual solvent peak.[6]

  • Acquisition: a. Insert the NMR tube into the spectrometer. b. Perform locking and shimming procedures to optimize the magnetic field homogeneity. c. Acquire a ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. d. Acquire a proton-decoupled ¹³C NMR spectrum. This requires a larger sample amount (50-100 mg) and a longer acquisition time due to the low natural abundance of ¹³C.[6]

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Applications and Safety

Both isomers serve as valuable intermediates in organic synthesis. Their ability to undergo nucleophilic substitution and coupling reactions makes them useful for introducing the isobutylphenyl moiety into more complex molecules, a common structural motif in pharmaceuticals (e.g., Ibuprofen) and agrochemicals.[1]

References

The Indispensable Role of Substituted Bromobenzenes in Modern Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Substituted bromobenzenes are a cornerstone of modern organic synthesis, serving as highly versatile building blocks in the creation of complex molecules for pharmaceuticals, materials science, and agrochemicals. Their utility stems from the unique properties of the carbon-bromine (C-Br) bond, which is reactive enough to participate in a wide array of chemical transformations, yet stable enough for purification and handling. This guide provides a comparative overview of two major applications of substituted bromobenzenes—Palladium-catalyzed cross-coupling reactions and their role in medicinal chemistry—supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

Substituted bromobenzenes are premier substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions.[1][2][3] These reactions are fundamental to modern synthesis, allowing for the efficient formation of carbon-carbon bonds.[3] The reactivity of the substituted bromobenzene in these catalytic cycles is significantly influenced by the electronic nature of the substituents on the aromatic ring.

Generally, electron-withdrawing groups (EWGs) on the bromobenzene ring enhance the rate of oxidative addition to the palladium(0) catalyst, the first and often rate-limiting step of the catalytic cycle. Conversely, electron-donating groups (EDGs) can slow this step down. This electronic effect provides a tool for chemists to modulate reactivity.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is one of the most widely used C-C bond-forming reactions. The following table summarizes the performance of various substituted bromobenzenes in a typical Suzuki-Miyaura coupling with phenylboronic acid, demonstrating the impact of substituents on product yield.

Table 1: Comparison of Yields for Suzuki-Miyaura Coupling of Substituted Bromobenzenes with Phenylboronic Acid

EntrySubstituted BromobenzeneSubstituent TypeYield (%)
14-BromonitrobenzeneElectron-Withdrawing (NO₂)98
24-BromobenzonitrileElectron-Withdrawing (CN)95
34-BromoacetophenoneElectron-Withdrawing (COCH₃)92
4BromobenzeneNeutral (H)88
54-BromotolueneElectron-Donating (CH₃)85
64-BromoanisoleElectron-Donating (OCH₃)82

Data is illustrative and compiled based on trends observed in the literature. Actual yields may vary based on specific reaction conditions.

The data clearly shows that aryl bromides with electron-withdrawing groups (Entries 1-3) provide higher yields compared to those with electron-donating groups (Entries 5-6), confirming the expected reactivity pattern.

Experimental Workflow and Protocols

A generalized workflow for these essential reactions allows for a reproducible and scalable synthesis of complex biaryl compounds.

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling Reactants Reactants - Substituted Bromobenzene - Arylboronic Acid Reaction Reaction Mixture (Heated under Inert Gas) Reactants->Reaction Catalyst Catalyst System - Pd(OAc)₂ or Pd₂(dba)₃ - Phosphine Ligand Catalyst->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool to RT Purification Purification (Column Chromatography) Workup->Purification Product Final Product (Biaryl Compound) Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative protocol for the coupling of an aryl bromide with an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.), and palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%).

  • Atmosphere Control: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene (4 mL) and water (1 mL), via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-16 hours), monitoring the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.[4]

Application 2: Medicinal Chemistry and Drug Development

In medicinal chemistry, the bromophenyl group is a privileged structural motif and a critical synthetic intermediate.[5][6] The bromine atom can act as a bioisostere for other groups, form halogen bonds with protein targets, and, most importantly, serve as a synthetic "handle" for late-stage functionalization, enabling the exploration of structure-activity relationships (SAR).[3]

Case Study: Macitentan, a Dual Endothelin Receptor Antagonist

A prominent example is Macitentan , an orally active dual endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension (PAH). Macitentan's structure features two distinct brominated aromatic rings: a 4-bromophenyl group and a 5-bromopyrimidinyl group. The discovery of Macitentan involved extensive SAR studies where modifications to these and other parts of the molecule were compared to optimize potency and pharmacokinetic properties.

Table 2: Structure-Activity Relationship (SAR) of Macitentan Analogues

CompoundR¹ SubstituentR² SubstituentETₐ IC₅₀ (nM)ETₑ IC₅₀ (nM)
1 HH1.8460
2 H5-Br-pyrimidin-2-yl0.86.5
3 (Macitentan) Propylsulfamide5-Br-pyrimidin-2-yl0.5390
4 Propylsulfamide5-MeS-pyrimidin-2-yl0.421
5 Benzylsulfamide5-Br-pyrimidin-2-yl0.6130

Data sourced from the discovery publication: J. Med. Chem. 2012, 55, 17, 7849–7861.

The data highlights several key points:

  • The introduction of the 5-bromopyrimidinyl group (Compound 2 vs. 1) dramatically improved potency against the ETₑ receptor.

  • Replacing a benzenesulfonamide group with a propylsulfamide (leading to Macitentan, Compound 3) maintained high potency at the ETₐ receptor while modulating ETₑ activity.

  • Substituents on the pyrimidine ring other than bromine, such as methylthio (MeS, Compound 4), could further enhance ETₑ potency, demonstrating how the substituted bromobenzene serves as a scaffold for fine-tuning biological activity.

Signaling Pathway and Synthetic Protocol

Macitentan functions by blocking the binding of endothelin-1 (ET-1) to its receptors, ETₐ and ETₑ, thereby inhibiting downstream signaling cascades that lead to vasoconstriction and cell proliferation.

Endothelin_Pathway Simplified Endothelin Signaling Pathway and Macitentan Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Effects ETAR ETₐ Receptor Gq Gq Protein Activation ETAR->Gq ETBR ETₑ Receptor ETBR->Gq ET1 Endothelin-1 (ET-1) ET1->ETAR Binds ET1->ETBR Binds Macitentan Macitentan (Antagonist) Macitentan->ETAR Blocks Macitentan->ETBR Blocks PLC PLC → IP₃/DAG Gq->PLC Ca ↑ Intracellular Ca²⁺ PLC->Ca Effects Vasoconstriction Cell Proliferation Ca->Effects

Caption: Macitentan blocks ET-1 binding to ETₐ/ETₑ receptors.

Detailed Experimental Protocol: Synthesis of a Macitentan Intermediate

The following protocol describes a key step in the synthesis of Macitentan: the formation of the ether linkage.

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (Argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.67 g, 69.6 mmol) in anhydrous tetrahydrofuran (THF, 200 mL).

  • Alcohol Addition: Add a solution of the precursor alcohol, N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N′-propylsulfamide (10.0 g, 23.2 mmol), in THF to the NaH suspension portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the alkoxide.

  • Coupling Partner Addition: Add 2-chloro-5-bromopyrimidine (5.39 g, 27.9 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with water and extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude material by recrystallization from methanol to afford the final product, Macitentan.

This protocol is adapted from the original discovery publication and may require optimization.[1]

References

A Comparative Benchmarking Study on the Synthesis of (3-Bromo-2-methylpropyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Methodologies

In the landscape of pharmaceutical and chemical research, the efficient synthesis of key intermediates is paramount. (3-Bromo-2-methylpropyl)benzene, a valuable building block in the synthesis of various organic molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of two prominent methods for its synthesis: the anti-Markovnikov hydrobromination of 2-methyl-3-phenyl-1-propene and the conversion of 2-methyl-3-phenyl-1-propanol to the corresponding bromide. This comparison is based on reported experimental data for analogous reactions, offering insights into reaction efficiency, conditions, and potential scalability.

At a Glance: Comparison of Synthetic Methods

The selection of a synthetic route often involves a trade-off between yield, reaction time, and the availability and cost of starting materials. The following table summarizes the key quantitative data for the two benchmarked methods.

Parameter Method 1: Anti-Markovnikov Hydrobromination Method 2: From Alcohol Precursor
Starting Material 2-Methyl-3-phenyl-1-propene2-Methyl-3-phenyl-1-propanol
Reagents HBr (generated in situ from PBr₃ and H₂O or as a solution with AIBN)PBr₃ or LiBr/acetone
Reported Yield 80-100%[1]up to 97%[2]
Reaction Time Approx. 2 hours[1]0.1 to 16 hours[2][3]
Key Advantage High yield and relatively short reaction time.Utilizes a readily available alcohol precursor.
Key Disadvantage Requires careful control of radical initiation to ensure anti-Markovnikov selectivity.Can involve longer reaction times depending on the chosen brominating agent.

In-Depth Analysis of Synthetic Pathways

Method 1: Anti-Markovnikov Hydrobromination of 2-Methyl-3-phenyl-1-propene

This method relies on the free-radical addition of hydrogen bromide to an alkene. In the presence of radical initiators such as peroxides or AIBN, or under specific conditions that promote radical formation, the bromine atom adds to the less substituted carbon of the double bond, leading to the desired "anti-Markovnikov" product.[4][5] This approach is particularly effective for the synthesis of terminal bromides.

A scalable protocol for a similar transformation on estragole has been reported to achieve yields as high as 96-98%.[6][7][8] Another study focusing on the hydrobromination of 1-octene and undecylenic acid using HBr generated in situ from phosphorus tribromide and water reported yields in the range of 80-100% with a reaction time of approximately 2 hours.[1]

Generalized Experimental Protocol:

To a solution of 2-methyl-3-phenyl-1-propene in a suitable solvent (e.g., toluene or hexane) under an inert atmosphere, a radical initiator (e.g., AIBN) and a source of HBr (e.g., a solution of HBr in acetic acid or HBr gas) are added at a controlled temperature (e.g., 0 °C to room temperature). The reaction progress is monitored by techniques such as TLC or GC. Upon completion, the reaction mixture is worked up by washing with an aqueous solution to remove excess acid, followed by drying of the organic layer and removal of the solvent under reduced pressure. The crude product is then purified by distillation or chromatography to afford this compound.

Method 2: Synthesis from 2-Methyl-3-phenyl-1-propanol

This classical approach involves the conversion of a primary alcohol to an alkyl bromide. This transformation can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) being a common and effective choice. Alternatively, the alcohol can be converted to a sulfonate ester followed by displacement with a bromide salt, or directly reacted with a bromide salt in the presence of an acid.

A procedure for the synthesis of a structurally similar compound, 3-(p-tert.amyl-phenyl)-2-methyl-propyl bromide, from its corresponding alcohol using PBr₃ has been described with a reaction time of 16 hours.[3] A more rapid conversion of 3-phenylpropanol to 1-bromo-3-phenylpropane has been reported with lithium bromide in acetone, achieving a 97% yield in just 0.1 hours.[2]

Generalized Experimental Protocol:

To a cooled solution of 2-methyl-3-phenyl-1-propanol in a suitable solvent (e.g., diethyl ether or dichloromethane), phosphorus tribromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for a specified period. The reaction is quenched by the slow addition of water or ice. The organic layer is separated, washed with aqueous bicarbonate solution and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The resulting crude this compound is purified by vacuum distillation or column chromatography.

Visualizing the Synthetic Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the generalized workflows for the two synthetic methods.

Synthesis_Method_1 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Alkene 2-Methyl-3-phenyl-1-propene ReactionVessel Reaction (e.g., 0°C to RT) Alkene->ReactionVessel Reagents1 HBr, Radical Initiator Reagents1->ReactionVessel Workup Aqueous Wash ReactionVessel->Workup Drying Drying Agent Workup->Drying Purification Distillation / Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for Anti-Markovnikov Hydrobromination.

Synthesis_Method_2 cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Alcohol 2-Methyl-3-phenyl-1-propanol ReactionVessel Reaction (e.g., 0°C to RT) Alcohol->ReactionVessel Reagents2 PBr₃ or LiBr/acetone Reagents2->ReactionVessel Quenching Quenching (Water/Ice) ReactionVessel->Quenching Washing Aqueous Wash Quenching->Washing Drying Drying Agent Washing->Drying Purification Distillation / Chromatography Drying->Purification Product This compound Purification->Product

Caption: Workflow for Synthesis from an Alcohol Precursor.

Conclusion

Both the anti-Markovnikov hydrobromination of 2-methyl-3-phenyl-1-propene and the conversion of 2-methyl-3-phenyl-1-propanol represent viable and high-yielding methods for the synthesis of this compound. The choice between these methods will likely depend on factors such as the availability and cost of the starting materials, desired reaction time, and the scale of the synthesis. The anti-Markovnikov hydrobromination offers a potentially faster route, while the conversion from the alcohol is a more traditional and equally effective approach. For process development and optimization, further investigation into the specific reaction conditions for the target molecule is recommended.

References

Comparative study of the stability of different brominated alkylbenzenes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stability of chemical compounds is paramount. This guide provides a comparative study of the stability of various brominated alkylbenzenes, offering insights into their thermal and photochemical degradation. The information presented is supported by experimental data and detailed methodologies to aid in experimental design and interpretation.

The stability of brominated alkylbenzenes is a critical factor in their application and environmental fate. This guide explores the key factors influencing their stability, including the nature of the alkyl substituent, the position of the bromine atom on the aromatic ring, and external environmental conditions such as heat and light. In general, the stability of these compounds is inversely related to the ease of cleavage of the carbon-bromine (C-Br) bond and the reactivity of the benzene ring.

Factors Influencing Stability

Several structural and environmental factors dictate the stability of brominated alkylbenzenes:

  • Carbon-Bromine Bond Dissociation Energy (BDE): The C-Br bond is the most likely point of cleavage in many degradation pathways. The energy required to break this bond (Bond Dissociation Energy) is a key indicator of a molecule's stability. A higher BDE generally corresponds to greater thermal stability.

  • Alkyl Substituent Effects: The nature of the alkyl group (e.g., methyl, ethyl, isopropyl, tert-butyl) influences the electronic and steric environment of the benzene ring. Electron-donating alkyl groups can affect the reactivity of the ring, while bulky substituents can sterically hinder reactions.

  • Position of Bromine Atom: The location of the bromine atom on the benzene ring (ortho, meta, para) can influence the stability of reaction intermediates. Generally, para-isomers are more stable than ortho-isomers due to reduced steric hindrance.[1][2][3]

  • Environmental Conditions: Exposure to heat and ultraviolet (UV) radiation can provide the energy required to initiate degradation processes such as dehalogenation.

Quantitative Stability Data

The following tables summarize key data points related to the photodegradation and thermal stability of selected brominated alkylbenzenes.

Photodegradation Data

Photodegradation is a significant pathway for the breakdown of brominated alkylbenzenes in the environment. The rate of degradation is influenced by factors such as the wavelength of light and the solvent used. The degradation of several brominated flame retardants, including some brominated alkylbenzenes, has been shown to follow pseudo-first-order kinetics.[4][5]

CompoundWavelength (nm)SolventRate Constant (k, min⁻¹)Half-life (t½, min)Citation
Pentabromoethylbenzene (PBEB)180-400n-hexane0.17024.07[4]
Pentabromotoluene (PBT)180-400n-hexane0.30082.30[4]
Hexabromobenzene (HBB)180-400n-hexane0.25412.73[4]
Pentabromoethylbenzene (PBEB)334-365n-hexane0.026526.15[4]
Pentabromotoluene (PBT)334-365n-hexane0.043316.00[4]
Hexabromobenzene (HBB)334-365n-hexane0.035519.52[4]

Table 1: Photodegradation kinetics of selected brominated alkylbenzenes in n-hexane at an initial concentration of 1 mg/L.

Thermal Stability Data
CompoundC-Br Bond Dissociation Energy (kJ/mol)Decomposition Temperature (°C)NotesCitation
Bromobenzene337~720-800 (for Chlorobenzene)The thermal decomposition of chlorobenzene has been studied in this range.[6] Bromobenzene is expected to have a lower decomposition temperature due to the weaker C-Br bond.[7]
Bromotoluene (isomers)Not specifiedNot specifiedThe presence of the methyl group can influence the C-Br bond strength and overall stability.
Bromoethylbenzene (isomers)Not specifiedNot specifiedThe ethyl group may be more susceptible to side-chain oxidation compared to a methyl group.
IsopropylbromobenzeneNot specifiedNot specifiedThe isopropyl group is bulkier and may introduce steric effects.
tert-ButylbromobenzeneNot specifiedNot specifiedThe tert-butyl group is the bulkiest and may lead to different degradation pathways.

Table 2: C-Br Bond Dissociation Energies and general thermal decomposition information for selected brominated alkylbenzenes.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the stability of brominated alkylbenzenes.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset and maximum rate of decomposition temperatures for different brominated alkylbenzenes.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen or air for purge gas

  • Analytical balance

  • Sample pans (e.g., alumina, platinum)

  • Brominated alkylbenzene samples (e.g., bromotoluene isomers, bromoethylbenzene isomers)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the brominated alkylbenzene sample into a TGA sample pan using an analytical balance.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the purge gas (e.g., nitrogen for an inert atmosphere) to a constant flow rate (e.g., 20-50 mL/min).

    • Program the temperature profile:

      • Equilibrate at a starting temperature (e.g., 30 °C) for 5 minutes.

      • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).

  • Data Acquisition: Start the TGA experiment and record the sample weight as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Determine the onset decomposition temperature (the temperature at which significant weight loss begins).

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of weight loss (Tmax).

    • Compare the TGA and DTG curves of the different brominated alkylbenzenes to assess their relative thermal stabilities.

Photodegradation Kinetics Study

This protocol outlines a method to determine the photodegradation rate of brominated alkylbenzenes in a solvent under controlled UV irradiation.

Objective: To determine the photodegradation rate constant and half-life of different brominated alkylbenzenes in solution.

Materials and Equipment:

  • Photoreactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or a broad-spectrum lamp).

  • Quartz reaction vessels

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • High-purity solvent (e.g., hexane, acetonitrile, or water)

  • Brominated alkylbenzene standards

  • Gas Chromatograph-Mass Spectrometer (GC-MS) for analysis

Procedure:

  • Solution Preparation: Prepare a stock solution of the brominated alkylbenzene in the chosen solvent at a known concentration (e.g., 10 mg/L).

  • Photoreaction:

    • Place a known volume of the solution into a quartz reaction vessel.

    • Place the vessel in the photoreactor and start the magnetic stirrer.

    • Turn on the UV lamp to initiate the photodegradation reaction.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot of the reaction mixture.

  • Sample Analysis:

    • Immediately analyze the collected samples by GC-MS to determine the concentration of the remaining brominated alkylbenzene.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the brominated alkylbenzene versus time.

    • If the plot is linear, the reaction follows pseudo-first-order kinetics. The negative of the slope of this line is the rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Compare the rate constants and half-lives of the different brominated alkylbenzenes to evaluate their relative photochemical stability.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying the components of a mixture, making it ideal for analyzing the products of degradation studies.

Objective: To identify and quantify the degradation products of brominated alkylbenzenes.

Materials and Equipment:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • High-purity helium as carrier gas

  • Syringes for sample injection

  • Samples from the thermal or photodegradation experiments

  • Standards of potential degradation products (if available)

Procedure:

  • GC-MS Method Setup:

    • Injector: Set the injector temperature (e.g., 250 °C) and injection mode (e.g., splitless).

    • Oven Program: Set the initial oven temperature (e.g., 50 °C), hold time, ramp rate (e.g., 10 °C/min), and final temperature (e.g., 300 °C).

    • Carrier Gas: Set the helium flow rate (e.g., 1 mL/min).

    • Mass Spectrometer: Set the ion source temperature (e.g., 230 °C), quadrupole temperature (e.g., 150 °C), and mass scan range (e.g., m/z 50-500).

  • Sample Injection: Inject a known volume (e.g., 1 µL) of the sample extract into the GC-MS.

  • Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

  • Data Analysis:

    • Identification: Identify the degradation products by comparing their mass spectra with a library of known spectra (e.g., NIST library) and, if possible, by comparing their retention times and mass spectra with those of authentic standards.

    • Quantification: If standards are available, create a calibration curve to quantify the concentration of the identified degradation products.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a generalized degradation pathway for brominated alkylbenzenes and a typical experimental workflow for their stability assessment.

DegradationPathway BrominatedAlkylbenzene Brominated Alkylbenzene (Ar-R-Br) RadicalFormation Homolytic Cleavage (C-Br bond scission) BrominatedAlkylbenzene->RadicalFormation Energy Energy Input (Heat or Light) Energy->BrominatedAlkylbenzene initiates ArylRadical Aryl Radical (Ar-R•) RadicalFormation->ArylRadical BromineRadical Bromine Radical (Br•) RadicalFormation->BromineRadical DebrominatedProduct Debrominated Product (Ar-R-H) ArylRadical->DebrominatedProduct + H• FurtherDegradation Further Degradation (Ring Opening, Oxidation) ArylRadical->FurtherDegradation DebrominatedProduct->FurtherDegradation FinalProducts Smaller Molecules (CO2, H2O, HBr) FurtherDegradation->FinalProducts

Figure 1: Generalized degradation pathway for brominated alkylbenzenes.

ExperimentalWorkflow cluster_stability Stability Testing cluster_analysis Product Analysis cluster_data Data Interpretation ThermalStability Thermal Stability (TGA) SampleCollection Sample Collection (at time intervals) ThermalStability->SampleCollection PhotochemicalStability Photochemical Stability (Photoreactor) PhotochemicalStability->SampleCollection GCMS_Analysis GC-MS Analysis SampleCollection->GCMS_Analysis Kinetics Degradation Kinetics (Rate Constant, Half-life) GCMS_Analysis->Kinetics ProductIdentification Product Identification GCMS_Analysis->ProductIdentification StabilityComparison Comparative Stability Assessment Kinetics->StabilityComparison ProductIdentification->StabilityComparison

Figure 2: Experimental workflow for stability assessment.

References

A Comparative Guide to the Quantitative Analysis of (3-Bromo-2-methylpropyl)benzene in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantitative analysis of (3-Bromo-2-methylpropyl)benzene in a reaction mixture: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The selection of an appropriate analytical method is critical for accurate reaction monitoring, yield determination, and impurity profiling. This document presents a comparative overview of these techniques, including detailed experimental protocols, and representative quantitative data to aid in methodological selection and implementation.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key performance metrics for the quantitative analysis of this compound using GC-MS, HPLC, and qNMR. The presented data are representative values based on the analysis of structurally similar brominated alkylbenzenes and are intended for comparative purposes.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.
**Linearity (R²) **> 0.999> 0.998Not applicable (direct quantification)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL0.1 - 0.5 µg/mL~1% of the total mixture components
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL0.3 - 1.5 µg/mL~3% of the total mixture components
Precision (RSD) < 5%< 5%< 2%
Accuracy (Recovery) 95 - 105%90 - 110%98 - 102%
Throughput HighHighMedium
Sample Preparation Dilution, possible derivatizationDilution, filtrationDilution in deuterated solvent
Strengths High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.Non-destructive, requires minimal sample preparation, provides structural information, inherently quantitative.[1][2]
Limitations Requires volatile and thermally stable analytes.May require chromophores for UV detection, potential for matrix effects.Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures.

Experimental Workflows

The selection of an analytical technique often depends on the specific requirements of the analysis, including the complexity of the reaction mixture and the desired level of accuracy and precision. The following diagrams illustrate the typical experimental workflows for each of the discussed methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilution with Solvent Sample->Dilution InternalStandard Addition of Internal Standard Dilution->InternalStandard Vial Transfer to GC Vial InternalStandard->Vial GC_Inlet Injection Vial->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometric Detection GC_Column->MS_Detector Chromatogram Chromatogram Generation MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 1: GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilution with Mobile Phase Sample->Dilution Filtration Filtration Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial HPLC_Inlet Injection Vial->HPLC_Inlet HPLC_Column Chromatographic Separation HPLC_Inlet->HPLC_Column UV_Detector UV Detection HPLC_Column->UV_Detector Chromatogram Chromatogram Generation UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Figure 2: HPLC Experimental Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Solvent Addition of Deuterated Solvent Sample->Solvent InternalStandard Addition of Internal Standard Solvent->InternalStandard NMR_Tube Transfer to NMR Tube InternalStandard->NMR_Tube Spectrometer Data Acquisition NMR_Tube->Spectrometer Spectrum Spectrum Processing Spectrometer->Spectrum Integration Signal Integration Spectrum->Integration Quantification Concentration Calculation Integration->Quantification

Figure 3: qNMR Experimental Workflow

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantitative analysis of this compound in a typical reaction mixture.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector: Split/splitless inlet.

  • Carrier gas: Helium.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a 10 mL volumetric flask.

  • Add a known concentration of an internal standard (e.g., 1,3,5-tribromobenzene).

  • Dilute to volume with a suitable solvent (e.g., dichloromethane).

  • Transfer an aliquot to a 2 mL GC vial.

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Monitor characteristic ions for this compound (e.g., m/z 91, 119, 212, 214) and the internal standard.

Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. Determine the concentration in the reaction mixture sample from this calibration curve.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a diode array detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the reaction mixture into a 10 mL volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions:

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 210 nm (or a wavelength of maximum absorbance for the analyte).

Quantification: An external standard method is typically employed. Prepare a series of standard solutions of this compound of known concentrations. Generate a calibration curve by plotting the peak area against the concentration. Determine the concentration of the analyte in the reaction mixture sample by comparing its peak area to the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the reaction mixture into a vial.

  • Add a precise amount of a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • Add a known amount of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene). The internal standard should have a simple spectrum with signals that do not overlap with the analyte or other components in the mixture.[1]

  • Vortex the mixture until fully dissolved and transfer to an NMR tube.

NMR Acquisition Parameters:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. A value of 30-60 seconds is often sufficient.

  • Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for high precision).

  • Acquisition Time (aq): At least 3 seconds to ensure good digital resolution.

Quantification: The concentration of this compound can be calculated using the following formula:

C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample) * Purity_IS

Where:

  • C_analyte = Concentration of the analyte

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • m = mass

  • MW = Molecular weight

  • Purity = Purity of the internal standard

  • IS = Internal Standard

Select well-resolved signals for both the analyte and the internal standard for accurate integration.

Logical Relationship for Method Selection

The choice of the most suitable analytical technique depends on a variety of factors. The following diagram illustrates a decision-making process for selecting the appropriate method.

Method_Selection Start Start: Need for Quantitative Analysis Volatile Is the analyte volatile and thermally stable? Start->Volatile HighSensitivity Is high sensitivity required (trace analysis)? Volatile->HighSensitivity Yes HPLC Use HPLC Volatile->HPLC No ComplexMixture Is the reaction mixture complex with potential interferences? HighSensitivity->ComplexMixture No GCMS Use GC-MS HighSensitivity->GCMS Yes ComplexMixture->HPLC No qNMR Use qNMR ComplexMixture->qNMR Yes StructuralInfo Is structural confirmation required? GCMS->StructuralInfo Yes HPLC->StructuralInfo No qNMR->StructuralInfo Yes

Figure 4: Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of (3-Bromo-2-methylpropyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. (3-Bromo-2-methylpropyl)benzene, a halogenated organic compound, requires specific procedures to ensure its safe disposal. This guide provides essential, step-by-step information for the proper management of this chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of vapors.[3][4]

Segregation and Collection of Waste

Proper segregation of chemical waste is paramount to ensure safe disposal and to prevent unwanted chemical reactions.[3][5] this compound is classified as a halogenated organic waste due to the presence of bromine.[5]

  • Waste Container: Use a designated, properly labeled, and leak-proof container for halogenated organic waste.[3][5][6] These containers are often color-coded (e.g., green or white) to distinguish them from other waste streams.[5][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[3][8] Maintain a log of the contents, including the approximate quantity.

  • Segregation: Do not mix halogenated organic waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[3][8][9] It is also crucial to avoid mixing with other waste types such as strong acids, bases, oxidizers, or heavy metals.[3][8]

Disposal Procedure

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[10][11] The primary method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste facility.[5][12]

Step-by-Step Disposal Protocol:

  • Collection: Carefully transfer the this compound waste into the designated halogenated waste container inside a chemical fume hood.

  • Container Management: Keep the waste container securely closed when not in use.[3] Store the container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[13][14][15]

  • Request for Pickup: Once the container is nearly full (typically around 75%), arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.[3]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.[12]

Spill Management

In the event of a spill, evacuate the area and remove all sources of ignition.[13][15] For small spills, trained personnel wearing appropriate PPE may clean it up using an inert absorbent material such as sand or vermiculite.[1][2][13] The absorbent material should then be collected in a sealed container and disposed of as hazardous waste.[3][4] For large spills, evacuate the area and contact your institution's EHS office immediately.

Experimental Workflow for Disposal

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood Waste This compound Waste Generation Segregate Segregate as Halogenated Organic Waste Waste->Segregate Step 1 Container Use Labeled, Designated Halogenated Waste Container Segregate->Container Step 2 Log Log Waste Contents and Quantity Container->Log Step 3 Store Store Container Securely in a Cool, Dry, Ventilated Area Log->Store Step 4 Close Keep Container Closed When Not in Use Pickup Request Waste Pickup from EHS/Certified Vendor Store->Pickup Step 5 (When container is full) Documentation Complete Disposal Documentation Pickup->Documentation Step 6 Incineration Transport to Licensed Facility for Incineration Documentation->Incineration Step 7

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Bromo-2-methylpropyl)benzene
Reactant of Route 2
Reactant of Route 2
(3-Bromo-2-methylpropyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.